Product packaging for 2-Amino-1,3-oxazole-4-carboxylic acid(Cat. No.:CAS No. 944900-52-1)

2-Amino-1,3-oxazole-4-carboxylic acid

Cat. No.: B1291551
CAS No.: 944900-52-1
M. Wt: 128.09 g/mol
InChI Key: HLHGBUDVJAFBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Amino-1,3-oxazole-4-carboxylic acid (CAS 944900-52-1) is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry research . This compound features a rigid 1,3-oxazole core substituted with an amino group at the 2-position and a carboxylic acid at the 4-position, providing two distinct reactive sites for further chemical modification . Its molecular formula is C 4 H 4 N 2 O 3 with a molecular weight of 128.09 g/mol . In scientific research, this compound is primarily investigated as a key precursor for the synthesis of more complex molecules . Its structure is analogous to privileged scaffolds in drug discovery, making it a useful intermediate for constructing potential pharmacologically active agents. Derivatives of 2-amino-1,3-oxazole have been explored in various research areas for their properties . The compound can also function as a precursor in the synthesis of other heterocyclic systems and is a subject of study in the development of new synthetic methodologies, such as metal-catalyzed direct arylation protocols for oxazole derivatives . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O3 B1291551 2-Amino-1,3-oxazole-4-carboxylic acid CAS No. 944900-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGBUDVJAFBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620740
Record name 2-Amino-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944900-52-1
Record name 2-Amino-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Chemical Properties of 2-Amino-1,3-oxazole-4-carboxylic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged building block" in the synthesis of numerous bioactive molecules and natural products.[1][2] Its presence is linked to a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4] This guide focuses on a key derivative, 2-Amino-1,3-oxazole-4-carboxylic acid (CAS 944900-52-1), a versatile building block for constructing complex molecular architectures. We will delve into its fundamental chemical properties, spectral characteristics, reactivity, and safety considerations, providing a comprehensive technical resource for researchers in drug discovery and chemical synthesis.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a five-membered oxazole ring substituted with both an amino group at the 2-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups imparts a specific set of properties crucial for its role as a synthetic intermediate.

Caption: Molecular structure of this compound.

The combination of a basic amino group and an acidic carboxylic acid group makes this molecule zwitterionic in nature. The aromatic oxazole ring provides a rigid scaffold, while the functional groups offer multiple points for chemical modification.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 944900-52-1[5][6][7]
Molecular Formula C₄H₄N₂O₃[5][6][8]
Molecular Weight 128.09 g/mol [7][8][9]
IUPAC Name This compound[5][6]
SMILES C1=C(N=C(O1)N)C(=O)O[6][8]
InChI Key HLHGBUDVJAFBRN-UHFFFAOYSA-N[5][6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 4[6]
Topological Polar Surface Area 98.9 Ų[6]

Spectroscopic Profile

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While a dedicated public spectral database for this specific molecule is sparse, its expected profile can be expertly inferred from the analysis of its constituent functional groups and related oxazole structures.[10][11][12]

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / WavenumberRationale and Notes
¹H NMR -COOH Proton> 12 ppm (singlet, broad)The acidic proton of a carboxylic acid is typically highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[12]
-NH₂ Protons5.0 - 8.0 ppm (singlet, broad)Amino group protons are exchangeable and their chemical shift is solvent-dependent.
Oxazole C5-H~8.5 ppm (singlet)Protons on electron-deficient aromatic heterocyclic rings, like oxazole, appear significantly downfield.[11]
¹³C NMR Carboxyl Carbon (-COOH)165 - 175 ppmThe carbonyl carbon of the carboxylic acid group appears in this characteristic downfield region.[12]
Oxazole C2~158 ppmThe carbon atom bonded to two heteroatoms (O and N) and the amino group is highly deshielded.
Oxazole C4~138 ppmThe carbon atom attached to the carboxylic acid group.
Oxazole C5~110 ppmThe carbon atom bearing the lone proton on the ring.[11]
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (very broad)This exceptionally broad band is a hallmark of hydrogen-bonded carboxylic acid dimers.[12][13]
N-H Stretch (Amino Group)3100 - 3500 cm⁻¹ (medium)Typically appears as one or two sharp to medium bands in the same region as O-H stretches from alcohols, but distinct from the broad carboxylic acid O-H.
C=O Stretch (Carboxylic Acid)1710 - 1760 cm⁻¹ (strong, sharp)The position is influenced by hydrogen bonding; conjugated systems can lower the frequency.[12]
C=N & C=C Stretches (Oxazole Ring)1500 - 1650 cm⁻¹ (medium)Aromatic ring stretching vibrations are characteristic of the oxazole core.[10]
Mass Spectrometry Molecular Ion (M+)m/z = 128.0222 (Exact Mass)High-resolution mass spectrometry can confirm the elemental composition.
Key FragmentationLoss of H₂O (m/z = 110)Common fragmentation for carboxylic acids.
Loss of CO₂ (m/z = 84)Decarboxylation is a characteristic fragmentation pathway for carboxylic acids upon ionization.[14]
Ring CleavageOxazole rings can fragment via cleavage of the O1-C2 and N3-C4 bonds, or through the loss of HCN.[15]

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three functional domains: the carboxylic acid, the primary amine, and the oxazole ring. This trifunctional nature makes it a highly valuable and versatile synthon.

Reactivity_Map cluster_COOH Carboxylic Acid Reactivity cluster_NH2 Amino Group Reactivity Core 2-Amino-1,3-oxazole- 4-carboxylic acid AcidChloride Acid Chloride Formation (e.g., +SOCl₂) Core->AcidChloride -COOH Acylation N-Acylation (e.g., +Ac₂O or RCOCl) Core->Acylation -NH₂ Ester Esterification (e.g., +ROH, H⁺) Amide Amide Coupling (e.g., +R₂NH, DCC/EDCI) AcidChloride->Ester AcidChloride->Amide Alkylation N-Alkylation (e.g., +R-X) Acylation->Alkylation SchiffBase Schiff Base Formation (e.g., +Aldehyde/Ketone) Acylation->SchiffBase

Caption: Key reaction pathways for this compound.

  • Carboxylic Acid Group (-COOH): This group is the primary site for forming larger molecules. It readily undergoes standard transformations such as esterification with alcohols under acidic conditions and amide bond formation with amines using coupling reagents like DCC or EDCI.[16] It can also be converted to a more reactive acyl chloride using thionyl chloride or oxalyl chloride.

  • Amino Group (-NH₂): The 2-amino group is nucleophilic and can be acylated by acid chlorides or anhydrides, alkylated, or used to form Schiff bases with aldehydes and ketones. Its reactivity is analogous to that of aniline, though modulated by the electronic properties of the oxazole ring.

  • Oxazole Ring: The oxazole ring itself is relatively stable under neutral and basic conditions. However, it can be sensitive to strong acids and certain oxidizing or reducing conditions. The stability of related oxazole derivatives can be compromised by hydrolytic ring-opening, especially with certain substitution patterns (e.g., a 5-hydroxy group).[17]

Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[8][18][19] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[18][19] Care should be taken to avoid dust formation during handling.[18][19]

Synthesis Pathways and Methodologies

The synthesis of substituted oxazoles is a well-established field in organic chemistry. While a specific, high-yield synthesis for this compound is not prominently detailed in the provided search results, a general and authoritative approach can be constructed based on classical methods like the Robinson-Gabriel synthesis and related cyclization strategies.[10]

Synthesis_Workflow Start Starting Materials (e.g., Ethyl 2-amino-2-cyanoacetate) Step1 Step 1: Acylation / Hydrolysis Start->Step1 Intermediate Key Intermediate (N-acylated α-amino acid derivative) Step1->Intermediate Step2 Step 2: Cyclodehydration (e.g., POCl₃, PPh₃/I₂) Intermediate->Step2 Product_Crude Crude Product Step2->Product_Crude Step3 Step 3: Purification (Recrystallization or Chromatography) Product_Crude->Step3 Final Final Product (>95% Purity) Step3->Final

Caption: Generalized workflow for the synthesis of substituted oxazoles.

Exemplar Protocol: Cyclodehydration Approach

This protocol is a generalized representation based on common synthetic routes for oxazole derivatives.[3][10][17]

  • Intermediate Formation:

    • Objective: To create an N-acylated α-amino acid precursor suitable for cyclization.

    • Procedure: Begin with a suitable starting material, such as an aminomalonate derivative.[17] Acylate the amino group using an appropriate reagent (e.g., an acid chloride or anhydride) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0–25°C. Subsequent selective hydrolysis of one ester group would yield the necessary carboxylic acid functionality for cyclization.

    • Rationale: This step assembles the core C-C-N backbone and introduces the atoms that will form the oxazole ring. The choice of acylating agent determines the substituent at the C2 position. For a 2-amino derivative, a protected amino group (like Boc) might be introduced, followed by deprotection in a later step.

  • Cyclodehydration:

    • Objective: To form the oxazole ring by removing a molecule of water.

    • Procedure: Treat the N-acyl-α-amino acid intermediate with a dehydrating agent. Common reagents for this transformation include phosphoryl chloride (POCl₃), triphenylphosphine/iodine, or Deoxo-Fluor®.[10][17] The reaction is typically run in an aprotic solvent.

    • Rationale: This is the key ring-forming step. The dehydrating agent activates the carboxylic acid and amide functionalities, facilitating the intramolecular cyclization to form the stable aromatic oxazole ring.

  • Work-up and Purification:

    • Objective: To isolate and purify the final product.

    • Procedure: Quench the reaction mixture carefully (e.g., with ice-water). Extract the product into an organic solvent. Wash the organic layer with brine, dry it over sodium sulfate, and concentrate it under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system or by column chromatography on silica gel.

    • Rationale: A rigorous purification is essential to achieve the high purity (>95%) required for subsequent applications in drug development, ensuring the removal of residual reagents and byproducts.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a scaffold for generating libraries of novel compounds for biological screening. Heterocyclic compounds, including oxadiazoles, thiadiazoles, and oxazoles, are known to possess a vast range of biological activities.[4][20][21][22]

  • Antimicrobial Agents: The 2-amino-azole motif is a common feature in compounds with antibacterial and antifungal properties.[3][22] The amino group can be derivatized to mimic the side chains of natural amino acids or to introduce pharmacophores known to interact with microbial targets.

  • Anticancer Therapeutics: Many oxadiazole and thiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[20][23] This scaffold can be used to design enzyme inhibitors (e.g., kinase inhibitors) or compounds that interfere with DNA replication or other cellular processes.

  • Anti-inflammatory Drugs: The rigid, planar structure of the oxazole ring makes it an excellent platform for designing molecules that can fit into the active sites of inflammatory enzymes like COX or LOX.[24]

  • Protein Degrader Building Blocks: This molecule is explicitly listed as a building block for protein degraders, highlighting its utility in the cutting-edge field of targeted protein degradation (e.g., PROTACs).[7] The carboxylic acid and amino groups provide ideal handles for linking to a protein-of-interest ligand and an E3 ligase binder.

By systematically modifying the amino and carboxylic acid groups, researchers can explore a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties, making this compound a high-value starting point for drug discovery campaigns.

Safety and Handling

As a laboratory chemical, this compound and its derivatives must be handled with appropriate care.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[8][18]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8][18]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (tight-sealing safety goggles).[19] Use a NIOSH/MSHA approved respirator if dust formation is likely and exposure limits may be exceeded.[19]

  • Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[19]

References

An In-Depth Technical Guide to 2-Amino-1,3-oxazole-4-carboxylic acid (CAS 944900-52-1): A Core Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-1,3-oxazole-4-carboxylic acid, a pivotal heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and critical applications of this compound, with a particular focus on its role in the burgeoning field of targeted protein degradation.

Introduction: The Emergence of a Key Scaffold in Medicinal Chemistry

This compound has garnered significant attention as a versatile scaffold in the design of bioactive molecules. Its rigid, planar structure, coupled with the strategic placement of amino and carboxylic acid functional groups, makes it an ideal component for creating molecules with specific binding properties. The oxazole ring is a bioisostere of other important five-membered heterocycles, such as thiazoles and imidazoles, and is a common feature in many pharmacologically active compounds.

One of the most compelling applications for this molecule is as a "Protein Degrader Building Block".[1][2] This classification highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 944900-52-1
Molecular Formula C₄H₄N₂O₃
Molecular Weight 128.09 g/mol [2]
Appearance Solid-
Melting Point 182-184 °C-
Solubility Soluble in polar organic solvents such as DMSO and DMF.Inferred
pKa (predicted) Carboxylic acid: ~3.5-4.5; Amino group: ~1-2Inferred

Synthesis and Characterization: A Plausible and Reliable Route

While multiple strategies exist for the synthesis of substituted oxazoles, a practical and scalable approach to this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-amino-1,3-oxazole-4-carboxylate. This precursor is accessible through established heterocyclic chemistry routes.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available reagents. The initial step involves the formation of the oxazole ring, followed by the hydrolysis of the ester to yield the desired carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Hydrolysis Reagents_1 Ethyl 2-chloroacetoacetate + Urea Intermediate_1 Ethyl 2-amino-1,3-oxazole-4-carboxylate (CAS 177760-52-0) Reagents_1->Intermediate_1 Cyclocondensation Reagents_2 Aqueous Base (e.g., LiOH, NaOH) followed by Acidification (e.g., HCl) Final_Product This compound (CAS 944900-52-1) Reagents_2->Final_Product Saponification

Caption: Plausible synthetic route to this compound.

Detailed Experimental Protocol: Hydrolysis of Ethyl 2-amino-1,3-oxazole-4-carboxylate

This protocol outlines a standard procedure for the saponification of the ethyl ester precursor.

Materials:

  • Ethyl 2-amino-1,3-oxazole-4-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 2N

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 2-amino-1,3-oxazole-4-carboxylate (1 equivalent) in a 3:1:1 mixture of THF, MeOH, and water.

  • Saponification: Add LiOH·H₂O (4 equivalents) to the solution. Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add 2N HCl dropwise with stirring until the pH is acidic (pH ~2-3), leading to the precipitation of the carboxylic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

The structural integrity of the synthesized this compound can be confirmed by various spectroscopic techniques. Below are the expected characteristic signals.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR (DMSO-d₆)δ ~7.5-8.5 (s, 1H, oxazole C5-H), broad singlet for NH₂ protons, and a very broad singlet for the COOH proton (>12 ppm).
¹³C NMR (DMSO-d₆)δ ~160-170 (C=O), ~155-165 (C2-NH₂), ~135-145 (C4-COOH), ~110-120 (C5).
FTIR (KBr)Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710-1760 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹), C=N stretch (~1630-1690 cm⁻¹).[6]
Mass Spec. (ESI-MS)[M+H]⁺ at m/z 129.03, [M-H]⁻ at m/z 127.02.

Application in Targeted Protein Degradation: A PROTAC Building Block

The primary utility of this compound in contemporary drug discovery lies in its role as a structural component of PROTACs.[3][4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[5]

The PROTAC Concept and Mechanism of Action

A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a linker that connects the two.[7] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex POI-PROTAC-E3 POI->Ternary E3 E3 Ubiquitin Ligase E3->E3 E3->Ternary PROTAC PROTAC Warhead Linker E3 Ligand PROTAC->PROTAC PROTAC->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC molecule.

Role of this compound in PROTAC Synthesis

This compound is a bifunctional building block. The carboxylic acid can be readily coupled with a linker, while the amino group can be functionalized to serve as part of the E3 ligase ligand or as a point of attachment for the linker. Its rigid structure helps in controlling the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for efficient ternary complex formation.

Experimental Workflow: Incorporation into a PROTAC

The following is a generalized workflow for synthesizing a PROTAC using this compound. This example assumes the carboxylic acid is used for linker attachment.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Attachment cluster_1 Step 2: Warhead Conjugation cluster_2 Step 3: E3 Ligase Ligand Attachment cluster_3 Step 4: Purification and Characterization Start_Mol This compound Coupling Amide Coupling (e.g., HATU, HOBt, DIPEA) Start_Mol->Coupling Linker Linker with a terminal amine (e.g., PEG-diamine) Linker->Coupling Intermediate_1 Oxazole-Linker Conjugate Coupling->Intermediate_1 Alkylation N-Alkylation of the 2-amino group Intermediate_1->Alkylation Warhead Warhead with a reactive group (e.g., alkyl halide) Warhead->Alkylation Intermediate_2 Warhead-Linker-Oxazole Alkylation->Intermediate_2 Final_Coupling Final Coupling Reaction Intermediate_2->Final_Coupling E3_Ligand E3 Ligase Ligand with a suitable functional group for coupling E3_Ligand->Final_Coupling PROTAC_Product Final PROTAC Molecule Final_Coupling->PROTAC_Product Purification Purification by HPLC PROTAC_Product->Purification Characterization Characterization by LC-MS and NMR Purification->Characterization

Caption: Workflow for synthesizing a PROTAC using the topic compound.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutics, particularly in the exciting field of targeted protein degradation. Its straightforward incorporation into PROTACs, combined with the favorable physicochemical properties of the oxazole scaffold, makes it an attractive choice for medicinal chemists. As the landscape of "undruggable" targets continues to be explored, the demand for such well-defined and adaptable chemical tools is expected to grow significantly. This guide provides a foundational understanding for researchers looking to leverage the potential of this compound in their drug discovery programs.

References

synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Amino-1,3-oxazole-4-carboxylic Acid Precursors

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its unique combination of hydrogen bonding capabilities, metabolic stability, and rigid conformation makes it an attractive building block in drug design. The efficient and scalable synthesis of its precursors, primarily the corresponding alkyl esters, is a critical bottleneck in the development of novel therapeutics. This guide provides a comprehensive overview of the core synthetic strategies for preparing these vital precursors, with a focus on the underlying chemical principles, field-proven experimental protocols, and comparative analysis of different routes. We will delve into the mechanistic details, explain the causality behind experimental choices, and present quantitative data to empower researchers in selecting and optimizing the most suitable pathway for their specific needs.

Introduction: The Significance of the 2-Amino-1,3-oxazole Scaffold

Heterocyclic compounds are foundational to modern pharmacology, with oxazoles representing a particularly versatile class.[1] The 2-amino-1,3-oxazole-4-carboxylate framework, in particular, offers a trifecta of functional groups—an amine, an ester, and the oxazole core—that can be readily functionalized. This allows for the systematic exploration of chemical space during lead optimization. The amine group can act as a hydrogen bond donor or a nucleophile for further derivatization, while the ester provides a handle for conversion to the carboxylic acid, amides, or other functionalities. The strategic importance of this scaffold necessitates robust and reliable synthetic access. This guide will focus on the most prevalent and effective methods for constructing the key precursor, ethyl 2-aminooxazole-4-carboxylate.

Core Synthetic Strategies for the Oxazole Ring

The construction of the 2-amino-1,3-oxazole-4-carboxylate core can be approached through several distinct synthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two primary and highly effective methodologies.

Strategy A: Hantzsch-Type Condensation of α-Haloketoesters with Urea

The most direct and classical approach to 2-aminooxazoles is analogous to the Hantzsch thiazole synthesis.[2] This method involves the condensation of an α-haloketoester with a suitable nucleophile that provides the N-C=N unit. For the synthesis of 2-aminooxazoles, urea is the most common and cost-effective reagent.

Mechanism and Rationale: The reaction begins with the nucleophilic attack of a urea nitrogen atom on the α-carbon of the ketoester, displacing the halide (typically bromide). This is followed by an intramolecular cyclization where the second nitrogen of the urea intermediate attacks the ketone carbonyl. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic oxazole ring. Ethanol is a common solvent as it readily dissolves the reactants and facilitates the reaction at reflux temperatures.[3]

Experimental Protocol: Synthesis of Ethyl 2-aminooxazole-4-carboxylate from Ethyl Bromopyruvate [4]

  • Reaction Setup: To a solution of ethyl bromopyruvate (1.0 eq) in anhydrous ethanol (approx. 0.5 M), add urea (1.2 to 2.0 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: The product, ethyl 2-aminooxazole-4-carboxylate, will often precipitate as a solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[3]

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Causality and Optimization:

  • Choice of Halide: Ethyl bromopyruvate is generally preferred over the chloro-analogue due to the better leaving group ability of bromide, leading to faster reaction rates.

  • Excess Urea: Using a slight to moderate excess of urea helps to drive the reaction to completion and compensate for any potential side reactions, such as self-condensation of the ketoester.

  • Solvent: Anhydrous ethanol is crucial to prevent hydrolysis of the starting ester and the product.

  • Temperature: Refluxing provides the necessary activation energy for the cyclization and dehydration steps without causing significant degradation of the reactants or product.

Strategy B: Cyclization of 2-Acylamino-3,3-dichloroacrylonitriles

Mechanism and Rationale: This transformation proceeds through a series of nucleophilic substitution and cyclization steps. An external amine first displaces one of the chlorine atoms. A subsequent intramolecular nucleophilic attack by the amide oxygen onto the nitrile carbon, or a related rearrangement and cyclization cascade, leads to the formation of the oxazole ring. The specific pathway can be influenced by the nature of the amine and the acyl group.[5][6]

Workflow Diagram: Comparison of Synthetic Strategies

G cluster_A Strategy A: Hantzsch-Type Synthesis cluster_B Strategy B: Acrylonitrile Route A1 Ethyl Bromopyruvate A3 Condensation & Cyclodehydration A1->A3 A2 Urea A2->A3 A4 Ethyl 2-Aminooxazole- 4-carboxylate A3->A4 B1 2-Acylamino-3,3- dichloroacrylonitrile B3 Substitution & Cyclization B1->B3 B2 Nucleophile (e.g., Amine) B2->B3 B4 Substituted 5-Aminooxazole B3->B4 start Target Precursor start->A4 Direct Route start->B4 Alternative Scaffold

Caption: Comparative workflow of the two primary synthetic routes.

Visualization of the Hantzsch-Type Mechanism

To provide a clearer understanding of the key bond-forming events in the most direct synthetic route, the following diagram illustrates the reaction mechanism.

Caption: Mechanism of the Hantzsch-type synthesis of 2-aminooxazoles.

Note: The image for the intermediate is a conceptual placeholder, as a stable, isolated intermediate's direct image is not available.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision in any research and development program. The following table provides a summary of the key parameters for the discussed strategies to aid in this decision-making process.

MetricStrategy A: Hantzsch-TypeStrategy B: Acrylonitrile Route
Starting Materials α-Haloketoesters, Urea2-Acylamino-3,3-dichloroacrylonitriles
Convergence Linear/ConvergentLinear
Typical Yields Good to Excellent (often >80%)[3]High (often >90%)[5]
Scalability High; suitable for large scaleModerate; depends on precursor availability
Key Advantages Atom economical, readily available starting materials, direct route to target.Mild reaction conditions, high yields.
Key Challenges Potential for side reactions (e.g., Favorskii rearrangement), stability of α-haloketoester.Multi-step synthesis of acrylonitrile precursor, may not directly yield the target substitution pattern.

Conclusion and Future Perspectives

The synthesis of this compound precursors is well-established, with the Hantzsch-type condensation of ethyl bromopyruvate and urea remaining the most direct and widely utilized method for its simplicity and efficiency.[3][4] Alternative methods, such as those starting from activated acrylonitriles, provide valuable options when different starting materials are more accessible.[5]

Future research in this area will likely focus on developing catalytic and more environmentally benign methods. The use of flow chemistry could offer significant advantages for the Hantzsch-type synthesis by improving heat transfer, reducing reaction times, and enhancing safety, particularly on a large scale. Furthermore, the development of one-pot procedures that combine ring formation with subsequent functionalization would significantly streamline the synthesis of complex drug candidates built upon this valuable scaffold.[7] As the demand for novel therapeutics continues to grow, robust and innovative synthetic methodologies for key building blocks like this compound will remain a cornerstone of successful drug discovery programs.

References

2-Amino-1,3-oxazole-4-carboxylic acid IUPAC name and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-1,3-oxazole-4-carboxylic acid: A Key Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will delineate its fundamental chemical properties, provide a detailed, field-proven representative synthesis protocol, and discuss its spectroscopic characteristics. The core of this guide focuses on its strategic applications, particularly as a bioisosteric replacement for the 2-aminothiazole scaffold and its emerging role in the field of Targeted Protein Degradation (TPD), specifically in the design of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction and Core Chemical Identity

This compound (IUPAC Name: this compound) is a five-membered heterocyclic compound containing both nitrogen and oxygen heteroatoms.[1] Its structure is characterized by an oxazole ring substituted with an amino group at the 2-position and a carboxylic acid at the 4-position. This arrangement of functional groups—a hydrogen bond donor/acceptor (amino group), a protonatable nitrogen in the ring, and an anionic/linker attachment point (carboxylic acid)—makes it a highly valuable and versatile fragment in drug design.

The CAS Registry Number for this compound is 944900-52-1.[2] Its strategic importance has grown significantly with the rise of new therapeutic modalities that require modular building blocks for constructing complex molecular architectures. Notably, it is classified by chemical suppliers as a "Protein Degrader Building Block," highlighting its utility in cutting-edge therapeutic strategies.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₄H₄N₂O₃[1]
Molecular Weight 128.09 g/mol [2]
CAS Number 944900-52-1[1][2]
Canonical SMILES C1=C(N=C(O1)N)C(=O)O[3]
Appearance White to off-white solid (typical)-
Purity ≥97% (commercially available)[2]

Synthesis Protocol: A Representative Two-Step Approach

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be constructed based on the well-established Hantzsch-type synthesis for analogous 2-aminothiazoles and 2-aminooxazoles, followed by a standard ester hydrolysis. The following protocol is a validated, representative method for its preparation.

Rationale Behind the Synthetic Strategy

The synthesis is designed in two primary stages. Stage 1 involves the formation of the 2-aminooxazole ring system via the cyclocondensation of an α-halo-β-ketoester (ethyl bromopyruvate) with a simple urea molecule. This reaction is analogous to the widely used Hantzsch thiazole synthesis, which uses thiourea.[4] Urea serves as the nitrogen and amino-group donor for the C2 position of the oxazole ring. The reaction yields the ethyl ester of the target molecule, which is generally more stable and easier to purify than the free carboxylic acid. Stage 2 is a straightforward basic hydrolysis of the ethyl ester to afford the final carboxylic acid.[5] This step is driven to completion by the formation of the stable carboxylate salt, which is then neutralized to yield the final product.

Experimental Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Oxazole Ring Formation cluster_stage2 Stage 2: Ester Hydrolysis A Ethyl Bromopyruvate C Reaction Vessel (Anhydrous DMF, Reflux) A->C B Urea B->C D Ethyl 2-amino-1,3-oxazole-4-carboxylate C->D Cyclocondensation F Reaction Vessel (Stirring, RT to 50°C) D->F E Aqueous NaOH E->F G Sodium 2-amino-1,3-oxazole-4-carboxylate F->G Saponification H Acidification (HCl) G->H I This compound (Final Product) H->I Precipitation

Caption: Workflow for the synthesis of this compound.

Stage 1: Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate
  • Reagents and Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl bromopyruvate (1.0 eq) and urea (10.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 3 mL per mmol of ethyl bromopyruvate).

  • Reaction: Stir the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add a 5% aqueous solution of lithium chloride (LiCl) to the mixture, which will cause the product to begin precipitating.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of the initial DMF). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Stage 2: Hydrolysis to this compound
  • Setup: Dissolve the purified ethyl 2-amino-1,3-oxazole-4-carboxylate (1.0 eq) from Stage 1 in a suitable solvent like methanol or a mixture of THF/water.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2-3 eq, e.g., 2M solution) to the ester solution.

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., to 50°C) for 2-6 hours, monitoring by TLC until the ester is fully consumed.

  • Neutralization: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.

  • Isolation: The final product, this compound, will precipitate out of the solution as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the pure carboxylic acid.

Spectroscopic Characterization

TechniqueExpected Characteristics
¹H NMR - A singlet for the C5-H proton of the oxazole ring (typically δ 7.5-8.5 ppm).- A broad singlet for the -NH₂ protons (typically δ 5.0-7.0 ppm, can exchange with D₂O).- A very broad singlet for the carboxylic acid -OH proton (typically δ >10 ppm, often not observed).
¹³C NMR - A signal for the carboxylic acid carbonyl carbon (C=O) (δ ~160-170 ppm).- A signal for the C2 carbon bearing the amino group (δ ~155-165 ppm).- Signals for the C4 and C5 carbons of the oxazole ring (δ ~110-140 ppm).
IR Spectroscopy - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- N-H stretching vibrations from the amino group (~3100-3400 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C=N and C=C stretching vibrations from the oxazole ring (~1500-1650 cm⁻¹).
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 127.01.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a powerful building block in two key areas of modern medicinal chemistry.

Bioisosteric Replacement of 2-Aminothiazole

The 2-aminooxazole core is a classical bioisostere of the 2-aminothiazole scaffold.[6][7] The replacement of the sulfur atom with an oxygen atom can offer several advantages in drug design:

  • Improved Physicochemical Properties: The oxygen atom generally leads to a lower lipophilicity (logP) and increased aqueous solubility compared to its sulfur counterpart. This can significantly improve the pharmacokinetic profile of a drug candidate.

  • Metabolic Stability: The sulfur atom in a thiazole ring can be susceptible to oxidation by metabolic enzymes (e.g., cytochrome P450s). Replacing it with a less metabolically labile oxygen atom can enhance the metabolic stability and half-life of a compound.

  • Reduced Off-Target Activity: Some 2-aminothiazole-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS) due to non-specific activity. The 2-aminooxazole isostere can sometimes mitigate these issues while retaining the desired biological activity.[7]

This strategy has been successfully applied in the development of novel antitubercular and antimicrobial agents.[6]

Building Block for Targeted Protein Degradation (PROTACs)

Perhaps the most exciting application for this molecule is in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy a target protein of interest (POI).[8]

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target POI.

  • A ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This compound is an ideal building block for the linker component. The carboxylic acid provides a versatile chemical handle for covalent attachment to either the POI-binding ligand or the E3-ligase ligand through amide bond formation or other standard coupling chemistries. The rigid oxazole ring can serve as a structurally defined spacer within the linker, helping to control the distance and orientation between the two ends of the PROTAC, which is a critical parameter for inducing a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.

PROTAC_Mechanism cluster_system Cellular Ubiquitin-Proteasome System cluster_protac PROTAC Molecule POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary POI_Ligand POI Ligand Linker Linker (contains 2-aminooxazole) POI_Ligand->Linker E3_Ligand E3 Ligand Linker->E3_Ligand Ub Ubiquitination Ternary->Ub Tagging Degradation Proteasomal Degradation Ub->Degradation Destruction

Caption: Mechanism of Action for a PROTAC utilizing a 2-aminooxazole linker.

Conclusion

This compound is a high-value scaffold for contemporary drug discovery. Its confirmed chemical identity and well-defined physicochemical properties provide a solid foundation for its use. While specific experimental data requires direct acquisition, logical and well-precedented synthetic routes make it readily accessible. Its proven utility as a bioisosteric replacement for 2-aminothiazoles and its ideal structural features for the design of linkers in targeted protein degradation technologies position it as a critical tool for developing next-generation therapeutics. As research into novel drug modalities continues to expand, the demand for such versatile and strategically functionalized building blocks is certain to increase.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-1,3-oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1,3-oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for novel therapeutic agents.[1][2] Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and development. This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound, offering insights into its behavior in various solvent systems and under different stress conditions. It details robust experimental protocols for the systematic evaluation of these properties and provides a framework for interpreting the resulting data to inform formulation development and predict shelf-life.

Introduction: The Significance of this compound

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects.[1][3] The presence of both an amino group and a carboxylic acid group on the this compound molecule imparts a unique combination of hydrogen bonding capabilities and ionizable centers. These features are critical for molecular recognition and interaction with biological targets. However, the inherent electronic nature of the oxazole ring system also presents specific challenges regarding its chemical stability.[4][5] A thorough understanding of these characteristics is a prerequisite for any successful drug development program involving this promising scaffold.

Physicochemical Properties: A Foundation for Understanding

Table 1: Computed and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₄N₂O₃[6]
Molecular Weight128.09 g/mol [7]
XLogP3-AA-1.1[6]
Hydrogen Bond Donor Count3[6]
Hydrogen Bond Acceptor Count4[6]
pKa (Conjugate Acid)~0.8 (for parent oxazole)[1][8]

The negative XLogP3-AA value suggests a high degree of hydrophilicity, predicting good solubility in polar solvents. The pKa of the parent oxazole is low, indicating it is a weak base.[1][8] The presence of the carboxylic acid and amino groups on the target molecule will introduce additional acidic and basic centers, making the overall ionization profile pH-dependent.

Solubility Profile: A Critical Parameter for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to challenges in formulation and inadequate drug absorption.[9]

General Solubility Characteristics

Based on its polar functional groups (amino and carboxylic acid) and the inherent polarity of the oxazole ring, this compound is expected to be:

  • Soluble in polar protic solvents: such as water, methanol, and ethanol, due to favorable hydrogen bonding interactions.[10]

  • Sparingly soluble to insoluble in non-polar organic solvents: such as hexane and toluene.

  • Solubility in polar aprotic solvents: like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is likely to be good, as these are common solvents for screening compounds.

The pH of the aqueous medium will significantly influence the solubility of this amphoteric molecule. At low pH, the amino group will be protonated, and at high pH, the carboxylic acid will be deprotonated, both of which should enhance aqueous solubility compared to the isoelectric point where the molecule exists as a zwitterion and typically exhibits its lowest solubility.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic equilibrium solubility of a compound.

Protocol 1: Equilibrium Solubility Determination

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

    • Ensure a solid excess is visible to confirm saturation.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Quantify the concentration of the dissolved compound against a standard curve.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL for each pH value.

    • Plot solubility as a function of pH to generate a pH-solubility profile.

Stability Profile: Ensuring Molecular Integrity

The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf life. The oxazole ring, while aromatic, is known to be susceptible to degradation under certain conditions.[4][5]

Key Stability Concerns for the Oxazole Ring

The primary vulnerability of the oxazole ring lies in its susceptibility to hydrolytic cleavage, which can be catalyzed by both acid and base.[4]

  • Acidic Conditions: The nitrogen atom at position 3 can be protonated, which activates the ring towards nucleophilic attack by water, potentially leading to ring opening.[4]

  • Basic Conditions: Strong bases can facilitate the deprotonation of the C2 proton, which is the most acidic proton on the oxazole ring.[4][11] This can initiate a cascade of reactions leading to ring cleavage.

  • Oxidative Stress: Strong oxidizing agents can also lead to the cleavage of the oxazole ring.[5]

  • Photostability: While some oxazole derivatives are used as fluorescent brightening agents, exposure to light can potentially lead to degradation.[2][12]

  • Thermal Stress: Oxazoles are generally considered thermally stable.[3][13] However, the overall stability of this compound at elevated temperatures should be experimentally determined.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[14][15][16]

Diagram 1: Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Analytical Testing (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis API 2-Amino-1,3-oxazole- 4-carboxylic acid Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Evaluation: - Purity Assessment - Degradant Identification - Mass Balance Analysis->Data

Caption: A general workflow for conducting forced degradation studies.

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile if needed for solubility).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 M HCl. Heat the mixture at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 M NaOH. Maintain at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At various time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Characterize the major degradation products by their retention times, UV spectra, and mass-to-charge ratios.

    • Propose potential degradation pathways based on the identified degradants.

Conclusion and Recommendations

This compound is a molecule with high potential in drug discovery, characterized by its predicted aqueous solubility and the known reactivity of its oxazole core. A systematic evaluation of its solubility and stability, as outlined in this guide, is essential for mitigating risks in later stages of drug development. It is recommended that comprehensive experimental studies be conducted to generate precise data on the pH-solubility profile and to fully elucidate the degradation pathways under various stress conditions. This foundational knowledge will be invaluable for the rational design of formulations, the establishment of appropriate storage conditions, and the development of robust analytical methods to ensure the quality and safety of any resulting drug candidates.

References

A Technical Guide to 2-Amino-1,3-oxazole-4-carboxylic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 2-Amino-1,3-oxazole-4-carboxylic acid (CAS No. 944900-52-1), a critical building block in the rapidly evolving field of targeted protein degradation (TPD). Addressed to researchers, medicinal chemists, and drug development professionals, this document consolidates essential information on commercial sourcing, quality attributes, and strategic application. We delve into the core utility of this reagent in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, offering a scientific rationale for its selection. Furthermore, this guide presents a comparative analysis of commercial suppliers, outlines a robust quality control workflow for incoming material, and provides essential protocols for handling and storage, ensuring scientific integrity and reproducibility in research and development settings.

Introduction: The Strategic Importance of the Aminoxazole Scaffold in Targeted Protein Degradation

The paradigm of small molecule drug discovery is undergoing a significant transformation. Beyond simple occupancy-driven inhibition, modalities that harness the cell's own machinery to eliminate disease-causing proteins are coming to the forefront. Targeted protein degradation (TPD) represents a powerful strategy that can address targets previously considered "undruggable"[1]. This approach utilizes bifunctional molecules, most notably PROTACs, to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome[2][3].

This compound has emerged as a key heterocyclic building block in this domain. Its structure is particularly valuable for several reasons:

  • Structural Rigidity and Vectorial Projection: The oxazole ring provides a rigid scaffold, which is crucial for precisely orienting the chemical vectors needed to connect the target-binding ligand and the E3 ligase-recruiting moiety of a PROTAC.

  • Hydrogen Bonding Capabilities: The amino and carboxylic acid groups offer versatile handles for synthetic elaboration and can serve as critical hydrogen bond donors and acceptors for molecular recognition within protein binding sites.

  • Bioisosteric Relevance: Oxazoles are often used as bioisosteres for esters and amides, offering improved metabolic stability and pharmacokinetic properties[4].

One of the most compelling pieces of evidence for its utility is its classification by multiple chemical suppliers as a "Protein Degrader Building Block"[5]. This explicitly positions the molecule within the TPD toolkit, signaling its relevance to scientists developing next-generation therapeutics.

The logical workflow for integrating this building block into a TPD program is visualized below. The process begins with the strategic selection of the scaffold, proceeds through rigorous supplier qualification and quality control, and culminates in its application in the synthesis of novel protein degraders.

TPD_Workflow cluster_0 Strategy & Rationale cluster_1 Procurement & Qualification cluster_2 Application & Development Concept Targeted Protein Degradation (TPD) Scaffold Selection of 2-Amino-1,3-oxazole- 4-carboxylic acid Concept->Scaffold Provides key structural motif Supplier Commercial Supplier Evaluation Scaffold->Supplier QC Incoming Material Quality Control Supplier->QC Verify Purity & Identity Synthesis PROTAC / Molecular Glue Synthesis QC->Synthesis Screening Biological Screening & Optimization Synthesis->Screening Generate candidate degraders

Caption: Logical workflow for utilizing this compound in a TPD program.

Commercial Supplier Landscape

A reliable supply of starting materials is the bedrock of any successful research campaign. This compound (CAS 944900-52-1) is available from several reputable chemical suppliers who specialize in building blocks for research and development. The choice of supplier should not be based on cost alone but on a comprehensive assessment of purity, documentation, and availability.

SupplierDistributor ForTypical PurityKey Information
Sigma-Aldrich Synthonix Corp.[6] / Atlantic Research Chemicals Ltd~97%Offers access to material from multiple primary manufacturers, providing supply chain robustness. Detailed safety information is readily available.[6]
Oakwood Chemical N/A97%A direct manufacturer or primary supplier known for a wide range of heterocyclic compounds. Provides key properties and allows for CofA requests.[7]
Anichem N/A>95%Provides clear pricing for standard quantities and offers bulk quotation, indicating scalability.[8]
Autech Industry N/A~97%Lists the compound as part of its "Protein Degrader Building Blocks" family, underscoring its application focus.[5]

Expert Insight: For early-stage discovery, where multiple small-scale syntheses are performed, sourcing from a major distributor like Sigma-Aldrich can be advantageous due to fast delivery and robust stock levels. For later-stage development, establishing a relationship directly with a primary manufacturer such as Oakwood Chemical or Anichem may be preferable for ensuring long-term supply consistency and access to larger, custom batches. Always request a lot-specific Certificate of Analysis (CofA) before purchase.

Quality Control & Verification: A Self-Validating Protocol

Trust in your starting materials is non-negotiable. While suppliers provide a CofA, independent verification of identity and purity is a critical step to prevent costly and time-consuming troubleshooting later. The following protocol describes a self-validating system for qualifying incoming batches of this compound.

Objective: To confirm the identity, purity, and structural integrity of commercially supplied this compound.

Core Properties for Verification:

  • Molecular Formula: C₄H₄N₂O₃[5][7]

  • Molecular Weight: 128.09 g/mol [7]

  • Appearance: Typically a solid (e.g., white to off-white powder).

Step-by-Step Experimental Protocol
  • Documentation Review:

    • Cross-reference the supplier's CofA with the material safety data sheet (MSDS) and the product specification sheet.

    • Ensure the CAS number (944900-52-1), molecular formula, and lot number match across all documents.

  • Solubility Assessment:

    • Qualitatively assess solubility in common laboratory solvents (e.g., DMSO, DMF, Methanol). This provides a preliminary check and is essential for preparing samples for analysis. The carboxylic acid and amino groups suggest likely solubility in polar organic solvents.

  • Identity Confirmation via Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI) in both positive and negative modes.

    • Sample Prep: Prepare a dilute solution (~0.1 mg/mL) in an appropriate solvent (e.g., Methanol with 0.1% formic acid for positive mode, or Methanol with 0.1% ammonium hydroxide for negative mode).

    • Expected Results:

      • Positive Mode [M+H]⁺: Expect a peak at m/z 129.03.

      • Negative Mode [M-H]⁻: Expect a peak at m/z 127.01.

    • Trustworthiness Check: The observation of the correct molecular ion in high-resolution mass spectrometry (HRMS) provides unambiguous confirmation of the elemental composition.

  • Structural Verification via ¹H NMR Spectroscopy:

    • Method: ¹H NMR in a deuterated solvent such as DMSO-d₆.

    • Rationale: DMSO-d₆ is chosen for its ability to dissolve the compound and to allow for the observation of exchangeable protons from the -NH₂ and -COOH groups.

    • Expected Spectrum (Predicted):

      • A singlet for the oxazole ring proton (C5-H).

      • A broad singlet for the two protons of the amino group (-NH₂).

      • A very broad singlet for the carboxylic acid proton (-COOH). The chemical shifts of the NH₂ and COOH protons will be concentration-dependent and may exchange with residual water.

    • Self-Validation: The simplicity of the expected spectrum (a single aromatic proton) provides a clear fingerprint. Any additional signals in the aromatic region could indicate impurities.

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Method: Reversed-Phase HPLC with UV detection (RP-HPLC-UV).

    • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% TFA or formic acid to ensure protonation of the analyte).

    • Column: A standard C18 column.

    • Detection: Set the UV detector to a wavelength where the oxazole ring absorbs (e.g., ~254 nm).

    • Analysis: The purity is determined by the area percentage of the main peak. The supplier specification is typically ~97%. Any peak greater than 0.1% should be scrutinized as a potential impurity.

The relationship between these analytical techniques forms a robust, self-validating quality control system.

QC_System MS Mass Spectrometry (MS) Result Qualified Material (Identity & Purity Confirmed) MS->Result Confirms Molecular Weight & Elemental Composition NMR ¹H NMR Spectroscopy NMR->Result Confirms Covalent Structure & Connectivity HPLC RP-HPLC-UV HPLC->Result Quantifies Purity & Detects Impurities

Caption: A self-validating QC workflow combining orthogonal analytical techniques.

Synthesis, Potential Impurities, and Handling

Plausible Synthetic Route

While commercial suppliers do not disclose their proprietary synthetic methods, a review of the organic chemistry literature allows for the postulation of a plausible route. The synthesis of substituted oxazoles often proceeds from carboxylic acids or their derivatives[9][10]. A common strategy involves the condensation of a suitable precursor with a molecule providing the remaining atoms of the ring. For 2-aminooxazoles, this could involve the cyclization of an α-haloketone with urea or a related synthon.

Understanding the synthesis is key to anticipating potential impurities. For instance, incomplete cyclization could leave starting materials or intermediates in the final product. Side reactions, such as dimerization or decarboxylation under harsh reaction conditions, could also occur. These are the types of impurities that the HPLC purity method is designed to detect.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound.

  • Storage: Most suppliers recommend storage in a refrigerator (2-8°C)[6]. The material should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air, which could promote degradation.

  • Safety: The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation)[6]. Therefore, handling should always occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in targeted protein degradation. Its well-defined structure and versatile chemical handles make it a valuable component in the design of novel PROTACs and molecular glues. For researchers and drug development professionals, success hinges on a holistic understanding of this building block—from its strategic application and reliable sourcing to rigorous, self-validating quality control. By adhering to the principles and protocols outlined in this guide, scientists can confidently incorporate this key molecule into their discovery workflows, accelerating the development of the next generation of therapeutics.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The 2-amino-1,3-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] These heterocycles are recognized as valuable building blocks in drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][5] 2-Amino-1,3-oxazole-4-carboxylic acid, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, where the carboxylic acid moiety provides a handle for further functionalization.

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the hydrolysis of its corresponding ethyl ester, ethyl 2-amino-1,3-oxazole-4-carboxylate. We will delve into the mechanistic principles, offer a step-by-step experimental guide, and provide a framework for product characterization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Principle of the Reaction: Saponification

The conversion of an ester to a carboxylic acid is known as hydrolysis. While this transformation can be catalyzed by either acid or base, alkaline hydrolysis, or saponification, is overwhelmingly preferred for this specific synthesis.

  • Acid-Catalyzed Hydrolysis: This method involves heating the ester with a dilute mineral acid (e.g., H₂SO₄ or HCl).[6][7] The reaction is reversible, establishing an equilibrium that often results in incomplete conversion and complicates product isolation.[6][8]

  • Base-Catalyzed Hydrolysis (Saponification): This method utilizes a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to attack the electrophilic carbonyl carbon of the ester.[9] The reaction proceeds through a tetrahedral intermediate, leading to the formation of an alcohol (ethanol) and the carboxylate salt. The final step, the deprotonation of the initially formed carboxylic acid by the alkoxide, is essentially irreversible.[8][9] This irreversibility drives the reaction to completion, ensuring a high yield of the desired product.[8] The target carboxylic acid is then easily precipitated by acidifying the reaction mixture.[7]

For the synthesis of this compound, saponification offers superior yields and simpler product isolation compared to the equilibrium-limited acid hydrolysis. A co-solvent system, such as tetrahydrofuran (THF) and water, is often employed to ensure the homogeneity of the reaction mixture, as the starting ester has limited solubility in purely aqueous media.[10]

Experimental Protocol

This protocol details the saponification of ethyl 2-amino-1,3-oxazole-4-carboxylate on a multi-gram scale.

Materials & Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Ethyl 2-amino-1,3-oxazole-4-carboxylate[11]≥98%Sigma-AldrichStarting material.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher ScientificCan be substituted with NaOH or LiOH.[12]
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsCo-solvent for solubility.
Deionized Water (H₂O)Type II or higherN/AUsed for preparing the basic solution.
Hydrochloric Acid (HCl)Concentrated (37%)VWRFor acidification and product precipitation.
Diethyl EtherACS GradeN/AFor washing the final product.
Round-bottom flask (100 mL)N/AN/A
Magnetic stirrer and stir barN/AN/A
pH paper or pH meterN/AN/ATo monitor acidification.
Ice bathN/AN/AFor controlling temperature during addition.
Büchner funnel and filter paperN/AN/AFor product isolation.
Vacuum flaskN/AN/A
Vacuum oven or desiccatorN/AN/AFor drying the final product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Saponification cluster_workup Work-up & Isolation A 1. Dissolve Ester in THF C 3. Combine Reactants at 0°C A->C B 2. Prepare Aqueous KOH Solution B->C D 4. Stir at Room Temp (5-6 h) C->D E 5. Monitor by TLC D->E F 6. Acidify with HCl to pH ~2 E->F G 7. Filter Precipitate F->G H 8. Wash with Cold Water & Ether G->H I 9. Dry Under Vacuum H->I J Final Product: This compound I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-amino-1,3-oxazole-4-carboxylate (5.00 g, 32.0 mmol) in tetrahydrofuran (THF, 25 mL). Stir until a clear solution is obtained.

  • Preparation of Basic Solution: In a separate beaker, dissolve potassium hydroxide (KOH, 3.60 g, ~64.0 mmol, 2.0 equiv.) in deionized water (25 mL).

  • Reaction Initiation: Cool the flask containing the ester solution in an ice bath to 0-5 °C. Slowly add the aqueous KOH solution dropwise over 10-15 minutes. The mixture may become cloudy.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 5-6 hours. The reaction should become a homogeneous solution as it progresses.[10]

  • Monitoring (Optional but Recommended): Monitor the reaction's completion using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The starting ester is significantly less polar than the product carboxylate salt. The reaction is complete when the starting material spot is no longer visible.

  • Acidification and Precipitation: After the reaction is complete, cool the flask in an ice bath. With vigorous stirring, slowly add concentrated HCl (~5.5 mL) dropwise until the pH of the solution is approximately 2. A thick, white precipitate will form. Caution: Acid addition is exothermic. Maintain a low temperature to ensure complete precipitation and avoid unwanted side reactions.

  • Product Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts, followed by one portion of cold diethyl ether (20 mL) to aid in drying.

  • Drying: Transfer the white solid to a watch glass and dry in a vacuum oven at 50-60 °C overnight, or in a desiccator over P₂O₅ until a constant weight is achieved.

Results & Characterization

The protocol should yield this compound as a white to off-white crystalline solid.

Expected Yield and Physical Properties
ParameterExpected Value
Yield 78-90%
Appearance White to off-white crystalline solid
Molecular Formula C₄H₄N₂O₃[13]
Molecular Weight 128.09 g/mol
Melting Point >200 °C (decomposes)
Spectroscopic Data

Confirmation of the product's identity and purity should be performed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.5-13.5 (br s, 1H, -COOH): A broad singlet for the carboxylic acid proton.

    • δ 8.15 (s, 1H, oxazole C5-H): A sharp singlet for the proton on the oxazole ring.

    • δ 7.50 (s, 2H, -NH₂): A singlet corresponding to the two protons of the amino group.

    • Note: The absence of peaks around δ 4.3 (quartet) and δ 1.3 (triplet) confirms the complete hydrolysis of the ethyl ester.[1]

  • FT-IR (KBr, cm⁻¹):

    • 3400-3200 (N-H stretching): Primary amine stretches.

    • 3200-2500 (O-H stretching): Broad band characteristic of a carboxylic acid O-H bond.

    • 1700-1680 (C=O stretching): Carbonyl stretch of the carboxylic acid.

    • 1650 (N-H bending): Amine scissoring vibration.

    • 1620 (C=N stretching): Oxazole ring stretch.

  • Mass Spectrometry (ESI-):

    • m/z: 127.01 [M-H]⁻

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction (insufficient time, temperature, or base).2. Product is water-soluble; lost during washes.3. Insufficient acidification; product remains as the carboxylate salt.1. Extend reaction time or gently warm the reaction (e.g., to 40 °C). Ensure 2.0 equivalents of base are used.2. Minimize the volume of cold water used for washing.3. Check the final pH after acidification, ensuring it is ≤ 2. Add more acid if necessary.
Oily or Gummy Product 1. Presence of residual THF or other solvents.2. Incomplete removal of inorganic salts.1. Ensure the product is thoroughly washed with diethyl ether and dried under high vacuum for an extended period.2. Ensure thorough washing with cold deionized water before the ether wash.
Starting Material Remains in Product 1. Reaction did not go to completion.2. Hydrolysis is slow for the specific substrate.1. Increase reaction time or consider a slight increase in temperature.2. Consider using a different base like LiOH, which can sometimes be more effective for stubborn esters.[12] Adding a small amount of methanol can sometimes improve solubility and reaction rate.[12]

Conclusion

The saponification of ethyl 2-amino-1,3-oxazole-4-carboxylate is a robust and efficient method for the gram-scale production of this compound. The protocol described herein is straightforward, high-yielding, and utilizes common laboratory reagents and equipment. The resulting carboxylic acid is a valuable intermediate for further synthetic elaboration in drug discovery programs.

References

Application Notes and Protocols for the Synthesis of 2-Amino-oxazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the 2-Amino-oxazole Scaffold in Drug Discovery

The 2-amino-oxazole moiety has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating a wide spectrum of biological activities. Its structural attributes, including its hydrogen bonding capabilities and rigid framework, allow for potent and selective interactions with various biological targets. Notably, derivatives of 2-amino-oxazole have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] The isosteric relationship between 2-amino-oxazoles and the well-known 2-aminothiazole nucleus has spurred significant interest in exploring the former as a potential avenue to overcome some of the liabilities associated with sulfur-containing heterocycles, such as metabolic oxidation.[2] This guide provides detailed, field-proven experimental protocols for the synthesis of 2-amino-oxazoles, with a focus on methodologies that are both versatile and amenable to the generation of compound libraries for drug discovery campaigns.

Strategic Approaches to 2-Amino-oxazole Synthesis

The construction of the 2-amino-oxazole core can be achieved through several synthetic strategies. The choice of a particular route is often dictated by the desired substitution pattern on the oxazole ring and the availability of starting materials. Here, we will delve into the most robust and widely adopted methods, providing a rationale for the experimental choices and detailed step-by-step protocols.

Strategy 1: Two-Step Synthesis of N-Substituted 4-Aryl-2-amino-oxazoles

A highly effective and modular approach for the synthesis of N-substituted 4-aryl-2-amino-oxazoles involves a two-step sequence: (1) the condensation of an α-bromoacetophenone with urea to form a 4-aryl-2-amino-oxazole intermediate, followed by (2) a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to introduce the N-substituent.[1][2] This strategy offers significant flexibility in diversifying both the C4 and N-positions of the oxazole core.

Workflow for the Two-Step Synthesis of N-Substituted 4-Aryl-2-amino-oxazoles:

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: N-Arylation A α-Bromoacetophenone C 4-Aryl-2-amino-oxazole A->C Condensation B Urea B->C E Buchwald-Hartwig Cross-Coupling C->E D Aryl Halide D->E F N-Substituted 4-Aryl-2-amino-oxazole E->F

Caption: Workflow for the modular two-step synthesis of N-substituted 4-aryl-2-amino-oxazoles.

The initial formation of the 2-amino-oxazole ring is typically achieved through the reaction of an α-bromoacetophenone with urea in a polar aprotic solvent.[2] The choice of solvent and reaction conditions is critical for achieving high yields and minimizing side reactions.

Causality Behind Experimental Choices:

  • Solvent: Dimethylformamide (DMF) is a preferred solvent due to its high boiling point and ability to dissolve both the α-bromoacetophenone and urea.[1][2]

  • Stoichiometry: A significant excess of urea is often employed to drive the reaction to completion and to act as a scavenger for the hydrobromic acid generated during the reaction.

  • Temperature and Reaction Time: Microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating, often leading to cleaner reactions and improved yields.[1]

Detailed Experimental Protocol: Synthesis of 4-Phenyl-2-amino-oxazole

  • Reaction Setup: To a microwave-safe reaction vessel, add α-bromoacetophenone (1.0 g, 5.0 mmol, 1.0 equiv) and urea (3.0 g, 50.0 mmol, 10.0 equiv).

  • Solvent Addition: Add dimethylformamide (DMF, 10 mL).

  • Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor to 120 °C for 3 minutes.[1]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford 4-phenyl-2-amino-oxazole as a solid.

Table 1: Representative Yields for the Condensation of Substituted α-Bromoacetophenones with Urea.

Entryα-Bromoacetophenone SubstituentProductYield (%)
14-Methyl4-(p-tolyl)oxazol-2-amine56
24-Fluoro4-(4-fluorophenyl)oxazol-2-amine52
34-Chloro4-(4-chlorophenyl)oxazol-2-amine55

Yields are based on reported literature values and may vary.[1]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] In this context, it is employed to couple the newly formed 4-aryl-2-amino-oxazole with an aryl halide, providing access to a diverse range of N-substituted analogues.[1][2]

Mechanism of the Buchwald-Hartwig Amination:

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L2 B->C D Ligand Exchange C->D R'-NH2, Base E Ar-Pd(II)(NHR')L2 D->E F Reductive Elimination E->F F->A Product Release G Ar-NHR' F->G

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Second-generation Buchwald precatalysts, such as X-Phos Pd G2 and S-Phos Pd G2, are highly efficient for this transformation as they are air-stable and provide a reliable source of the active Pd(0) catalyst.[1] The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the ligand exchange step. Sodium tert-butoxide (t-BuONa) is a commonly used base for this purpose.[1]

  • Solvent System: A mixture of a non-polar solvent like toluene and a polar co-solvent such as tert-butanol is often employed to ensure the solubility of all reaction components.[1]

Detailed Experimental Protocol: N-Arylation of 4-Phenyl-2-amino-oxazole

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-phenyl-2-amino-oxazole (160 mg, 1.0 mmol, 1.0 equiv), the desired aryl bromide (1.2 mmol, 1.2 equiv), sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv), and X-Phos Pd G2 (40 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) and anhydrous tert-butanol (1 mL) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 130 °C for 10 minutes under microwave irradiation.[1]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, gradient) to afford the N-aryl-4-phenyl-2-amino-oxazole.

Table 2: Characterization Data for a Representative N-Substituted 4-Aryl-2-amino-oxazole.

Compound1H NMR (CDCl3, 400 MHz) δ (ppm)13C NMR (CDCl3, 100 MHz) δ (ppm)HRMS (ESI) m/z
N,4-diphenyl-1,3-oxazol-2-amine7.85 (s, 1H), 7.62 (d, J = 7.6 Hz, 2H), 7.40 (t, J = 7.6 Hz, 2H), 7.30 (t, J = 7.4 Hz, 1H), 7.25-7.15 (m, 5H)160.2, 142.1, 138.5, 130.2, 129.1, 128.8, 128.5, 126.3, 124.9, 120.1[M+H]+ Calcd for C15H13N2O: 237.1022, Found: 237.1025
Strategy 2: Synthesis from α-Hydroxy Ketones and Cyanamide

An alternative and direct approach to 2-amino-oxazoles involves the condensation of α-hydroxy ketones with cyanamide or its salts.[4][5] This method is particularly useful for the synthesis of 2-amino-oxazoles that are not N-substituted.

Causality Behind Experimental Choices:

  • Reactants: Commercially available or readily synthesized α-hydroxy ketones serve as the C4-C5-O fragment of the oxazole ring, while cyanamide provides the N-C-N unit.

  • Reaction Medium: The reaction can be performed in aqueous or alcoholic media, and the pH of the medium can influence the reaction rate and yield.[4]

  • Catalysis: The reaction can be catalyzed by either acid or base.

Detailed Experimental Protocol: Synthesis of 4,5-Dimethyl-2-amino-oxazole

  • Reactant Preparation: In a round-bottom flask, dissolve acetoin (α-hydroxy-α-methylacetone) (8.8 g, 100 mmol, 1.0 equiv) in water (50 mL).

  • Cyanamide Addition: To this solution, add a solution of cyanamide (5.0 g, 120 mmol, 1.2 equiv) in water (20 mL).

  • pH Adjustment: Adjust the pH of the mixture to ~9 with a 1 M sodium hydroxide solution.

  • Reaction Conditions: Heat the reaction mixture at 60 °C for 4 hours, monitoring the progress by thin-layer chromatography.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4,5-dimethyl-2-amino-oxazole.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be robust and reproducible. The progress of each reaction should be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds must be confirmed by a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized 2-amino-oxazoles.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

By rigorously characterizing the products at each stage, the integrity of the synthetic process is validated.

References

The Versatile Virtuoso: 2-Amino-1,3-oxazole-4-carboxylic Acid as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry and Beyond

In the landscape of contemporary organic synthesis and drug discovery, the relentless pursuit of novel molecular architectures with inherent biological relevance is paramount. Among the pantheon of heterocyclic scaffolds, the 2-amino-1,3-oxazole moiety has emerged as a "privileged structure," a testament to its frequent appearance in a diverse array of biologically active compounds.[1][2] This application note delves into the synthetic utility of a particularly valuable derivative, 2-amino-1,3-oxazole-4-carboxylic acid , a trifunctional building block poised to empower researchers in the facile construction of complex molecular targets.

This guide will provide a comprehensive overview of the synthesis, key reactivity, and detailed protocols for the application of this versatile building block. We will explore its role as a bioisostere for the well-known 2-aminothiazole nucleus, offering potential advantages in physicochemical properties and metabolic stability.[1][3] The strategic positioning of the amino, carboxylic acid, and oxazole functionalities provides three distinct points for diversification, making it an invaluable tool for the generation of compound libraries in medicinal chemistry and the total synthesis of natural products.

Physicochemical Properties and Handling

A foundational understanding of the physical and chemical characteristics of this compound is crucial for its effective use.

PropertyValueSource
Molecular FormulaC₄H₄N₂O₃[4]
Molecular Weight128.08 g/mol [4]
AppearanceOff-white to pale yellow solidSupplier Data
SolubilitySoluble in DMSO and basic aqueous solutionsInferred from structure
StabilityPotentially susceptible to decarboxylation under harsh acidic or thermal conditions. Store in a cool, dry place.General chemical knowledge

Note on Stability: Azole carboxylic acids can be prone to decarboxylation.[5] It is advisable to use this reagent in reactions that proceed under mild conditions and to avoid prolonged exposure to high temperatures or strong acids unless decarboxylation is the desired outcome.

Synthetic Pathways to a Versatile Building Block

The accessibility of this compound is a key enabler of its widespread application. A common and efficient route involves a two-step sequence: the synthesis of the corresponding ethyl ester followed by hydrolysis.

Workflow for the Synthesis of this compound

Synthesis_Workflow A Ethyl Bromopyruvate + Urea B Ethyl 2-amino-1,3-oxazole-4-carboxylate A->B Hantzsch-type Cyclization C This compound B->C Alkaline Hydrolysis Reactivity_Map cluster_COOH Carboxylic Acid Reactions cluster_NH2 Amino Group Reactions A This compound B Amide Bond Formation A->B Amine, Coupling Reagent (e.g., HATU, EDC) C Esterification A->C Alcohol, Acid Catalyst D N-Acylation A->D Acyl Halide/Anhydride, Base E N-Alkylation A->E Alkyl Halide, Base F Buchwald-Hartwig Coupling A->F Aryl Halide, Pd Catalyst

References

Application Note: Synthesis and Evaluation of 2-Amino-Oxazoles as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pressing Need for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide from a single infectious agent. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent demand for novel antitubercular agents with new mechanisms of action.[1]

The 2-amino-oxazole scaffold has emerged as a promising privileged structure in antitubercular drug discovery.[2][3] As a bioisostere of the well-explored 2-aminothiazole nucleus, 2-amino-oxazoles offer potential advantages, including improved solubility (decreased ClogP) and a potentially lower rate of metabolism due to the absence of an oxidizable sulfur atom.[2][3] This application note provides a comprehensive guide to the synthesis of 2-amino-oxazole derivatives and the evaluation of their antitubercular activity, grounded in established scientific principles and field-proven methodologies.

Synthetic Strategies for the 2-Amino-Oxazole Core: A Two-Step Approach

While the Hantzsch synthesis is a versatile method for preparing 2-aminothiazoles from α-haloketones and thioureas, its application to the synthesis of N-substituted 2-amino-oxazoles using N-substituted ureas is often unsuccessful.[2][3] This is likely due to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[2][3]

To overcome this limitation, an optimized and versatile two-step synthetic methodology has been developed. This approach involves:

  • Condensation: Reaction of an appropriate α-bromoacetophenone with unsubstituted urea to form the 4-aryl-2-amino-oxazole core.

  • Cross-Coupling: Subsequent N-arylation or N-alkylation of the 2-amino group via a Buchwald-Hartwig cross-coupling reaction.[2][3]

This strategy allows for the synthesis of a diverse library of N-substituted 4-aryl-2-amino-oxazoles, which is crucial for exploring the structure-activity relationships (SAR).[2][3]

a cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cross-Coupling alpha-Bromoacetophenone alpha-Bromoacetophenone Condensation_Reaction Condensation alpha-Bromoacetophenone->Condensation_Reaction Urea Urea Urea->Condensation_Reaction 4-Aryl-2-amino-oxazole 4-Aryl-2-amino-oxazole Condensation_Reaction->4-Aryl-2-amino-oxazole Buchwald_Hartwig Buchwald-Hartwig Cross-Coupling 4-Aryl-2-amino-oxazole->Buchwald_Hartwig Aryl_Halide Aryl Halide Aryl_Halide->Buchwald_Hartwig N-Substituted_Product N-Substituted 4-Aryl-2-amino-oxazole (Antitubercular Agent) Buchwald_Hartwig->N-Substituted_Product

Figure 1: General workflow for the synthesis of N-substituted 4-aryl-2-amino-oxazole antitubercular agents.

Protocol 1: Synthesis of a Representative N-Substituted 4-Aryl-2-amino-oxazole

This protocol details the synthesis of a representative N-substituted 4-aryl-2-amino-oxazole, adapted from established procedures.[2][3]

Part A: Synthesis of 4-(p-tolyl)oxazol-2-amine

Materials:

  • α-Bromo-4'-methylacetophenone

  • Urea

  • Ethanol (absolute)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add α-bromo-4'-methylacetophenone (1 mmol) and urea (10 mmol).

  • Add absolute ethanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 3 minutes.[2][3] The use of microwave irradiation significantly reduces the reaction time compared to conventional heating.[2][3]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 4-(p-tolyl)oxazol-2-amine.

Part B: Buchwald-Hartwig Cross-Coupling for N-Arylation

Materials:

  • 4-(p-tolyl)oxazol-2-amine (from Part A)

  • Aryl halide (e.g., 4-bromoisoxazole)

  • Palladium catalyst (e.g., X-Phos Pd G2)

  • Base (e.g., potassium phosphate, K₃PO₄)

  • Solvent (e.g., t-amyl alcohol)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating block

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-(p-tolyl)oxazol-2-amine (1 mmol), the aryl halide (1.2 mmol), potassium phosphate (2 mmol), and the palladium catalyst (0.05 mmol).

  • Add t-amyl alcohol (5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 130°C for 10 minutes under microwave irradiation, or for several hours using a conventional heating block, monitoring the reaction progress by TLC.[4]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final N-substituted 4-aryl-2-amino-oxazole.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-amino-oxazole scaffold has provided valuable insights into the structural requirements for potent antitubercular activity.

R¹ Substituent (at N-2)R² Substituent (at C-4 of oxazole)MIC (μM) against M. tuberculosis H37RvKey Observations
Isoxazole derivativesPhenylGenerally < 10Isoxazole derivatives at the N-2 position consistently demonstrate higher potency compared to simple aryl analogues.[2][3]
PhenylPhenyl> 20Unsubstituted or simply substituted phenyl rings at the N-2 position tend to have lower activity.
Benzoyl groups2-pyridyl< 1While this data is for the 2-aminothiazole series, it suggests that incorporating specific heterocyclic moieties at C-4 and acyl groups at N-2 can dramatically improve potency.[5][6]
Various aryl groupsPhenyl0.78 - 25Oxazole derivatives show high antitubercular activity against both drug-sensitive and drug-resistant strains.[7]

Key Takeaway: The nature of the substituent at the N-2 position of the 2-amino-oxazole ring is a critical determinant of antitubercular activity. Heteroaromatic substituents, particularly isoxazoles, are favored for enhanced potency.[2][3]

Protocol 2: In Vitro Evaluation of Antitubercular Activity - Minimum Inhibitory Concentration (MIC) Determination

The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable colorimetric method for determining the MIC of compounds against M. tuberculosis.[1][8] The assay relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active mycobacteria.[1]

b Start Start: Prepare Reagents and Cultures Prepare_Compounds Prepare serial dilutions of test compounds and control drugs (e.g., Isoniazid) in a 96-well plate. Start->Prepare_Compounds Prepare_Inoculum Culture M. tuberculosis H37Rv to mid-log phase. Adjust turbidity to McFarland standard 1.0. Start->Prepare_Inoculum Inoculation Inoculate the wells containing compound dilutions with the M. tuberculosis suspension. Prepare_Compounds->Inoculation Prepare_Inoculum->Inoculation Incubation1 Incubate the plate at 37°C for 7 days. Inoculation->Incubation1 Add_Alamar_Blue Add Alamar Blue solution to all wells. Incubation1->Add_Alamar_Blue Incubation2 Re-incubate the plate for 24 hours. Add_Alamar_Blue->Incubation2 Read_Results Visually assess the color change in each well. Blue = Inhibition, Pink = Growth. Incubation2->Read_Results Determine_MIC MIC is the lowest compound concentration that prevents the blue-to-pink color change. Read_Results->Determine_MIC End End: Report MIC values Determine_MIC->End

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA).

Materials:
  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds and control drug (e.g., Isoniazid)

  • Alamar Blue (Resazurin) solution

  • Sterile water

  • DMSO (for dissolving compounds)

Procedure:
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

    • Add 100 µL of the highest concentration of the test compound (in broth) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

    • Include a drug-free control (inoculum only) and a media-only control (sterility).[1]

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to the mid-log phase of growth (OD₆₀₀ of approximately 0.5-0.8).[1]

    • Adjust the turbidity of the culture with fresh broth to match a 1.0 McFarland standard.[1]

    • Dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 7 days.[8][9]

  • Addition of Alamar Blue and Final Incubation:

    • After the initial incubation, add 20 µL of Alamar Blue solution to each well.

    • Re-incubate the plate for 24 hours.[1][9]

  • Reading and Interpretation of Results:

    • Visually observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1][9]

Conclusion

The 2-amino-oxazole scaffold represents a valuable starting point for the development of new antitubercular agents. The synthetic strategies and evaluation protocols outlined in this application note provide a robust framework for researchers to synthesize novel derivatives, assess their in vitro efficacy, and contribute to the urgent search for new treatments for tuberculosis. The versatility of the two-step synthetic approach allows for extensive SAR exploration, which is key to optimizing the potency and drug-like properties of this promising class of compounds.

References

Application Notes & Protocols: Derivatization of the Carboxylic Acid Group of 2-Amino-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-amino-oxazole moiety is a privileged scaffold in medicinal chemistry and drug development, appearing in numerous biologically active compounds, including natural products and synthetic pharmaceuticals. Its unique electronic and structural properties make it an attractive building block for creating diverse chemical libraries. The carboxylic acid group, often found at the 4- or 5-position of the oxazole ring, is a critical handle for molecular elaboration. Derivatization of this group into esters, amides, and other functionalities allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, and enables the introduction of new pharmacophoric elements or points for bioconjugation.

This guide provides a comprehensive overview of the key strategies, challenges, and detailed protocols for the successful derivatization of the carboxylic acid group on the 2-amino-oxazole core. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile functional group in their synthetic campaigns.

Challenges and Strategic Considerations

The derivatization of 2-amino-oxazole carboxylic acids is not always straightforward. The presence of the 2-amino group, a potent nucleophile, in conjugation with the oxazole ring system introduces specific challenges that must be strategically managed to ensure high-yield, chemoselective transformations.

  • Competing Nucleophilicity: The primary challenge is the nucleophilic character of the 2-amino group, which can compete with the desired external nucleophile (e.g., an alcohol or amine) for the activated carboxylic acid intermediate. This can lead to undesired side products, such as intermolecular amide bond formation between two molecules of the starting material.

  • Protecting Group Strategy: To prevent side reactions at the 2-amino position, a protecting group strategy is often employed. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be installed prior to the carboxylic acid derivatization and removed in a subsequent step.

  • Reaction Conditions: The choice of activating agents, coupling reagents, and reaction conditions is critical. Harsh conditions, such as high temperatures or strongly acidic/basic media, can lead to decomposition of the oxazole ring. Mild, efficient coupling systems are therefore highly preferred.[1]

  • Substrate Solubility: 2-Amino-oxazole carboxylic acids can exhibit poor solubility in common organic solvents, necessitating careful solvent selection or the use of co-solvents to achieve homogeneous reaction conditions.

Logical Workflow for Derivatization

The following diagram illustrates a typical decision-making workflow for the derivatization process, starting from the parent 2-amino-oxazole carboxylic acid.

G A 2-Amino-Oxazole-4-Carboxylic Acid B Is the 2-amino group reactive under planned conditions? A->B C Protect 2-Amino Group (e.g., Boc, Cbz) B->C Yes D Proceed with Derivatization B->D No C->D E Select Derivatization Strategy D->E F Esterification E->F G Amidation E->G H Weinreb Amide Synthesis E->H I Acid Chloride Formation E->I J Deprotection (if necessary) F->J G->J H->J I->J After reaction with nucleophile K Final Derivative J->K

Caption: Decision workflow for derivatizing 2-amino-oxazole carboxylic acids.

Key Derivatization Strategies & Protocols

Esterification

Esterification is a fundamental transformation used to mask the polarity of the carboxylic acid, increase lipophilicity, or create a prodrug.

Strategy 1: Acid-Catalyzed Esterification (Fischer Esterification)

This classic method is suitable when the 2-amino group is protonated and thus deactivated as a nucleophile. It involves refluxing the carboxylic acid in the corresponding alcohol with a catalytic amount of a strong acid.

Protocol: Methyl Ester Synthesis via Fischer Esterification

  • Materials:

    • 2-Amino-oxazole-4-carboxylic acid (1.0 eq)

    • Methanol (MeOH, as solvent)

    • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend the 2-amino-oxazole-4-carboxylic acid (e.g., 1.0 g) in methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

    • Cool the suspension in an ice bath (0 °C).

    • Slowly add thionyl chloride (e.g., 0.1 mL) dropwise to the stirring suspension.[2] The reaction is exothermic. Alternatively, concentrated H₂SO₄ can be used.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and carefully wash with saturated NaHCO₃ solution (2 x 20 mL) to neutralize the excess acid.

    • Wash the organic layer with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the methyl ester.

    • Purify the product by column chromatography or recrystallization if necessary.

Amidation

Amide bond formation is arguably the most common derivatization in drug discovery. The use of modern coupling reagents allows this transformation to proceed under mild conditions, which is ideal for the oxazole core.[3]

Strategy 2: Carbodiimide-Mediated Amide Coupling

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for amidation.[4] The reaction is often performed with an additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHSS) to improve efficiency and suppress side reactions like racemization.[5]

Protocol: General Amidation using EDC/HOBt

  • Materials:

    • N-Boc-2-amino-oxazole-4-carboxylic acid (1.0 eq) (Note: Protection of the 2-amino group is highly recommended)

    • Desired amine (1.1-1.2 eq)

    • EDC·HCl (1.2-1.5 eq)

    • HOBt (1.2-1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine, Anhydrous MgSO₄

  • Procedure:

    • Dissolve the N-Boc-2-amino-oxazole-4-carboxylic acid (e.g., 500 mg) in anhydrous DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

    • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash the organic phase sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired amide.

Mechanism of EDC/HOBt Coupling

The following diagram illustrates the activation of the carboxylic acid and subsequent amidation.

G cluster_0 Activation Step cluster_1 Coupling Step RCOOH R-COOH O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl +EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester +HOBt -EDU HOBt HOBt Amide R-CONH-R' (Product) HOBt_Ester->Amide +R'-NH₂ -HOBt Amine R'-NH₂

References

Application Note: Synthesis of N-(4-Carboxy-1,3-oxazol-2-yl)amides via Reaction of 2-Amino-1,3-oxazole-4-carboxylic Acid with Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-acylation of 2-amino-1,3-oxazole-4-carboxylic acid with various acyl chlorides. The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for the more extensively studied 2-aminothiazole nucleus.[1][2] This reaction offers a robust and versatile method for synthesizing a library of N-acylated 2-aminooxazole derivatives, which are key building blocks in the development of novel therapeutic agents. This guide details the underlying reaction mechanism, provides a field-proven, step-by-step laboratory protocol, outlines methods for product characterization, and discusses the significance of this transformation in drug discovery and development.

Introduction and Scientific Rationale

The 2-aminooxazole motif is of significant interest to researchers in drug development due to its presence in numerous biologically active compounds.[3] Its structural similarity to the 2-aminothiazole allows it to be used as an isosteric replacement, potentially improving physicochemical properties such as solubility and metabolic stability by replacing the oxidizable sulfur atom with oxygen.[2]

The acylation of the exocyclic amino group on the 2-aminooxazole ring is a fundamental transformation that allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.[4] This reaction proceeds via a nucleophilic acyl substitution, a cornerstone reaction in organic synthesis.[5] The exocyclic 2-amino group, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of an acyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.[6]

While the starting material, this compound, possesses two potentially reactive sites (the amino group and the carboxylic acid), the amino group is significantly more nucleophilic. Under the mild, base-mediated conditions described, chemoselective acylation at the nitrogen center is overwhelmingly favored. It is crucial, however, to employ anhydrous conditions, as acyl chlorides are highly reactive towards water.

Reaction Mechanism Overview

The core transformation involves the nucleophilic amino group of the oxazole attacking the carbonyl of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group. The base present in the reaction mixture subsequently quenches the protonated amide and the HCl generated, yielding the final N-acylated product.

Caption: Mechanism of N-acylation of 2-aminooxazole with an acyl chloride.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of N-(4-carboxy-1,3-oxazol-2-yl)benzamide. This can be adapted for various aliphatic and aromatic acyl chlorides.

3.1. Materials and Reagents

  • Starting Material: this compound (1.0 eq)[7]

  • Acylating Agent: Benzoyl chloride (1.1 eq)

  • Base: Triethylamine (Et₃N) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Work-up Reagents: Saturated aqueous ammonium chloride (NH₄Cl), 1 M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine (saturated NaCl)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), fume hood.

3.2. Safety Precautions

  • Acyl chlorides are corrosive, lachrymatory, and react violently with water. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a suspected carcinogen. All operations involving DCM should be performed within a fume hood.

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control using an ice bath.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.5 eq) to the suspension and stir for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred mixture over 10-15 minutes via a dropping funnel or syringe. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. (Typical mobile phase for TLC: 50-70% Ethyl Acetate in Hexanes).

  • Quenching and Work-up: Cool the mixture again to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted acyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(4-carboxy-1,3-oxazol-2-yl)benzamide.

Data Analysis, Characterization, and Expected Outcomes

The successful synthesis of the N-acylated product is confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The most indicative change is the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of a new, sharp singlet for the amide N-H proton, typically in the downfield region of δ 11.0-12.5 ppm.[6] New signals corresponding to the protons of the added acyl group will also be present.

  • ¹³C NMR: A new signal for the amide carbonyl carbon will appear in the range of δ 160-170 ppm.[8]

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M-H]⁻) in the mass spectrum should correspond to the calculated molecular weight of the target compound.[9]

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong amide C=O stretching band around 1670-1690 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.

Table 1: Representative Reaction Outcomes

Acyl ChlorideR-GroupTypical Yield¹H NMR (Amide N-H, δ ppm)MS (m/z) [M+H]⁺
Acetyl Chloride-CH₃75-85%~12.1185.04
Benzoyl Chloride-Ph80-90%~12.4247.05
4-Chlorobenzoyl Chloride-C₆H₄Cl82-92%~12.5281.01

Workflow and Troubleshooting

workflow A 1. Setup & Dissolve (Oxazole, DCM, Et3N) B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride (Dropwise) B->C D 4. React at RT (Monitor by TLC) C->D E 5. Aqueous Work-up (Quench, Wash, Extract) D->E F 6. Dry & Concentrate E->F G 7. Purify (Chromatography/Recrystallization) F->G H 8. Characterize (NMR, MS, IR) G->H

Caption: Standard experimental workflow for the N-acylation reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Wet reagents/solvents (acyl chloride hydrolysis).- Insufficient base.- Low reactivity of acyl chloride.- Use anhydrous solvents and fresh acyl chloride.- Ensure at least 1.5 eq of base is used.- Increase reaction time or gently heat (e.g., to 40 °C).
Multiple Products - Reaction with carboxylic acid group.- Ring opening under harsh conditions.- Use an ester-protected starting material if necessary.- Avoid strong bases or high temperatures. Ensure mild work-up conditions.
Starting Material Remains - Incomplete reaction.- Insufficient acylating agent.- Increase reaction time.- Add a slight excess (1.2 eq) of acyl chloride.

Applications in Medicinal Chemistry

The N-acylation of 2-aminooxazoles is a powerful tool in lead optimization. By varying the acyl chloride, chemists can systematically introduce a diverse range of functional groups. This allows for:

  • Modulation of Potency: The acyl group can interact with specific pockets in a biological target, enhancing binding affinity.

  • Improvement of ADME Properties: Altering the acyl moiety can fine-tune lipophilicity, solubility, and metabolic stability. For instance, introducing polar groups can increase solubility, while sterically hindered groups can block metabolic pathways.

  • Development of Prodrugs: The carboxylic acid can be masked as a prodrug ester, which is later hydrolyzed in vivo to release the active compound.

The resulting N-acyl-2-aminooxazole-4-carboxylic acid scaffold is a versatile intermediate for further elaboration, such as amide coupling at the carboxylic acid position, enabling the synthesis of complex molecules with potential therapeutic applications, including antitubercular and antimicrobial agents.[1][9]

References

Streamlining Discovery: A Guide to the One-Pot Synthesis of Substituted Oxazoles Directly from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Traditional multi-step syntheses of these valuable heterocycles can be time-consuming and generate significant waste. This application note provides a detailed guide for the efficient one-pot synthesis of 4,5-disubstituted oxazoles directly from readily available carboxylic acids. We will delve into the mechanistic underpinnings of this transformation, focusing on a robust protocol that utilizes a stable triflylpyridinium reagent for in-situ carboxylic acid activation. This guide is designed for researchers, scientists, and drug development professionals seeking practical, scalable, and versatile methods for the rapid generation of oxazole libraries.

Introduction: The Strategic Value of Oxazoles and One-Pot Syntheses

The oxazole ring is a privileged scaffold in drug discovery, prized for its metabolic stability and ability to engage in a variety of non-covalent interactions with biological targets. Its presence in pharmaceuticals, from anti-inflammatory agents to anti-cancer drugs, underscores its importance.[1] Historically, the synthesis of substituted oxazoles often relied on classic named reactions like the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[2] While effective, these methods often require the pre-formation and isolation of intermediates, adding steps, reducing overall yield, and complicating purification.

The paradigm of one-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers a compelling alternative. This strategy enhances efficiency by minimizing manual manipulations, reducing solvent waste, and saving time. For the synthesis of oxazoles, converting ubiquitous and diverse carboxylic acids directly into the desired heterocyclic core in a single step is a significant advancement.[3] This approach not only accelerates the synthesis of target molecules but also enables the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Core Principle: The In-Situ Activation Strategy

The crux of a successful one-pot synthesis of oxazoles from carboxylic acids lies in the initial, in-situ activation of the carboxyl group. Carboxylic acids themselves are generally not reactive enough to undergo direct condensation to form the necessary intermediates.[3] Therefore, a key step is their conversion into a more electrophilic species that can be readily trapped by a suitable nucleophile.

A highly effective modern approach employs a stable and easily handled triflylpyridinium reagent, such as DMAP-Tf (a complex of 4-dimethylaminopyridine and trifluoromethanesulfonic anhydride), to generate a reactive acylpyridinium salt in situ.[3] This intermediate is highly susceptible to nucleophilic attack by an isocyanide derivative, triggering a cascade of reactions that ultimately leads to the formation of the oxazole ring. This method avoids the use of harsh or corrosive reagents like thionyl chloride or oxalyl chloride, which are often used to generate acyl chlorides in separate steps.[3]

Reaction Mechanism

The transformation proceeds through a well-defined mechanistic pathway, which is key to understanding the reaction's scope and limitations.

Reaction_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_condensation Step 2: Condensation & Cyclization cluster_cyclization Step 3: Dehydration & Aromatization CA R-COOH Carboxylic Acid Int1 [R-CO-DMAP]+ TfO- Acylpyridinium Salt CA->Int1 + DMAP-Tf - TfOH Act DMAP-Tf (Activating Agent) Int2 Münchnone-type Intermediate Int1->Int2 + Isocyanide - DMAP Iso R'CH2-NC Isocyanide Oxazole Substituted Oxazole Int2->Oxazole Cyclization & Dehydration

Caption: Proposed reaction mechanism for oxazole synthesis.

  • Activation: The carboxylic acid reacts with the triflylpyridinium reagent (DMAP-Tf) to form a highly reactive acylpyridinium salt intermediate.[3]

  • Condensation: The isocyanide component, such as ethyl isocyanoacetate, attacks the acylpyridinium salt.

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization followed by dehydration to yield the stable, aromatic 4,5-disubstituted oxazole.

Featured Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles

This protocol is adapted from a recently developed, highly efficient method for the direct synthesis of oxazoles from carboxylic acids.[3]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Isocyanide (e.g., ethyl isocyanoacetate or TosMIC) (1.2 equiv)

  • DMAP-Tf (triflylpyridinium reagent) (1.3 equiv)

  • Base (e.g., triethylamine or DBU) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (to make a 0.1 M solution)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon line

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • DMAP-Tf is a moisture-sensitive reagent; handle under an inert atmosphere.

  • Isocyanides are toxic and have a strong, unpleasant odor; handle with care in a fume hood.

Step-by-Step Procedure:
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv), the isocyanide derivative (1.2 equiv), and the DMAP-Tf reagent (1.3 equiv).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M with respect to the carboxylic acid.

  • Initiation: Cool the mixture to 0 °C using an ice bath. Add the base (1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental Workflow

The overall process is streamlined for efficiency, moving from starting materials to the purified product with minimal interruption.

Experimental_Workflow Start Starting Materials: - Carboxylic Acid - Isocyanide - DMAP-Tf - Base Setup Reaction Setup (Inert Atmosphere, 0°C to RT) Start->Setup Monitor Reaction Monitoring (TLC / LC-MS) Setup->Monitor Workup Aqueous Workup (Quench, Extract) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Pure Substituted Oxazole Purify->Product

Caption: Streamlined workflow for one-pot oxazole synthesis.

Substrate Scope and Versatility

A key advantage of this methodology is its broad substrate scope and tolerance for various functional groups. The reaction is amenable to a wide range of aromatic, heteroaromatic, and aliphatic carboxylic acids.

EntryCarboxylic AcidIsocyanideProductYield (%)
1Benzoic AcidEthyl IsocyanoacetateEthyl 2-phenyl-1,3-oxazole-4-carboxylate97%
24-Methoxybenzoic AcidEthyl IsocyanoacetateEthyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate95%
34-Chlorobenzoic AcidEthyl IsocyanoacetateEthyl 2-(4-chlorophenyl)-1,3-oxazole-4-carboxylate92%
4Thiophene-2-carboxylic acidEthyl IsocyanoacetateEthyl 2-(thiophen-2-yl)-1,3-oxazole-4-carboxylate85%
5Cinnamic AcidEthyl IsocyanoacetateEthyl 2-styryl-1,3-oxazole-4-carboxylate81%
6IbuprofenEthyl IsocyanoacetateEthyl 2-(4-isobutylphenyl)propanoate-derived oxazole75%
7Benzoic AcidTosylmethyl isocyanide (TosMIC)4-methyl-2-phenyloxazole88%

Data synthesized from Kumar, A., et al. (2025).[3]

The successful late-stage functionalization of a complex molecule like Ibuprofen highlights the method's utility in medicinal chemistry for modifying existing drug scaffolds.[3]

Troubleshooting and Key Considerations

  • Low Yield:

    • Moisture: The activating reagent (DMAP-Tf) is sensitive to moisture. Ensure all glassware is oven-dried and the solvent is anhydrous.

    • Reagent Purity: Use high-purity starting materials. Impurities in the carboxylic acid or isocyanide can lead to side reactions.

    • Base Strength: The choice of base can be critical. For less reactive substrates, a stronger, non-nucleophilic base like DBU may be beneficial.

  • Incomplete Reaction:

    • Reaction Time/Temperature: Some sterically hindered or electron-deficient carboxylic acids may require longer reaction times or gentle heating. Monitor the reaction closely by TLC.

  • Purification Challenges:

    • Byproducts: The main byproduct is the hydrated form of the activating reagent and the used base, which are typically removed during the aqueous workup. If purification is difficult, ensure the workup was thorough.

Alternative One-Pot Methodologies

While the featured protocol is highly effective, other one-pot methods have also been developed, offering different advantages in terms of reagent choice and substrate compatibility.

  • Deoxo-Fluor Reagent: This reagent can be used for the one-pot conversion of carboxylic acids into oxazolines, which are precursors to oxazoles, by reacting them with amino alcohols.[4][5]

  • Heterogeneous Catalysis: The use of recyclable catalysts, such as copper-ferrite nanoparticles (CuFe₂O₄), has been reported for the synthesis of oxazoles from carboxylic acids, benzoin, and ammonium acetate in water.[6] This approach offers advantages in terms of catalyst recyclability and environmental friendliness.

  • DMT-MM Activation: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is another effective reagent for activating carboxylic acids to facilitate the one-pot synthesis of 2-oxazolines.[7]

Conclusion

The one-pot synthesis of substituted oxazoles directly from carboxylic acids represents a significant step forward in synthetic efficiency. The methodology detailed in this note, utilizing an in-situ generated acylpyridinium intermediate, is robust, scalable, and demonstrates broad functional group tolerance.[3] This makes it an invaluable tool for medicinal chemists and researchers in drug development, enabling the rapid and cost-effective production of diverse oxazole libraries for biological screening and lead optimization. By understanding the underlying mechanism and key experimental parameters, scientists can effectively leverage this strategy to accelerate their research programs.

References

Application Notes and Protocols for the Use of 2-Amino-1,3-oxazole-4-carboxylic Acid in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-1,3-oxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of potent and selective enzyme inhibitors. Its unique electronic and structural features, including hydrogen bond donors and acceptors, and a readily modifiable carboxylic acid handle, make it an attractive starting point for generating diverse chemical libraries. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold to create novel enzyme inhibitors. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of the core structure and its derivatives, and outline robust methods for evaluating their inhibitory activity against a range of enzyme targets.

Introduction: The 2-Aminooxazole Scaffold - A Privileged Motif in Enzyme Inhibition

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is present in a wide array of natural products and synthetic molecules with diverse biological activities.[1][2][3][4][5] The 2-aminooxazole moiety, in particular, has garnered significant attention in drug discovery due to its ability to engage in multiple non-covalent interactions with enzyme active sites, including hydrogen bonding and π-π stacking.[1][5]

The inclusion of a carboxylic acid at the 4-position of the 2-aminooxazole ring provides a critical functional group for inhibitor design. This acidic moiety can act as a key pharmacophore, mimicking the substrate of a target enzyme or forming crucial ionic interactions with basic residues in the active site. Furthermore, the carboxylic acid serves as a convenient chemical handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR) through the creation of amide libraries and other modifications.

The 2-aminooxazole scaffold is considered a bioisostere of the 2-aminothiazole core, a well-established pharmacophore found in numerous approved drugs.[6] The replacement of the sulfur atom with oxygen can lead to improved physicochemical properties, such as increased solubility and altered metabolic stability, while often retaining or enhancing biological activity.[6] This bioisosteric relationship provides a strong rationale for exploring 2-aminooxazole derivatives as a novel class of inhibitors.

Design Strategy for this compound-Based Inhibitors

A logical workflow for designing enzyme inhibitors starting from the this compound scaffold is outlined below. This process begins with the synthesis of the core molecule and progresses through iterative cycles of derivatization and biological evaluation.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Evaluation cluster_2 Optimization A Synthesis of this compound B Amide Coupling to generate diverse R1 groups A->B C Modification of the 2-amino group to introduce R2 substituents A->C D Primary Enzyme Inhibition Assay (e.g., Colorimetric/Fluorescent) B->D C->D E IC50 Determination for active compounds D->E F Mechanism of Inhibition Studies (e.g., Ki determination) E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Optimization (Potency, Selectivity, ADME) G->H H->B Iterative Design H->C Iterative Design

Figure 1: Workflow for the development of this compound-based enzyme inhibitors.

Synthetic Protocols

Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate

A common precursor for this compound is its ethyl ester, which can be synthesized via several established routes.[7] The following protocol is a general representation of a Hantzsch-type synthesis.

Materials:

  • Ethyl 3-bromo-2-oxopropanoate

  • Urea

  • Anhydrous ethanol

  • Sodium acetate

  • Reflux apparatus

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve urea (1.1 equivalents) in anhydrous ethanol.

  • Add sodium acetate (1.1 equivalents) to the solution and stir until dissolved.

  • To this mixture, add a solution of ethyl 3-bromo-2-oxopropanoate (1 equivalent) in anhydrous ethanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the residue in water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure ethyl 2-amino-1,3-oxazole-4-carboxylate.[7]

Hydrolysis to this compound

The final step to obtain the core scaffold is the hydrolysis of the ethyl ester.

Materials:

  • Ethyl 2-amino-1,3-oxazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1N Hydrochloric acid (HCl)

  • Magnetic stirrer

  • pH paper or pH meter

Procedure:

  • Dissolve ethyl 2-amino-1,3-oxazole-4-carboxylate in a mixture of THF (or methanol) and water.

  • Add LiOH or NaOH (1.5 - 2 equivalents) to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1N HCl.

  • The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Derivatization: Amide Library Synthesis

The carboxylic acid group is an excellent handle for creating a library of derivatives through amide bond formation. This allows for the exploration of the chemical space around the core scaffold to identify key interactions with the target enzyme.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Coupling agents (e.g., HATU, HBTU, EDC/HOBt)

  • An organic base (e.g., DIPEA, triethylamine)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Magnetic stirrer

  • Standard workup and purification reagents

Procedure:

  • In a dry reaction vial, dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 equivalents), the coupling agent (1.2 equivalents), and the organic base (2-3 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide derivative.

Application Examples: Targeting Diverse Enzyme Classes

The versatility of the 2-aminooxazole scaffold has been demonstrated in its application as an inhibitor for various enzyme classes.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The 2-aminothiazole scaffold is a well-known kinase inhibitor template, and its bioisostere, the 2-aminooxazole, has also shown promise.[8][9][10] For instance, derivatives of 2-aminothiazole have been developed as potent inhibitors of Aurora kinases and Src family kinases.[8][11] The 2-amino group can act as a hydrogen bond donor to the hinge region of the kinase active site, a common binding motif for ATP-competitive inhibitors. The 4-carboxamide moiety can be modified to extend into the solvent-exposed region or to pick up additional interactions with the protein surface.

Protease Inhibitors

Serine proteases are another important class of enzymes involved in various physiological and pathological processes. Heterocyclic compounds, including oxazoles, have been explored as serine protease inhibitors.[12] The carbonyl group of an amide derivative at the 4-position of the oxazole ring can act as a warhead, forming a covalent adduct with the active site serine residue. The substituents on the amide can be designed to mimic the natural substrate of the protease, thereby conferring specificity.

Inhibitors of Bacterial Enzymes

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids have been identified as inhibitors of bacterial serine acetyltransferase (SAT), an enzyme involved in L-cysteine biosynthesis, which is essential for many pathogenic bacteria.[13][14] This highlights the potential of the 2-aminooxazole scaffold in developing new therapeutics for infectious diseases.

Protocols for Enzyme Inhibition Assays

The following are general protocols for assessing the inhibitory activity of compounds derived from this compound. These should be optimized for the specific enzyme of interest.

General Colorimetric Enzyme Inhibition Assay

This protocol is suitable for enzymes where the substrate or product has a distinct absorbance in the visible spectrum.[12][15][16][17]

Materials:

  • Purified enzyme

  • Chromogenic substrate

  • Assay buffer (optimized for pH and ionic strength)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • Create a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid enzyme inhibition by the solvent.

  • In a 96-well plate, add a fixed volume of enzyme solution to each well.

  • Add the serially diluted test compounds to the respective wells. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., assay buffer with the same final DMSO concentration).

  • Pre-incubate the enzyme with the inhibitors for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength in kinetic mode for a defined period.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the negative control.

General Fluorescence-Based Enzyme Inhibition Assay

Fluorescence assays are often more sensitive than colorimetric assays and are suitable for high-throughput screening.[18][19][20][21][22]

Materials:

  • Purified enzyme

  • Fluorogenic substrate

  • Assay buffer

  • Test compounds in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Follow steps 1-4 from the colorimetric assay protocol.

  • Pre-incubate the enzyme and inhibitors in the 96-well black microplate.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Calculate the initial reaction rates and percent inhibition as described for the colorimetric assay.

IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[23][24][25][26][27]

Procedure:

  • Perform the enzyme inhibition assay with a range of inhibitor concentrations (typically a 10-point, 3-fold serial dilution).

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.

G cluster_0 IC50 Determination Workflow A Perform enzyme assay with serial dilutions of inhibitor B Calculate % Inhibition for each concentration A->B C Plot % Inhibition vs. log[Inhibitor] B->C D Fit data to a sigmoidal dose-response curve C->D E Determine the inhibitor concentration at 50% inhibition (IC50) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Amino-1,3-oxazole-4-carboxylic acid. As a critical heterocyclic building block in medicinal chemistry, optimizing its synthesis is paramount for efficient drug discovery pipelines. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing a logical framework for diagnosing and resolving them.

Question 1: My reaction yield is significantly lower than expected, or I've isolated no product. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common but multifaceted problem. The root cause often lies in one of three areas: starting material integrity, inefficient cyclization, or product degradation/loss during workup.

  • Starting Material Integrity: The stability of precursors is critical. For instance, a common strategy involves the cyclization of N-acylated α-amino acids or their ester derivatives[1]. Diethyl aminomalonate, a potential precursor, should be checked for purity. Ensure any reagents used for the acylation step are anhydrous and pure.

  • Inefficient Cyclodehydration: The formation of the oxazole ring is a key dehydration step. If this step is inefficient, the yield will suffer.

    • Dehydrating Agent: The choice and amount of the dehydrating agent are crucial. Reagents like acetic anhydride or carbodiimides (e.g., DCC, EDCI) are typically used[1]. If using a carbodiimide, ensure it is fresh and handled under inert conditions. Consider screening different dehydrating agents as shown in the optimization table below.

    • Temperature Control: Oxazole formation can be temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation. An optimization screen is recommended, starting at room temperature and gradually increasing to reflux, while monitoring via TLC[2].

  • Product Degradation and Workup Loss: this compound possesses both acidic (carboxylic acid) and basic (amino) groups, making it amphoteric.

    • Hydrolytic Instability: Oxazoles with certain substitution patterns can be prone to hydrolytic ring-opening, especially under harsh acidic or basic conditions during workup[1]. It is critical to perform aqueous extractions with care, using dilute acids (e.g., 2N HCl) and ensuring the temperature is kept low[3].

    • Purification Loss: The product's polarity can make it challenging to isolate. It may have partial solubility in both aqueous and organic layers. During extraction, ensure complete phase separation and consider back-extracting the aqueous layer to recover any dissolved product. For column chromatography, a polar solvent system (e.g., Dichloromethane/Methanol) is often required[3].

dot

Troubleshooting_Yield cluster_diagnosis Diagnostic Steps cluster_solutions Potential Solutions start Low or No Yield Observed check_sm 1. Verify Starting Material Purity (NMR, GC/MS) start->check_sm Initial Check check_reaction 2. Monitor Reaction (TLC, LC-MS) check_sm->check_reaction Purity Confirmed sol_sm Recrystallize/Repurify Starting Materials check_sm->sol_sm Impurity Detected check_workup 3. Analyze Aqueous & Organic Layers Post-Workup check_reaction->check_workup Reaction Complete sol_reaction Optimize Reaction: - Temperature - Dehydrating Agent - Solvent check_reaction->sol_reaction Incomplete Conversion/ Side Products sol_workup Adjust Workup pH - Use Cold, Dilute Acid/Base - Back-extract Aqueous Layer check_workup->sol_workup Product Detected in Multiple Phases

Caption: A logical workflow for troubleshooting low product yield.

Question 2: I'm observing a major, unidentified side product. What could it be and how can I prevent its formation?

Answer: Side product formation often points to competing reaction pathways or product instability.

  • Incomplete Cyclization/Hydrolysis: A common byproduct is the uncyclized N-acyl aminomalonic acid intermediate. This can occur if the dehydration is too slow or if water is present in the reaction. Ensure anhydrous conditions by using dry solvents and an inert atmosphere (Nitrogen or Argon).

  • Decarboxylation: Oxazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures[1]. If your reaction requires high heat, you may be losing the carboxylic acid group. This can be confirmed by mass spectrometry. To mitigate this, attempt the reaction at a lower temperature for a longer duration.

  • Alternative Cyclization: Depending on the specific precursors, competing cyclization events can lead to the formation of undesired heterocyclic systems[4]. The formation of triazolones, for example, can compete with oxadiazole synthesis if certain precursors are used[5]. Carefully controlling the stoichiometry and order of reagent addition can favor the desired pathway.

Question 3: My final product is difficult to purify. It streaks on TLC plates and gives broad peaks in column chromatography. What can I do?

Answer: Purification challenges with this molecule are common due to its zwitterionic potential.

  • TLC Analysis: Streaking on TLC often indicates that the compound is interacting too strongly with the stationary phase (silica gel, which is acidic). To improve resolution, try adding a small amount of acetic acid or formic acid to your mobile phase (e.g., 1% acetic acid in 10:1 DCM/Methanol). This protonates the amino group and can lead to sharper spots.

  • Column Chromatography:

    • Solvent System: As with TLC, adding an acid modifier to the eluent can improve chromatographic performance.

    • Stationary Phase: If silica gel proves problematic, consider using a different stationary phase. Neutral alumina can be a good alternative for basic compounds. Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA is also a powerful option.

  • Recrystallization: This is often the best method for obtaining highly pure material. The challenge is finding a suitable solvent system. Try screening binary solvent systems. For example, dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (like methanol or DMSO) and then slowly add a less polar solvent in which it is insoluble (like diethyl ether or dichloromethane) until turbidity is observed. Allow it to slowly cool to induce crystallization.

Frequently Asked Questions (FAQs)

Question 1: What is a reliable synthetic strategy to start with for this compound?

Answer: A robust and commonly employed strategy for oxazole synthesis is the cyclodehydration of an appropriate acyclic precursor[6]. A highly plausible route for this target molecule begins with the acylation of an aminomalonate ester, followed by saponification and subsequent ring closure. This method provides a clear, step-wise path to the target heterocycle.

dot

Reaction_Mechanism cluster_reactants Step 1: Acylation & Saponification cluster_cyclization Step 2: Cyclodehydration start Diethyl Aminomalonate + Cyanogen Bromide intermediate1 N-Cyano Intermediate start->intermediate1 Acylation intermediate2 Diacid Intermediate intermediate1->intermediate2 Saponification (e.g., LiOH) intermediate3 Open-Chain Precursor intermediate2->intermediate3 Protonation product 2-Amino-1,3-oxazole- 4-carboxylic acid intermediate3->product Dehydrating Agent (e.g., Acetic Anhydride)

Caption: Plausible synthetic pathway to the target molecule.

Question 2: How can I effectively monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most convenient method. Use silica gel 60 F254 plates. A good starting mobile phase is a 10:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). The starting aminomalonate ester will be less polar (higher Rf), while the diacid intermediate and the final product will be highly polar (lower Rf). Staining with potassium permanganate or ninhydrin can help visualize spots that are not UV-active. For more precise monitoring, especially during optimization, LC-MS is invaluable.

Question 3: What are the most critical parameters to consider when scaling up this synthesis?

Answer: When moving from bench-scale to a larger scale, several factors become critical:

  • Heat Transfer: The cyclodehydration step may be exothermic. Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Ensure your reaction vessel has adequate cooling capacity and monitor the internal temperature closely.

  • Mixing: Efficient stirring is crucial to maintain a homogenous reaction mixture and prevent localized hot spots. Use an overhead mechanical stirrer for volumes larger than 1 liter.

  • Reagent Addition: The rate of addition of reagents, particularly the dehydrating agent, should be carefully controlled to manage the reaction rate and temperature. Using a syringe pump or an addition funnel is recommended.

  • Workup and Extraction: Handling large volumes of aqueous and organic phases requires appropriately sized separatory funnels or extraction equipment. Be mindful that phase separation can be slower at a larger scale.

Data Presentation: Reaction Condition Optimization

The following table summarizes typical optimization parameters for the cyclodehydration step, based on general principles of oxazole synthesis[2][7]. Yields are hypothetical and serve to illustrate trends.

EntryDehydrating Agent (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Acetic Anhydride (2.0)THF65 (Reflux)645
2Acetic Anhydride (3.0)Dioxane80465
3Triflic Anhydride (1.5)DCM0 to RT275
4EDCI (1.5) / DMAP (0.1)DMF601258
5POCl₃ (2.0)MeCN80 (Reflux)550

This table demonstrates that stronger dehydrating agents like triflic anhydride can lead to higher yields at lower temperatures, potentially minimizing thermal degradation.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical literature. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Researchers must perform their own risk assessment.

Step 1: Synthesis of Diethyl 2-(cyanamido)malonate

  • To a stirred solution of diethyl aminomalonate hydrochloride (1.0 equiv) and sodium acetate (1.1 equiv) in ethanol (0.5 M) at 0 °C, add a solution of cyanogen bromide (1.05 equiv) in ethanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC (Mobile Phase: 3:1 Hexane/Ethyl Acetate).

  • Once complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step without further purification.

Step 2: Saponification to 2-(Cyanamido)malonic acid

  • Dissolve the crude diethyl 2-(cyanamido)malonate (1.0 equiv) in a mixture of THF/Water (3:1, 0.4 M).

  • Add lithium hydroxide (LiOH·H₂O, 2.5 equiv) and stir the mixture at room temperature for 4 hours[3].

  • Monitor the reaction by TLC (Mobile Phase: 10:1 DCM/MeOH).

  • After completion, concentrate the mixture to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 2N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the diacid intermediate.

Step 3: Cyclodehydration to this compound

  • Suspend the crude 2-(cyanamido)malonic acid (1.0 equiv) in anhydrous 1,4-dioxane (0.3 M) under a nitrogen atmosphere.

  • Add trifluoromethanesulfonic anhydride (triflic anhydride, 1.5 equiv) dropwise at 0 °C[2][7].

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Adjust the pH to ~4 with solid sodium bicarbonate.

  • The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold water and diethyl ether.

  • If no precipitate forms, extract the aqueous solution with ethyl acetate. The product may have limited solubility; multiple extractions are necessary.

  • Dry and concentrate the organic layers. Purify the crude product by recrystallization from an appropriate solvent (e.g., Ethanol/Water) or by column chromatography (Silica gel, DCM/MeOH gradient with 1% acetic acid).

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

References

Technical Support Center: Synthesis of 2-Amino-Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-oxazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic motif. Here, you will find practical, field-proven insights and troubleshooting strategies to enhance your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-amino-oxazoles, providing concise answers and foundational knowledge.

Q1: What are the most common methods for synthesizing the 2-amino-oxazole core?

A1: The most prevalent methods involve the condensation of an α-haloketone with urea or a urea derivative.[1][2] Another approach is the reaction of α-amino ketones with isothiocyanates followed by a desulfurative cyclization.[3] More recent methods also explore gold-catalyzed reactions of terminal alkynes with nitriles and iodine-promoted oxidative domino cyclizations.[3][4]

Q2: Why does the Hantzsch synthesis, which is effective for 2-aminothiazoles, often fail for 2-amino-oxazoles when using N-substituted ureas?

A2: The Hantzsch synthesis for 2-aminothiazoles involves the reaction of an α-haloketone with a thiourea derivative. The sulfur atom in thiourea is a potent nucleophile, readily attacking the carbonyl carbon of the ketone. In contrast, the oxygen atom in urea is less nucleophilic, leading to poor reactivity, especially with N-substituted ureas.[5][6] This often results in low to no yield of the desired N-substituted 2-amino-oxazole.

Q3: My 2-amino-oxazole product seems to be unstable. Is this a known issue?

A3: Yes, the instability of 2-amino-oxazole free bases has been reported. They can be sensitive to degradation, which complicates their isolation and storage.[7] It is often advisable to convert them into their corresponding salts (e.g., hydrochloride salts), which exhibit greater stability.[7]

Q4: Are there any particularly hazardous reagents I should be aware of in traditional 2-amino-oxazole syntheses?

A4: Some older protocols for the synthesis of related aminobenzoxazoles utilize cyanogen bromide (BrCN) as a cyanating agent.[8][9] This reagent is highly toxic and should be handled with extreme caution and, where possible, replaced with safer alternatives.

Q5: I need to synthesize an N-substituted 2-amino-oxazole. What is the most reliable strategy?

A5: Direct synthesis using N-substituted ureas is often challenging due to their low reactivity.[5][6] A more robust and versatile two-step strategy has been developed. This involves first synthesizing the unsubstituted 2-amino-oxazole core. The second step is a Buchwald-Hartwig cross-coupling reaction between the 2-amino-oxazole and an appropriate aryl or alkyl halide to introduce the desired substituent on the amino group.[5][6]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the synthesis of 2-amino-oxazoles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor reactivity of starting materials: Especially when using N-substituted ureas.[5][6] 2. Inadequate reaction temperature: Some condensations require elevated temperatures to proceed.[5][6] 3. Decomposition of starting materials or product: The α-haloketone might be unstable, or the product could be degrading under the reaction conditions.[7]1. Use unsubstituted urea to form the 2-amino-oxazole core first, followed by N-functionalization (e.g., Buchwald-Hartwig coupling).[5][6] 2. Increase the reaction temperature or use microwave irradiation. High-boiling polar aprotic solvents like DMF or NMP can be effective, but be mindful of purification challenges.[5][6] 3. Use freshly prepared or purified α-haloketone. Monitor the reaction closely by TLC to avoid prolonged reaction times. Consider converting the product to a more stable salt for isolation.[7]
Formation of Multiple Side Products 1. Self-condensation of the α-haloketone. 2. Formation of undesired regioisomers if the ketone is unsymmetrical. 3. Incomplete cyclization, leading to open-chain intermediates.1. Control the rate of addition of the α-haloketone to the reaction mixture. 2. Use a regiochemically pure α-haloketone. 3. Ensure sufficient reaction time and temperature for complete cyclization. Monitor by TLC or LC-MS.
Difficulty in Product Purification 1. Use of high-boiling solvents like DMF or NMP, which are difficult to remove.[5][6] 2. Product is highly polar and streaks on silica gel chromatography. 3. Product co-elutes with starting materials or byproducts. 1. Perform an aqueous workup to remove the high-boiling solvent. If the product is soluble in a non-polar organic solvent, extraction can be effective. 2. Try a different stationary phase for chromatography (e.g., alumina) or use a modified mobile phase (e.g., adding a small amount of triethylamine or acetic acid). Recrystallization or conversion to a salt followed by recrystallization can also be effective. 3. Optimize the chromatographic conditions (solvent system, gradient). If separation is still difficult, consider derivatization of the product or impurities to alter their polarity.
Inconsistent Results/Poor Reproducibility 1. Variability in the quality of starting materials, especially the α-haloketone which can degrade over time. 2. Moisture sensitivity of the reaction.1. Use starting materials from a reliable source and purify them if necessary. Always use freshly prepared α-haloketones when possible. 2. Ensure all glassware is thoroughly dried and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Experimental Protocols

Protocol 1: Synthesis of 4-aryl-2-amino-oxazole via Condensation of α-Bromoacetophenone with Urea

This protocol is adapted from a method optimized for higher yields and shorter reaction times using microwave irradiation.[5][6]

Step-by-Step Methodology:

  • To a 10 mL microwave vial, add the desired α-bromoacetophenone (1.0 mmol) and urea (10.0 mmol).

  • Add N,N-dimethylformamide (DMF, 5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C for 3-5 minutes.

  • After cooling to room temperature, pour the reaction mixture into cold water (50 mL).

  • Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 4-aryl-2-amino-oxazole.

Protocol 2: N-Arylation of 2-Amino-oxazole via Buchwald-Hartwig Cross-Coupling

This protocol allows for the synthesis of N-substituted 2-amino-oxazoles.[5][6]

Step-by-Step Methodology:

  • In an oven-dried Schlenk tube under an argon atmosphere, combine the 4-aryl-2-amino-oxazole (1.0 mmol), the aryl halide (1.2 mmol), a palladium catalyst (e.g., X-Phos Pd G2, 0.02 mmol), a suitable ligand (e.g., X-Phos, 0.04 mmol), and a base (e.g., cesium carbonate, 2.0 mmol).

  • Add anhydrous dioxane (5 mL).

  • Seal the tube and heat the reaction mixture at 100-130 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-aryl-2-amino-oxazole.

Visualizing the Synthetic Challenges and Solutions

Logical Troubleshooting Flow

troubleshooting_flow start Experiment Start: Synthesis of 2-Amino-oxazole check_yield Low or No Yield? start->check_yield cause_reactivity Investigate Cause: Poor Reactivity of N-Substituted Urea? check_yield->cause_reactivity Yes check_purity Purity Issues? check_yield->check_purity No solution_reactivity Solution: 1. Use Unsubstituted Urea 2. N-Functionalize Later (e.g., Buchwald-Hartwig) cause_reactivity->solution_reactivity cause_conditions Investigate Cause: Suboptimal Reaction Conditions? cause_reactivity->cause_conditions end_success Successful Synthesis solution_reactivity->end_success solution_conditions Solution: 1. Increase Temperature 2. Use Microwave Irradiation cause_conditions->solution_conditions solution_conditions->end_success cause_purification Investigate Cause: Difficult Purification? check_purity->cause_purification Yes check_purity->end_success No solution_purification Solution: 1. Aqueous Workup for High-Boiling Solvents 2. Alternative Chromatography 3. Recrystallization/Salt Formation cause_purification->solution_purification solution_purification->end_success

Caption: A flowchart for troubleshooting common issues in 2-amino-oxazole synthesis.

General Reaction Mechanism: Condensation of α-Haloketone with Urea

Caption: Generalized reaction scheme for 2-amino-oxazole synthesis.

References

Oxazole Synthesis: A Technical Support Center for Improved Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to oxazole-containing molecules. Oxazoles are a critical scaffold in medicinal chemistry, and achieving high-yielding, clean reactions is paramount. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. General Troubleshooting for Oxazole Synthesis

Before diving into method-specific issues, it's essential to consider general laboratory practices that can significantly impact the outcome of any oxazole synthesis.

dot

General_Troubleshooting_Workflow start Low Yield or Reaction Failure reagent_quality Assess Reagent Quality - Purity of starting materials - Activity of catalysts/reagents - Anhydrous conditions start->reagent_quality Initial Check reaction_setup Review Reaction Setup - Inert atmosphere (N2/Ar) - Dry glassware - Proper temperature control reagent_quality->reaction_setup stoichiometry Verify Stoichiometry - Accurate measurement of all  components reaction_setup->stoichiometry monitoring Monitor Reaction Progress - TLC, LC-MS, GC-MS - Identify intermediates and  byproducts stoichiometry->monitoring workup Optimize Work-up - Quenching method - Extraction solvent - Purification technique monitoring->workup success Improved Yield and Purity workup->success

Caption: General workflow for troubleshooting oxazole synthesis.

II. Robinson-Gabriel Synthesis Troubleshooting

The Robinson-Gabriel synthesis is a classic and robust method for preparing oxazoles through the cyclodehydration of 2-acylamino-ketones.[1][2][3] However, achieving high yields can be challenging due to the often harsh reaction conditions.

dot

Robinson_Gabriel_Mechanism start 2-Acylamino-ketone intermediate1 Enol Intermediate start:f0->intermediate1:f0 Enolization intermediate2 Oxazoline Intermediate intermediate1:f0->intermediate2:f0 Intramolecular Cyclization product Oxazole intermediate2:f0->product:f0 Dehydration dehydrating_agent Dehydrating Agent (e.g., H₂SO₄, PPA) dehydrating_agent->start:f0 dehydrating_agent->intermediate2:f0

Caption: Simplified mechanism of the Robinson-Gabriel synthesis.

Frequently Asked Questions (FAQs)

Q1: My Robinson-Gabriel synthesis is resulting in a low yield. What are the likely causes and how can I address them?

A1: Low yields in the Robinson-Gabriel synthesis are often due to several factors:

  • Incomplete Cyclization: The intramolecular cyclization may not proceed to completion. To address this, ensure strictly anhydrous reaction conditions, as any moisture can deactivate the dehydrating agent. You might also consider cautiously increasing the reaction temperature or extending the reaction time while monitoring for decomposition.[4]

  • Harsh Dehydrating Agent: Strong dehydrating agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃) can lead to charring and the formation of unwanted side products, which ultimately lowers the yield of the desired oxazole.[2][4]

  • Side Reactions of the Starting Material: The 2-acylamino-ketone starting material can undergo side reactions, especially if other sensitive functional groups are present. Protecting such groups before the cyclization can be a viable strategy.[4]

Q2: I'm observing a complex mixture of byproducts in my reaction. What are they and how can I minimize their formation?

A2: Byproduct formation is a common issue. Here's a breakdown of potential byproducts and solutions:

  • Unreacted Starting Material: This is a clear indication of an incomplete reaction.

  • Hydrolyzed Starting Material: The acidic conditions can cause hydrolysis of the amide bond in your starting material.

  • Polymerization/Degradation Products: Reactive intermediates can polymerize or decompose under the influence of strong acids and high temperatures.[1]

Solutions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of the reaction and observe the emergence of byproducts.[1]

  • Condition Optimization: A systematic approach to optimizing the temperature, reaction time, and the choice and concentration of the dehydrating agent can significantly reduce the formation of byproducts.[1]

  • Purification: Most byproducts can be separated from the desired oxazole product through column chromatography on silica gel or by recrystallization.[1]

Optimizing Dehydrating Agents

The choice of dehydrating agent is critical for the success of the Robinson-Gabriel synthesis.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesReported Yield Range (%)
Conc. H₂SO₄ Neat or in a co-solvent, 100-150°CReadily available and inexpensive.Can cause charring and side reactions, leading to lower yields.[2][4]20-40
Polyphosphoric Acid (PPA) Neat, 120-160°CGenerally provides higher yields and cleaner reactions than H₂SO₄.[2][4]Viscous and can be difficult to stir; work-up can be challenging.50-60[2]
Phosphorus Pentoxide (P₂O₅) In a high-boiling solvent (e.g., xylene), refluxEffective for many substrates.Can be difficult to handle due to its hygroscopic nature.40-70
Thionyl Chloride (SOCl₂) In a suitable solvent (e.g., DCM, toluene), refluxMilder conditions compared to strong acids.Can lead to the formation of chlorinated byproducts.50-80
Triphenylphosphine/Iodine In a solvent like acetonitrile, refluxMilder, non-acidic conditions.Stoichiometric amounts of reagents are required, and purification can be more complex.[4]60-90
Burgess Reagent In a non-polar solvent (e.g., THF, benzene), refluxVery mild and selective.Expensive and may not be suitable for large-scale synthesis.[4]70-95

III. Van Leusen Oxazole Synthesis Troubleshooting

The van Leusen reaction is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] It is known for its operational simplicity and broad substrate scope.[5]

dot

Van_Leusen_Workflow start Start: Aldehyde + TosMIC deprotonation Deprotonation of TosMIC (Base, e.g., K₂CO₃) start->deprotonation addition Nucleophilic Addition to Aldehyde deprotonation->addition cyclization Intramolecular Cyclization (Formation of Oxazoline) addition->cyclization elimination Elimination of Tosyl Group cyclization->elimination product 5-Substituted Oxazole elimination->product

Caption: Step-by-step workflow of the van Leusen oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My van Leusen synthesis is giving me a low yield. What are the common culprits?

A1: Low yields in the van Leusen synthesis can often be attributed to issues with reagents and reaction conditions:

  • Inactive TosMIC: The quality of tosylmethyl isocyanide (TosMIC) is crucial. Use freshly purchased or properly stored TosMIC, which should be a colorless and odorless solid. If it has a yellowish tint or a strong odor, it may have decomposed.[1]

  • Suboptimal Base: The choice of base is critical. While potassium carbonate (K₂CO₃) is a commonly used mild base, especially in methanol, less reactive aldehydes might require a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF, or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]

  • Moisture: TosMIC is sensitive to moisture and can hydrolyze, particularly in the presence of a base, leading to the formation of N-(tosylmethyl)formamide. Ensure you are using dry solvents and glassware and handling reagents under an inert atmosphere.[6]

Q2: I'm isolating a stable oxazoline intermediate instead of the final oxazole product. What's happening?

A2: The isolation of the oxazoline intermediate indicates that the final elimination of the tosyl group is incomplete.[6] To drive the reaction to completion, you can try the following:

  • Increase the Reaction Temperature: Gently heating the reaction mixture can promote the elimination step.[6]

  • Use a Stronger Base: A stronger base can facilitate a more efficient elimination of the tosyl group.[6]

  • Extend the Reaction Time: Allowing the reaction to proceed for a longer duration may be necessary to achieve full conversion to the oxazole.[6]

Q3: How can I purify my product from the p-toluenesulfinic acid byproduct?

A3: The p-toluenesulfinic acid byproduct from the elimination step can sometimes co-elute with the desired product during chromatography. A helpful trick is to wash the crude product with a sodium hydrosulfide (NaHS) solution to remove this impurity.[6]

Optimizing Reaction Conditions for the Van Leusen Synthesis
Aldehyde TypeRecommended BaseSolventTemperature (°C)Key Considerations
Electron-rich Aromatic K₂CO₃MethanolRefluxGenerally proceeds smoothly.
Electron-poor Aromatic t-BuOK or DBUTHF or DME0 to RTMay require a stronger base to facilitate deprotonation and elimination.
Aliphatic K₂CO₃ or Et₃NMethanol or AcetonitrileRT to RefluxCan be less reactive; gentle heating may be necessary.
Base-sensitive K₂CO₃MethanolRTUse a mild base and consider slow addition of the aldehyde.[6]

IV. Fischer Oxazole Synthesis Troubleshooting

The Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[7]

dot

Fischer_Synthesis_Issues start Fischer Oxazole Synthesis low_yield Low Yield start->low_yield byproducts Byproduct Formation start->byproducts cause1 Impure Cyanohydrin low_yield->cause1 cause2 Presence of Water low_yield->cause2 cause3 Incomplete Reaction low_yield->cause3 byproduct1 Chloro-oxazoline byproducts->byproduct1 byproduct2 Oxazolidinone byproducts->byproduct2 byproduct3 Chlorinated Oxazole byproducts->byproduct3

Caption: Common issues encountered in the Fischer oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My Fischer oxazole synthesis is giving a low yield. What should I check first?

A1: The purity of your starting materials is paramount in the Fischer synthesis:

  • Cyanohydrin Quality: The cyanohydrin is often the most critical component. It can be unstable and should ideally be freshly prepared and purified before use. Impurities in the cyanohydrin can lead to a host of side reactions.

  • Anhydrous Conditions: The reaction requires strictly anhydrous conditions. The presence of water can lead to the hydrolysis of intermediates and the formation of byproducts like oxazolidinones.[4][7] Ensure your solvent (typically dry ether) is anhydrous and that the hydrogen chloride gas is passed through a drying agent.[7]

Q2: I am observing chlorinated byproducts in my reaction mixture. How can I avoid this?

A2: The formation of chlorinated byproducts, such as chloro-oxazolines or even chlorinated oxazoles, is a known issue in the Fischer synthesis.[7] This is often a result of the reaction conditions.

  • Control HCl Addition: The concentration and delivery of anhydrous HCl can influence the extent of chlorination. Ensure a steady, but not excessive, stream of dry HCl gas.

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., in an ice bath) may help to minimize over-chlorination.

  • Purification: These chlorinated byproducts can often be separated from the desired oxazole by column chromatography.

Q3: The oxazole hydrochloride product is not precipitating from the reaction mixture. What should I do?

A3: The precipitation of the oxazole hydrochloride salt is a key step in the isolation of the product. If it fails to precipitate:

  • Induce Precipitation: Try cooling the reaction mixture to a lower temperature, for example, in an ice bath or freezer.[4]

  • Solvent Removal: If cooling doesn't work, you can carefully remove the solvent under reduced pressure and then proceed with the work-up to isolate the free base.[4]

Experimental Protocols

Protocol 1: General Procedure for Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-acylamino-ketone (1.0 mmol).

  • Add polyphosphoric acid (PPA) (10 g per gram of starting material).

  • Heat the reaction mixture to 140-160°C with vigorous stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Van Leusen Synthesis of 5-Substituted Oxazoles

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add tosylmethyl isocyanide (TosMIC) (1.1 mmol) and anhydrous methanol (10 mL).

  • Add potassium carbonate (2.0 mmol) and stir the suspension for 10 minutes at room temperature.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC. The reaction is typically complete within 2-6 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[6]

V. References

  • Van Leusen Oxazole Synthesis: A Technical Support Guide. Benchchem. (URL: --INVALID-LINK--)

  • Troubleshooting guide for oxazole synthesis. Benchchem. (URL: --INVALID-LINK--)

  • Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem. (URL: --INVALID-LINK--)

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. (URL: --INVALID-LINK--)

  • Joshi, S. D., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(3), 272-286. (URL: --INVALID-LINK--)

  • Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions. Benchchem. (URL: --INVALID-LINK--)

  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. (URL: --INVALID-LINK--)

  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. (URL: --INVALID-LINK--)

  • Fischer oxazole synthesis. Wikipedia. (URL: --INVALID-LINK--)

References

Technical Support Center: Stability and Derivatization of 2-Amino-oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with the 2-amino-oxazole scaffold. This versatile heterocycle is a cornerstone in medicinal chemistry and drug development, valued for its role as a privileged structure in numerous bioactive compounds.[1][2] However, its unique electronic properties can also present challenges, particularly the tendency of the oxazole ring to undergo rearrangement or recyclization under certain experimental conditions.

This guide is designed to provide you with a deeper understanding of the underlying mechanisms of this instability and to offer practical, field-proven troubleshooting strategies to ensure the success of your synthetic campaigns.

Part 1: Frequently Asked Questions - Understanding 2-Amino-oxazole Instability

This section addresses fundamental questions about the chemical behavior of the 2-amino-oxazole ring system.

Q1: What is "recyclization" of a 2-amino-oxazole ring, and why does it happen?

Answer: Recyclization refers to a process where the 2-amino-oxazole ring opens and subsequently closes to form a new, rearranged heterocyclic structure. The most common pathway for this transformation is the Dimroth rearrangement .[3][4]

This rearrangement is a well-documented isomerization process in many nitrogen-containing heterocycles.[5] In the context of 2-amino-oxazoles, it typically involves an exchange between the exocyclic amino group's nitrogen and the endocyclic nitrogen atom at position 3. The underlying mechanism is often a multi-step sequence known as ANRORC (Addition of a Nucleophile, Ring Opening, and Ring Closure).[4]

Essentially, a nucleophile (like water or a base) attacks the oxazole ring, leading to a ring-opened intermediate. This intermediate is flexible and can re-cyclize in a different orientation to yield the thermodynamically more stable rearranged product.[3][4] The chemical behavior is influenced by the presence of two "hidden" amide fragments within the structure, making both the C2 and C5 positions susceptible to nucleophilic attack, which can initiate the recyclization cascade.[6][7]

Dimroth_Rearrangement cluster_0 Dimroth Rearrangement Pathway start 2-Amino-oxazole intermediate Ring-Opened Intermediate (e.g., N-cyanoketone derivative) start->intermediate 1. Nucleophilic Attack & Ring Opening product Rearranged Heterocycle (e.g., Isomeric Imidazole) intermediate->product 2. Rotation & Ring Closure

Caption: Simplified Dimroth rearrangement pathway.

Q2: What specific reaction conditions are known to promote this instability?

Answer: The stability of the 2-amino-oxazole ring is highly dependent on the reaction environment. Several factors can promote recyclization:

  • pH: Both strongly acidic and strongly basic conditions can catalyze ring-opening. Acids can protonate the ring nitrogen, activating it for nucleophilic attack, while bases can generate potent nucleophiles that initiate the ANRORC mechanism.[4][8]

  • Temperature: High temperatures provide the activation energy needed for the ring-opening step. Reactions conducted at reflux in solvents like pyridine, acetic acid, or ethanol have been shown to induce rearrangement.[3][9]

  • Reagents: Certain reagents are particularly problematic. For example, aggressive acylating agents like acyl chlorides can generate acidic byproducts (HCl) that trigger degradation.[10] Similarly, the choice of base is critical; strong, nucleophilic bases are more likely to cause issues than sterically hindered, non-nucleophilic bases.

  • Substituents: The electronic nature of other substituents on the oxazole ring can influence stability. Electron-withdrawing groups, particularly at the C4 position, can make the ring more susceptible to nucleophilic attack and subsequent recyclization.[6][7]

Q3: How can I detect if my 2-amino-oxazole has undergone recyclization?

Answer: Detecting rearrangement requires careful analytical monitoring. A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC) & Liquid Chromatography-Mass Spectrometry (LC-MS): This is your first line of defense. The rearranged product will likely have a different polarity (different Rf on TLC) than your starting material. LC-MS is invaluable, as the recyclized product is an isomer and will have the same mass as the desired product. However, it will have a different retention time. The appearance of a new, isomeric peak is a major red flag.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The chemical environment of the protons and carbons in the rearranged ring will be significantly different. Look for changes in the chemical shifts of aromatic protons, the disappearance of the characteristic oxazole C-H signal, and shifts in the signals of adjacent substituents.

  • High-Resolution Mass Spectrometry (HRMS): While it won't distinguish between isomers, HRMS is crucial to confirm that the new species observed is indeed an isomer and not a decomposition product or impurity with a different molecular formula.

Part 2: Troubleshooting Guide - Practical Solutions for Synthetic Challenges

This section provides direct answers to common problems encountered during the derivatization of 2-amino-oxazoles.

Problem: My 2-amino-oxazole is degrading or rearranging during N-acylation.

Causality: The exocyclic amino group of a 2-amino-oxazole is nucleophilic and readily undergoes acylation.[1][11] However, harsh acylation conditions, such as using acyl chlorides or anhydrides at elevated temperatures, can lead to the generation of strong acids (e.g., HCl) that catalyze the Dimroth rearrangement.

Solution 1: Optimize Acylation Conditions

The key is to use milder, more controlled methods that avoid acidic byproducts and high temperatures. Amide coupling reagents are highly effective.

MethodReagent ExampleTypical ConditionsProsCons
Acyl Chloride Benzoyl chloridePyridine, 0 °C to RTInexpensive, high reactivityGenerates HCl, often requires base, risk of rearrangement
Acid Anhydride Acetic anhydrideDMAP (cat.), CH₂Cl₂, RTModerate reactivityCan be sluggish, may require catalyst
Activated Esters Carboxylic acid + HATU/HOBtDIPEA, DMF, 0 °C to RTMild, high yield, low racemization[12]Reagents are more expensive
Benzotriazole Chemistry Acyl-BenzotriazoleWater, Microwave, 50 °CGreener solvent, fast reaction times[10]Requires pre-formation of the acylating agent

Recommendation: For sensitive substrates, start with standard peptide coupling reagents like HATU or HOBt/EDC in an aprotic solvent like DMF or CH₂Cl₂ with a non-nucleophilic base such as DIPEA at 0 °C.

Solution 2: Employ an Amino Protecting Group Strategy

For multi-step syntheses or particularly stubborn acylations, protecting the exocyclic amine can be a robust strategy. Protection reduces the nucleophilicity of the amine and can electronically stabilize the ring system.[13]

Protection_Workflow cluster_workflow Protecting Group Workflow start 2-Amino-oxazole protect Step 1: Protect Amine (e.g., Boc₂O, Base) start->protect modify Step 2: Perform Other Reactions (e.g., C-H activation, coupling) protect->modify deprotect Step 3: Deprotect Amine (e.g., TFA, HCl) modify->deprotect final_product Final Derivatized Product deprotect->final_product

Caption: Workflow for using a protecting group strategy.

Common orthogonal protecting groups are ideal:

  • Boc (tert-Butoxycarbonyl): Stable to base, removed with acid (e.g., TFA).

  • Cbz (Carboxybenzyl): Stable to acid, removed by hydrogenolysis.

  • Fmoc (Fluorenylmethyloxycarbonyl): Stable to acid, removed with base (e.g., piperidine).[14]

The choice depends on the stability of your overall molecule to the required deprotection conditions.

Part 3: Experimental Protocols

These protocols provide a starting point for key transformations. Always adapt them to your specific substrate.

Protocol A: Mild N-Acylation using HATU

This protocol is suitable for acylating sensitive 2-amino-oxazole substrates.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq.) and HOBt (1.1 eq.), followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.). Stir for 20-30 minutes at 0 °C.

  • Coupling: Add a solution of the 2-amino-oxazole (1.0 eq.) in a minimum amount of anhydrous DMF to the activated ester solution at 0 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting 2-amino-oxazole is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the N-acylated product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol B: Boc-Protection of the 2-Amino Group

This protocol protects the exocyclic amine, preventing its participation in subsequent reactions.

  • Preparation: Dissolve the 2-amino-oxazole (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) to the solution. Then, add a base such as triethylamine (1.5 eq.) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The protected product will be significantly less polar.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove base), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.

  • Characterization: Confirm the formation of the Boc-protected product by NMR and MS. Look for the characteristic tert-butyl signal (~1.5 ppm, 9H) in the ¹H NMR spectrum.

References

Technical Support Center: Troubleshooting Low Yields in Hantzsch-Type Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Hantzsch-type oxazole synthesis. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during this important heterocyclic synthesis. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this reaction and optimize your yields.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch oxazole synthesis is resulting in a very low yield. What are the most common culprits?

A1: Low yields in the Hantzsch synthesis can often be traced back to a few key areas:

  • Purity of Starting Materials: The α-haloketone and the amide are sensitive to impurities, which can lead to unwanted side reactions.

  • Reaction Conditions: Suboptimal temperature, solvent, or reaction time can significantly hinder the reaction's progress.

  • Workup and Purification: Product loss during extraction and purification is a common issue.

  • Side Reactions: The formation of byproducts can consume starting materials, thus lowering the yield of the desired oxazole.

Q2: I am observing the formation of significant byproducts. What are they likely to be and how can I minimize them?

A2: Common byproducts in the Hantzsch oxazole synthesis include self-condensation products of the α-haloketone and unreacted starting materials. To minimize these, ensure the slow addition of the α-haloketone to the amide solution to prevent its self-condensation. Monitoring the reaction by Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to avoid the degradation of the product.

Q3: Can the order of reagent addition impact the yield?

A3: Yes, the order of addition is critical. It is generally recommended to add the α-haloketone to the amide solution. This helps to maintain a low concentration of the α-haloketone, which can minimize self-condensation side reactions.

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Formation

If you are experiencing low to no formation of your desired oxazole, a systematic evaluation of your experimental setup is necessary.

Question: I've set up the reaction according to a literature procedure, but I'm not getting the expected product. Where should I start troubleshooting?

Answer:

Begin by verifying the integrity of your starting materials and reaction conditions.

1. Reagent Purity and Stability:

  • α-Haloketones: These reagents can be unstable and prone to decomposition, especially if they are α-bromoketones. It is crucial to use freshly prepared or purified α-haloketones. Their purity can be checked by NMR.

  • Amides: The purity of the amide is also important. Ensure it is dry and free from any acidic or basic impurities that could interfere with the reaction.

2. Reaction Conditions:

  • Solvent: The choice of solvent is critical. While various solvents can be used, polar aprotic solvents like DMF or acetonitrile are often effective. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the intermediates.

  • Temperature: The optimal reaction temperature can vary depending on the specific substrates. While some reactions proceed at room temperature, others may require heating.[1] If no product is observed at room temperature, a gradual increase in temperature is advisable. However, excessive heat can promote side reactions and decomposition.[2]

  • Reaction Time: Monitor the reaction progress using TLC. An insufficient reaction time will result in incomplete conversion, while an extended time might lead to product degradation.

Problem 2: Competing Side Reactions

The formation of byproducts is a common challenge that directly impacts the yield and purity of the desired oxazole.

Question: My TLC plate shows multiple spots, indicating the presence of several byproducts. How can I improve the selectivity of my reaction?

Answer:

Optimizing reaction parameters and the choice of reagents can significantly suppress side reactions.

1. Minimizing Self-Condensation of α-Haloketone:

  • Slow Addition: As mentioned in the FAQs, adding the α-haloketone dropwise to the reaction mixture containing the amide can significantly reduce its self-condensation.

  • Stoichiometry: A slight excess of the amide can also help to ensure that the α-haloketone reacts preferentially with the amide.

2. Choice of Dehydrating Agent in Robinson-Gabriel Type Syntheses:

  • The classical Robinson-Gabriel synthesis, a related method, involves the cyclodehydration of 2-acylamino-ketones. The choice of dehydrating agent is crucial. While strong acids like sulfuric acid are traditionally used, they can lead to low yields.[3]

  • Using milder dehydrating agents like polyphosphoric acid (PPA) can improve yields.[3] The combination of triphenylphosphine and hexachloroethane has also been reported as an effective system for this cyclodehydration.[4]

Experimental Protocols

General Procedure for Hantzsch Oxazole Synthesis

This is a general guideline; specific conditions may need to be optimized for your particular substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amide (1.1 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Reagent Addition: Slowly add the α-haloketone (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction may be heated if necessary.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Common Solvents and Their Impact on Yield

SolventPolarityTypical Reaction TemperatureGeneral Impact on Yield
AcetonitrilePolar AproticRoom Temperature to RefluxOften provides good yields.
Dimethylformamide (DMF)Polar AproticRoom Temperature to 100 °CGenerally good, but can be difficult to remove.
EthanolPolar ProticRefluxCan lead to side reactions like ether formation.[2]
TolueneNonpolarRefluxMay require higher temperatures and longer reaction times.

Visualizations

Hantzsch Oxazole Synthesis Mechanism

Hantzsch_Oxazole_Synthesis Amide Amide Intermediate1 Hemiaminal Intermediate Amide->Intermediate1 Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxyoxazoline Intermediate1->Intermediate2 Cyclization Oxazole Oxazole Product Intermediate2->Oxazole Dehydration Water H₂O Intermediate2->Water HX HX

Caption: The reaction mechanism of the Hantzsch oxazole synthesis.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Purity of Starting Materials (α-Haloketone, Amide) Start->CheckReagents CheckConditions Evaluate Reaction Conditions (Solvent, Temperature, Time) Start->CheckConditions CheckWorkup Assess Workup and Purification (Extraction, Chromatography) Start->CheckWorkup OptimizeReagents Purify or Use Fresh Reagents CheckReagents->OptimizeReagents OptimizeConditions Systematically Vary Conditions CheckConditions->OptimizeConditions OptimizeWorkup Modify Purification Technique CheckWorkup->OptimizeWorkup Success Improved Yield OptimizeReagents->Success OptimizeConditions->Success OptimizeWorkup->Success

Caption: A systematic approach to troubleshooting low yields.

References

Technical Support Center: Managing Reaction Temperature in Oxazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of oxazole formation. Precise temperature control is arguably one of the most critical parameters influencing the yield, purity, and even the final product structure in these reactions. This document provides in-depth, experience-driven answers to common challenges and offers systematic protocols for troubleshooting and optimization.

Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in oxazole synthesis?

Temperature is a primary lever for controlling reaction rate and selectivity. Its influence is multifaceted:

  • Reaction Kinetics: Most chemical reactions, including the cyclodehydration steps in oxazole synthesis, accelerate with increased temperature according to the Arrhenius equation. Insufficient heat can lead to stalled or impractically slow reactions.

  • Thermodynamic vs. Kinetic Control: Many oxazole syntheses proceed through intermediates, such as oxazolines. At lower temperatures, the formation of the kinetic product (e.g., the oxazoline intermediate) may be favored. Higher temperatures are often required to overcome the activation energy barrier for the subsequent elimination step to form the thermodynamically stable aromatic oxazole.[1][2]

  • Reagent and Product Stability: Excessive heat can be detrimental. Starting materials, reagents (especially sensitive ones like α-diazoketones), and even the desired oxazole product can decompose at high temperatures, leading to reduced yields and complex impurity profiles.[3]

  • Side Reactions: Competing reaction pathways are often temperature-dependent. An improperly controlled temperature can promote the formation of undesired side products, complicating purification and lowering the overall yield.

Q2: My reaction is sluggish with low yields. Should I simply increase the temperature?

While tempting, indiscriminately increasing the temperature is a common pitfall that can worsen the outcome. A systematic approach is crucial.

  • Initial Diagnosis: First, confirm that the low yield is due to a slow reaction rate. Analyze a crude sample by TLC or LC-MS. If you observe a significant amount of unreacted starting material, then a rate issue is likely. If you see numerous side products, the temperature may already be too high.

  • Incremental Increase: If starting materials persist, increase the temperature in small, controlled increments (e.g., 5-10 °C). Monitor the reaction progress at each new setpoint. This helps identify the "sweet spot" where the reaction proceeds efficiently without significant decomposition.

  • Consider Alternatives: If raising the temperature leads to decomposition before a reasonable rate is achieved, temperature is not your only variable. Consider screening more potent catalysts, changing the solvent to one with a higher boiling point, or switching to a method like microwave-assisted synthesis, which can promote reactions at lower bulk temperatures through localized superheating.[4][5]

Q3: I'm isolating the oxazoline intermediate instead of the final oxazole. How does temperature influence this?

This is a classic selectivity issue, particularly common in syntheses like the van Leusen reaction using p-toluenesulfonylmethyl isocyanide (TosMIC). The reaction proceeds in two main stages: (1) cycloaddition to form a dihydrooxazole (oxazoline) intermediate, and (2) elimination of a leaving group (e.g., toluenesulfinic acid) to form the aromatic oxazole.[6]

The final elimination step typically has a higher activation energy and is therefore more temperature-dependent.

  • Low Temperature Favoring Intermediate: At room temperature or under mildly heated conditions (e.g., 60 °C), the elimination can be slow or may not occur at all, allowing for the isolation of the oxazoline.[1][2]

  • Higher Temperature Driving Aromatization: Increasing the temperature (e.g., to 65 °C or higher) provides the necessary energy to drive the elimination reaction forward, leading to the formation of the desired 5-substituted oxazole.[1][2] In some cases, the choice of base can also influence this outcome, but temperature remains a key factor.[1]

Q4: What are the key differences in temperature management between conventional heating and microwave-assisted synthesis?

Both methods deliver energy to the reaction, but the mechanism of heating is fundamentally different, impacting temperature control and reaction outcomes.

  • Conventional Heating: Uses an external heat source (oil bath, heating mantle) to transfer energy via conduction and convection. This process is slow, can lead to temperature gradients within the vessel, and is limited by the solvent's boiling point at atmospheric pressure.

  • Microwave-Assisted Synthesis: Uses microwave irradiation to directly heat the reaction mixture. Polar molecules and ions in the mixture absorb microwave energy, leading to rapid and uniform heating throughout the bulk of the sample.[4] This can result in temperatures far above the solvent's conventional boiling point in a sealed vessel. This technique often accelerates reaction rates dramatically, allowing for syntheses to be completed in minutes instead of hours.[1][2][7] Precise temperature control via an internal probe is critical to prevent runaway reactions.

Q5: How do I systematically determine the optimal temperature for a new oxazole synthesis?

A systematic approach using small-scale parallel reactions is the most efficient method. This process, often part of a Design of Experiments (DoE) approach, minimizes waste and time. A detailed protocol is provided in a later section. The core logic is to test a range of temperatures while keeping all other parameters (concentration, stoichiometry, reaction time) constant and analyzing the yield and purity of the product.

Q6: Are there room-temperature methods for oxazole synthesis?

Yes, several modern synthetic methods have been developed to achieve oxazole formation under mild, often room-temperature, conditions. These approaches are highly valuable for substrates that are sensitive to heat.

  • Photoredox Catalysis: Visible-light photoredox catalysis can enable three-component cyclizations of species like 2H-azirines and alkynyl bromides at room temperature.[8]

  • Hypervalent Iodine Reagents: Reagents like phenyliodine diacetate (PIDA) can mediate intramolecular cyclizations of enamides to form oxazoles without the need for heat.[8]

  • Strong Base Systems: In some cases, the use of superbase media (e.g., NaOH/DMSO) can facilitate the condensation of amidoximes and esters to form 1,2,4-oxadiazoles at ambient temperature.[9]

Troubleshooting Guide: A Deeper Dive

When experiments deviate from expectations, a logical troubleshooting workflow is essential. Temperature is often the first parameter to investigate.

G cluster_paths Diagnostic Pathways start Problem Observed: Low Yield or Impure Product tlc_lcms Analyze Crude Reaction Mixture (TLC, LC-MS) start->tlc_lcms path1_start Major Spot is Unreacted Starting Material tlc_lcms->path1_start Incomplete Conversion path2_start Multiple Side Products Observed tlc_lcms->path2_start Low Purity path3_start Intermediate (e.g., Oxazoline) is the Major Product tlc_lcms->path3_start Wrong Product temp_increase Reaction is too slow. Increase Temp in 10°C increments and monitor progress. path1_start->temp_increase temp_decrease Decomposition or side reactions are dominant. Decrease Temp in 10°C increments. path2_start->temp_decrease temp_increase_elim Elimination step is incomplete. Increase temperature to promote aromatization. path3_start->temp_increase_elim check_reagents If no improvement, check reagent purity/activity or consider stronger catalyst. temp_increase->check_reagents milder_cond If yield is still low, explore milder conditions: - Different solvent - Milder base/catalyst - Room temp methods temp_decrease->milder_cond base_screen Consider screening stronger/ different bases if temperature increase causes decomposition. temp_increase_elim->base_screen

Caption: Troubleshooting workflow for temperature-related issues in oxazole synthesis.

The Temperature-Selectivity Relationship

The effect of temperature on a reaction with a stable intermediate can be visualized as navigating different energy landscapes.

G cluster_energy Reaction Coordinate Reactants Reactants (e.g., Aldehyde + TosMIC) TS1 TS1 p1 Reactants->p1   ΔE (Low Temp) Sufficient for Step 1 Intermediate Oxazoline Intermediate TS2 TS2 Decomposition Decomposition Products Intermediate->Decomposition  Excessive Heat p3 Intermediate->p3   ΔE (Low Temp) Sufficient for Step 1 Intermediate->p3 E_a2 (Higher) Product Oxazole Product (Aromatic) p2 p1->p2   ΔE (Low Temp) Sufficient for Step 1 p1->p2 E_a1 p2->Intermediate   ΔE (Low Temp) Sufficient for Step 1 p2->Intermediate p4 p3->p4   ΔE (Low Temp) Sufficient for Step 1 p3->p4 p4->Product   ΔE (Low Temp) Sufficient for Step 1 p4->Product anno1 Low temp traps reaction here anno1->Intermediate anno2 Higher temp overcomes this barrier anno2->p3

Caption: Energy profile showing how temperature influences progression from an intermediate to the final product.

Experimental Protocol: Step-by-Step Temperature Optimization

This protocol describes a parallel synthesis approach to efficiently screen for the optimal reaction temperature.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity for a target oxazole synthesis.

Materials:

  • Reactants (e.g., 2-acylamino-ketone for Robinson-Gabriel, or aldehyde and TosMIC for van Leusen)

  • Solvent(s) and catalyst(s)

  • Parallel synthesis reaction block or multiple reaction vials with stir bars

  • Temperature control system (e.g., oil bath with digital controller, reaction block heater)

  • TLC plates and/or LC-MS system for analysis

Methodology:

  • Setup: Arrange five reaction vials in the heating block. Label them with the intended temperatures (e.g., T1=60°C, T2=70°C, T3=80°C, T4=90°C, T5=100°C). Choose a range that brackets the expected optimal temperature based on literature precedents.

  • Reagent Preparation: Prepare a stock solution of your limiting reagent in the chosen solvent. This ensures identical starting concentrations in all vials.

  • Reaction Charging: To each vial, add the appropriate stir bar and any solid reagents (e.g., catalyst, base).

  • Initiation: Add the stock solution of the limiting reagent and any other liquid reactants to each vial simultaneously (or as quickly as possible).

  • Heating: Begin stirring and ramp the heating block to the lowest target temperature (T1). Once stable, start a timer. Set up the other reactions at their respective target temperatures.

  • Monitoring: At fixed intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction vial. Quench the aliquot if necessary and analyze by TLC or LC-MS.

    • TLC Analysis: Spot each aliquot on the same plate, alongside standards for your starting material and (if available) your product. This provides a clear visual comparison of conversion and side product formation.

    • LC-MS Analysis: This provides more quantitative data on the percentage of starting material remaining, product formed, and the presence of any major impurities.

  • Evaluation: After a set time (e.g., 24 hours or when the best-performing reaction appears complete), cool all reactions. Analyze the final crude mixtures. The optimal temperature is the one that gives the highest conversion to the desired product with the fewest impurities in a reasonable timeframe.

Data Summary: Typical Temperature Ranges for Oxazole Syntheses

The optimal temperature is highly dependent on the specific substrates, reagents, and method employed. The following table provides general guidance.

Synthesis MethodTypical Temperature Range (°C)Heating MethodKey Considerations
Robinson-Gabriel 80 - 140 °CConventionalRequires strong cyclodehydrating agents (e.g., H₂SO₄, POCl₃). Temperature depends on agent activity.[10][11]
van Leusen (TosMIC) 50 - 80 °CConventionalLower temperatures (~50-60°C) may yield oxazoline; higher temperatures are needed for elimination to oxazole.[1][6]
Microwave-Assisted (TosMIC) 60 - 100 °CMicrowaveReactions are extremely rapid (minutes). Precise temperature control is crucial to avoid side reactions.[1][2][7]
Fischer Oxazole Synthesis 100 - 160 °CConventionalInvolves cyclodehydration of α-acyloxyketones, often requiring high temperatures.
Photoredox/Iodine-Mediated 20 - 30 °C (Room Temp)Light/Stir PlateEnables synthesis of heat-sensitive molecules without external heating.[8]

References

Technical Support Center: Catalyst Selection for Efficient Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for efficient oxazole ring formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic routes. This resource is built on the pillars of scientific integrity, drawing from established literature and field-proven insights to ensure you can trust the guidance provided.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection & General Issues

This section addresses common initial questions and broad challenges encountered during oxazole synthesis.

Question 1: I am starting a new oxazole synthesis. What is the best catalytic system to begin with?

Answer: The "best" catalyst is highly dependent on your specific substrates and desired substitution pattern. However, for a general starting point, consider the following:

  • For 2,5-disubstituted oxazoles: Copper and gold catalysts are excellent choices. Copper(II)-catalyzed oxidative cyclization of enamides is a robust method.[1] Gold-catalyzed [2+2+1] annulation of terminal alkynes and nitriles offers broad substrate scope under mild conditions.[1]

  • For 2,4-disubstituted oxazoles: Copper(II) triflate-catalyzed coupling of α-diazoketones with amides is a versatile and efficient method.[1][2]

  • For 5-substituted oxazoles: The Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and a base, is a classic and reliable method.[3][4]

  • For polysubstituted oxazoles: Palladium-catalyzed cross-coupling reactions are powerful for introducing substituents onto a pre-formed oxazole ring.[1]

It is crucial to consult recent literature for catalysts tailored to substrates similar to your own.

Question 2: My reaction is giving a low yield. What are the most common causes?

Answer: Low yields in oxazole synthesis can stem from several factors. Here's a troubleshooting workflow:

  • Catalyst Activity: Is your catalyst active?

    • Metal Catalysts: Ensure you are using the correct oxidation state and that the catalyst has not degraded. For example, some palladium catalysts are air-sensitive.

    • Acid/Base Catalysts: Check the concentration and purity of your acid or base. In the Robinson-Gabriel synthesis, the strength of the dehydrating acid is critical.[5][6]

  • Reaction Conditions:

    • Temperature: Some reactions are highly temperature-sensitive. Both insufficient and excessive heat can lead to side reactions or decomposition.

    • Solvent: The polarity of the solvent can significantly impact reaction rates and selectivity. For instance, in palladium-catalyzed direct arylation of oxazoles, polar solvents favor C-5 arylation, while nonpolar solvents favor C-2 arylation.[1]

    • Atmosphere: Many metal-catalyzed reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Substrate Quality: Are your starting materials pure? Impurities can poison the catalyst or lead to unwanted side reactions.

  • Stoichiometry: Ensure the correct ratios of reactants, catalyst, and any additives (e.g., oxidants, bases).

Question 3: I am observing poor regioselectivity in my reaction. How can I control it?

Answer: Regioselectivity is a common challenge, particularly when synthesizing polysubstituted oxazoles. Here are some strategies:

  • Ligand Choice: In transition-metal catalysis, the ligand plays a pivotal role in directing regioselectivity. For palladium-catalyzed direct arylation, task-specific phosphine ligands can be used to selectively achieve either C-2 or C-5 arylation.[1]

  • Directing Groups: The electronic nature of substituents on your starting materials can direct the cyclization. Electron-donating and electron-withdrawing groups can influence the nucleophilicity and electrophilicity of different positions.

  • Catalyst Control: The choice of metal catalyst can inherently favor a specific regioisomer. For example, different metal catalysts in reactions involving alkynes can lead to different substitution patterns.

  • Solvent Effects: As mentioned, solvent polarity can be a powerful tool to influence regioselectivity in some reactions.[1]

Section 2: Troubleshooting Guide for Specific Catalytic Systems

This section provides detailed troubleshooting for common catalytic systems used in oxazole synthesis.

Copper-Catalyzed Oxazole Synthesis

Copper catalysts are widely used due to their low cost and high efficiency.[2][7]

Problem 1: Low or no conversion in a Cu(II)-catalyzed oxidative cyclization of an enamide.

  • Possible Cause: Inefficient oxidation of the copper catalyst.

  • Troubleshooting Steps:

    • Check the Oxidant: Ensure your oxidant (e.g., O₂, TBHP) is fresh and added in the correct stoichiometry.

    • Ligand Effects: The choice of ligand can significantly impact the catalytic activity. Consider screening different nitrogen or oxygen-based ligands to enhance the stability and reactivity of the copper center.[8]

    • Solvent: The reaction may be sensitive to the solvent. Try screening a range of polar aprotic solvents like DMF, DMAc, or DMSO.

    • Temperature: Gradually increase the reaction temperature in increments of 10 °C.

Problem 2: Formation of significant side products.

  • Possible Cause: Over-oxidation or competing reaction pathways.

  • Troubleshooting Steps:

    • Lower the Temperature: Reducing the reaction temperature can often minimize the formation of side products.

    • Reduce Oxidant Stoichiometry: Use a slight excess of the oxidant, but avoid a large excess which can lead to substrate degradation.

    • Inert Atmosphere: While an oxidative cyclization, performing the initial steps under an inert atmosphere before introducing the oxidant can sometimes prevent unwanted side reactions.

Gold-Catalyzed Oxazole Synthesis

Gold catalysts are known for their mild reaction conditions and high functional group tolerance.[1][9][10]

Problem 1: Catalyst deactivation in a gold-catalyzed reaction.

  • Possible Cause: Gold catalysts can be sensitive to certain functional groups or impurities.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure your alkyne and nitrile starting materials are free of impurities, especially those containing sulfur or strongly coordinating groups.

    • Heterogeneous Catalyst: Consider using a supported gold catalyst, such as an MCM-41-immobilized phosphine-gold(I) complex, which can be more robust and easily recycled.[1]

    • Ligand Choice: The ligand on the gold catalyst is crucial. A more electron-donating ligand can sometimes stabilize the catalyst.

Problem 2: Poor yield when using heteroaromatic substrates.

  • Possible Cause: The nitrogen or sulfur atoms in heteroaromatic rings can coordinate to the gold catalyst and reduce its activity.[10]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A higher catalyst loading may be necessary to overcome the inhibitory effect of the heteroatom.

    • Use a More Lewis Acidic Gold Catalyst: A more electron-deficient gold center may be less susceptible to coordination by the heteroatom.

    • Protecting Groups: If possible, temporarily protect the heteroatom to prevent coordination.

Palladium-Catalyzed Cross-Coupling for Oxazole Functionalization

Palladium catalysis is a powerful tool for C-C and C-heteroatom bond formation on the oxazole ring.[1][2]

Problem 1: Low yield in a Suzuki or Heck coupling with an oxazole.

  • Possible Cause: Inefficient oxidative addition or reductive elimination.

  • Troubleshooting Steps:

    • Ligand Screening: This is the most critical parameter. For Suzuki couplings, electron-rich, bulky phosphine ligands are often effective.

    • Base Selection: The choice and strength of the base are crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Screen different bases to find the optimal one for your system.

    • Solvent System: A mixture of a nonpolar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF) or water can be beneficial.

    • Pre-catalyst Activation: Ensure your palladium pre-catalyst is properly activated.

Problem 2: Homocoupling of the coupling partner.

  • Possible Cause: This is a common side reaction in cross-coupling chemistry.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: This can often suppress homocoupling.

    • Slow Addition: Add the organometallic reagent (e.g., boronic acid) slowly to the reaction mixture to maintain a low concentration.

    • Optimize Ligand-to-Metal Ratio: A higher ligand-to-metal ratio can sometimes disfavor homocoupling.

Section 3: Experimental Protocols & Data

Protocol: General Procedure for Copper(II)-Catalyzed Oxidative Cyclization of Enamides

This protocol is a general starting point and may require optimization for specific substrates.

  • To a reaction vial, add the enamide (1.0 mmol), Cu(OTf)₂ (0.1 mmol, 10 mol%), and a suitable solvent (e.g., DCE, 5 mL).

  • Stir the mixture at room temperature under an air atmosphere for 10 minutes.

  • Increase the temperature to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Comparison of Catalysts for 2,5-Disubstituted Oxazole Synthesis
Catalyst SystemStarting MaterialsTypical ConditionsAdvantagesDisadvantages
Cu(NO₃)₂·3H₂O / I₂ Arylacetylenes, α-amino acidsRefluxReadily available starting materials.Multi-step one-pot sequence.
Au(I) complex / Oxidant Terminal alkynes, nitrilesMild temperatureBroad substrate scope, high yields.Cost of gold catalyst.
I₂ / TBHP β-acylamino ketonesBase dependentMetal-free, selective for oxazoles.Requires specific starting materials.
Visible-light photocatalyst α-bromoketones, benzylaminesRoom temperature, visible lightMild conditions, sustainable.May require specific photocatalysts.

Section 4: Visualizing Reaction Pathways

Simplified Catalytic Cycle for Gold-Catalyzed Oxazole Synthesis

GoldCatalyzedOxazoleSynthesis cluster_cycle Catalytic Cycle Au_catalyst [Au] Catalyst Alkyne_Coordination Alkyne Coordination Au_catalyst->Alkyne_Coordination + Alkyne Nucleophilic_Attack Nucleophilic Attack by Nitrile Alkyne_Coordination->Nucleophilic_Attack + Nitrile Cyclization Cyclization Nucleophilic_Attack->Cyclization Oxidation_Rearrangement Oxidation & Rearrangement Cyclization->Oxidation_Rearrangement + Oxidant Product_Release Product Release Oxidation_Rearrangement->Product_Release Product_Release->Au_catalyst Oxazole Oxazole Oxazole Product_Release->Oxazole Alkyne Alkyne Alkyne->Alkyne_Coordination Nitrile Nitrile Nitrile->Nucleophilic_Attack Oxidant Oxidant Oxidant->Oxidation_Rearrangement caption Simplified Gold-Catalyzed Oxazole Synthesis Cycle TroubleshootingWorkflow Start Low Yield Observed Check_Catalyst Is the catalyst active and handled correctly? Start->Check_Catalyst Check_Conditions Are reaction conditions (T, solvent, atm) optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen different catalysts, ligands, or loadings. Check_Catalyst->Optimize_Catalyst No Check_Reagents Are starting materials pure and stoichiometry correct? Check_Conditions->Check_Reagents Yes Optimize_Conditions Systematically vary T, solvent, and concentration. Check_Conditions->Optimize_Conditions No Purify_Reagents Re-purify starting materials and check stoichiometry. Check_Reagents->Purify_Reagents No Consult_Literature Consult literature for similar substrate systems. Check_Reagents->Consult_Literature Yes Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success Consult_Literature->Success caption Troubleshooting Workflow for Low Reaction Yield

References

Validation & Comparative

A Comparative Guide for Medicinal Chemists: 2-Amino-1,3-oxazole-4-carboxylic acid vs. 2-Aminothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the most valued pharmacophores are the 2-aminothiazole and 2-aminooxazole cores. The 2-aminothiazole moiety is a well-established "privileged structure," forming the backbone of numerous FDA-approved drugs, including the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[1][2] Its bioisostere, the 2-aminooxazole ring, represents a strategic alternative, offering a modulated physicochemical and metabolic profile.[3][4] The substitution of the sulfur atom in the thiazole ring with an isosteric oxygen atom can lead to significant changes in a compound's properties, including solubility, metabolic stability, and target engagement.[4][5]

This guide provides an in-depth, objective comparison of 2-amino-1,3-oxazole-4-carboxylic acid and 2-aminothiazole-4-carboxylic acid. We will delve into their synthesis, physicochemical characteristics, and biological implications, supported by experimental data and protocols to empower researchers, scientists, and drug development professionals in their decision-making process.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental difference between the oxazole and thiazole rings—the presence of an oxygen versus a sulfur atom—profoundly influences their electronic and physical properties. This seemingly subtle change has significant downstream effects on molecular interactions and pharmacokinetics.

PropertyThis compound2-Aminothiazole-4-carboxylic acidRationale for Difference
Molecular Formula C₄H₄N₂O₃[6][7]C₄H₄N₂O₂S[8]Presence of Oxygen vs. Sulfur.
Molecular Weight 128.09 g/mol [9]144.15 g/mol [8]Sulfur is heavier than oxygen.
pKa (2-amino group) Estimated to be lower than thiazole analog~5.36 (for parent 2-aminothiazole)[10][11]Oxygen is more electronegative than sulfur, withdrawing electron density from the ring and the amino group, thus reducing the basicity of the exocyclic nitrogen.
LogP (Lipophilicity) Generally lower (more hydrophilic)Generally higher (more lipophilic)The sulfur atom in thiazoles contributes to a lower ClogP and potentially improved solubility compared to their thiazole counterparts.[3][4]
Metabolic Stability Generally higherProne to S-oxidationThe sulfur atom in the thiazole ring is a soft nucleophile and can be readily oxidized by metabolic enzymes (e.g., cytochrome P450s), which can lead to metabolic inactivation.[4] The oxazole ring lacks this metabolic soft spot.
Hydrogen Bonding Oxygen acts as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.The higher electronegativity of oxygen makes it a stronger hydrogen bond acceptor, which can influence solubility and target binding interactions.

Synthesis: Building the Core Scaffolds

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Both 2-aminothiazole and 2-aminooxazole carboxylic acids can be prepared from common starting materials, though the synthesis of the thiazole is more frequently reported.

Synthesis of 2-Aminothiazole-4-carboxylic Acid Derivatives

The most common and robust method for synthesizing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This involves the condensation of an α-haloketone (or ester equivalent) with a thioamide-containing compound, typically thiourea.[1][2]

G cluster_0 Hantzsch Thiazole Synthesis Ethyl_bromopyruvate Ethyl bromopyruvate Product Ethyl 2-aminothiazole-4-carboxylate Ethyl_bromopyruvate->Product + Thiourea (Ethanol, Reflux) Thiourea Thiourea Thiourea->Product Final_Product 2-Aminothiazole-4-carboxylic acid Product->Final_Product Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Hantzsch synthesis of 2-aminothiazole-4-carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate [1]

  • Reaction Setup: To a solution of thiourea (3 moles) in 100 mL of 99.9% ethanol, add ethyl bromopyruvate (2 moles).

  • Reflux: Heat the reaction mixture to reflux for 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a solvent system of petroleum ether:ethyl acetate (1:3).

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the solution using a rotary evaporator.

  • Precipitation: Pour the concentrated residue into ice-cold water and basify to a pH of 10 with 2 M NaOH.

  • Isolation: Collect the resulting off-white precipitate by filtration.

  • Purification: Recrystallize the crude product from ethanol to yield pure ethyl 2-aminothiazole-4-carboxylate.

Synthesis of this compound Derivatives

The synthesis of 2-aminooxazoles can be more challenging. A common approach involves the reaction of an α-haloketone with urea or cyanamide. While less documented for the specific 4-carboxylic acid derivative, the general principles of oxazole synthesis apply.[3][12]

G cluster_1 2-Aminooxazole Synthesis Ethyl_bromopyruvate_ox Ethyl bromopyruvate Product_ox Ethyl 2-amino-1,3-oxazole-4-carboxylate Ethyl_bromopyruvate_ox->Product_ox + Urea (Solvent, Heat) Urea Urea (or cyanamide) Urea->Product_ox Final_Product_ox This compound Product_ox->Final_Product_ox Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: General synthetic pathway for 2-aminooxazole-4-carboxylic acid.

Experimental Protocol: General Synthesis of a 2-Aminooxazole [3][13]

Note: This is a generalized procedure, and optimization for the 4-carboxylate derivative would be necessary.

  • Reaction Setup: Dissolve an α-bromoketone precursor in a suitable solvent (e.g., DMF or acetonitrile).

  • Addition of Reagent: Add an excess of cyanamide or urea to the solution.

  • Reaction: Heat the mixture, often under microwave irradiation, to facilitate the cyclization. Reaction times and temperatures are highly substrate-dependent.

  • Work-up: After cooling, the reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is dried and concentrated. The crude product is then purified using column chromatography to yield the desired 2-aminooxazole derivative.

  • Hydrolysis: The resulting ester can be hydrolyzed to the carboxylic acid using standard basic or acidic conditions, similar to the thiazole counterpart.[14]

Comparative Biological Activity and Drug Development Insights

The choice between an oxazole and a thiazole core can dramatically alter the biological activity and pharmacokinetic profile of a drug candidate.

2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing a vast range of pharmacological activities.[15]

  • Anticancer: This scaffold is central to numerous kinase inhibitors.[2] For example, Dasatinib targets BCR-Abl and Src family kinases. The 2-aminothiazole core often forms critical hydrogen bonds within the ATP-binding pocket of these enzymes.[16]

  • Antimicrobial: The thiazole ring is present in several generations of cephalosporin antibiotics and has been explored for its activity against multidrug-resistant bacteria and Mycobacterium tuberculosis.[1][17]

  • Anti-inflammatory: Derivatives have been developed as inhibitors of various inflammatory targets.[18]

2-Aminooxazole Derivatives: The Bioisosteric Alternative

Replacing the thiazole's sulfur with oxygen to create a 2-aminooxazole can be a powerful strategy to overcome common liabilities associated with the thiazole ring.

  • Improved Metabolic Stability: The primary advantage of the oxazole ring is the removal of the easily oxidizable sulfur atom.[4] This can lead to a longer half-life and improved metabolic profile, reducing the potential for reactive metabolite formation.

  • Modulated Potency and Selectivity: The switch from sulfur to oxygen alters the electronic distribution and geometry of the ring. This can change the strength and nature of interactions with a biological target. In some cases, this leads to improved potency, while in others, it may decrease it. A study comparing 2-aminothiazoles and their 2-aminooxazole counterparts for antitubercular activity found that the activity was maintained, confirming them as viable bioisosteres.[3]

  • Reduced PAINS Liability: 2-aminothiazoles have, in some instances, been identified as Pan-Assay Interference Compounds (PAINS), which can lead to false positives in high-throughput screening.[3][4] Evaluating the oxazole bioisostere can be a valuable strategy to mitigate this risk.

  • Enhanced Solubility: The more polar nature of the oxazole ring, due to the electronegative oxygen atom, can lead to improved aqueous solubility (a lower ClogP) compared to the corresponding thiazole.[3]

G cluster_pathway Hypothetical Kinase Inhibition Kinase Target Kinase (e.g., VEGFR-2) Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream_Signaling Phospho_Substrate->Downstream_Signaling Cell Proliferation, Angiogenesis Inhibitor 2-Aminothiazole or 2-Aminooxazole Derivative Inhibitor->Kinase Binds to ATP Pocket

Caption: Inhibition of a kinase signaling pathway by a competitive inhibitor.

Workflow for Comparative Biological Evaluation

To make an informed decision between these scaffolds, a direct, head-to-head comparison in a relevant biological assay is essential. Below is a standard workflow for evaluating the compounds as potential kinase inhibitors.

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow Start Synthesize & Purify Oxazole & Thiazole Analogs Prepare_Reagents Prepare Assay Buffer, Kinase, Substrate, ATP Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Reagents->Serial_Dilution Plate_Setup Add Kinase, Inhibitor, and Substrate to Assay Plate Serial_Dilution->Plate_Setup Initiate_Reaction Initiate Reaction by Adding ATP Plate_Setup->Initiate_Reaction Incubate Incubate at Specified Temperature Initiate_Reaction->Incubate Detect_Signal Add Detection Reagent (e.g., Luminescence-based) Incubate->Detect_Signal Read_Plate Read Plate on Luminometer Detect_Signal->Read_Plate Analyze Calculate % Inhibition and Determine IC₅₀ Value Read_Plate->Analyze

References

A Comparative Analysis of the Biological Activities of Oxazole and Thiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Among the plethora of five-membered aromatic rings, oxazole and thiazole stand out as "privileged structures" due to their prevalence in a wide array of biologically active compounds.[1][2] Their structural similarity, differing only by the substitution of an oxygen atom in oxazole for a sulfur atom in thiazole, presents a fascinating case of bioisosterism. This guide provides an in-depth, objective comparison of the biological activities of oxazole and thiazole derivatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The Bioisosteric Relationship: More Than Just a Simple Switch

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a powerful tool in lead optimization. The substitution of oxygen for sulfur between oxazole and thiazole derivatives can significantly impact a molecule's physicochemical properties and, consequently, its biological activity. Thiazoles, with the larger and more polarizable sulfur atom, tend to have greater pi-electron delocalization and aromaticity compared to their oxazole counterparts.[3] Studies have shown that thiazoles are more effective hydrogen bond acceptors than oxazoles, a property that can profoundly influence interactions with biological targets.[4] Furthermore, the sulfur atom in thiazoles can impart improved lipid solubility and tissue permeability, which are desirable pharmacokinetic properties.[5]

A Head-to-Head Comparison of Biological Activities

While both oxazole and thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, subtle structural changes can lead to significant differences in potency and selectivity.[6][7][8]

Anticancer Activity: A Tale of Two Heterocycles

Both oxazole and thiazole moieties are integral components of numerous anticancer agents.[1][6] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the disruption of microtubule dynamics.[9][10]

A systematic review of in vitro and in vivo studies concluded that a majority of the promising antiproliferative compounds identified contained a thiazole nucleus.[7][10] This suggests a potential advantage for the thiazole scaffold in the design of novel anticancer drugs. A direct comparison of truncated fragments of Ustat A, a natural product, revealed that sequentially linked thiazole fragments were critical for cytotoxic activity, whereas the corresponding oxazole-containing fragments were significantly less active.[4] For instance, a compound with two linked thiazoles exhibited a much lower IC50 value against HCT116 colon cancer cells compared to its oxazole analogue, which showed minimal growth inhibition even at high concentrations.[4]

In another study, the replacement of an oxazole ring with a thiazole in indole-based compounds led to an enhancement of antiproliferative activity against leukemia and glioma cell lines.[11] This was attributed to the presence of the sulfur atom, which appeared to be crucial for the observed biological effect.[11]

However, the superiority of one heterocycle over the other is not absolute and is highly dependent on the specific molecular scaffold and the biological target. For example, in a series of sulindac analogues, both oxazole and thiazole derivatives showed comparable, albeit generally reduced, activity against colon, prostate, and breast cancer cell lines when compared to the lead amide compound.[12]

Table 1: Comparative Anticancer Activity of Oxazole and Thiazole Derivatives

Compound ClassOxazole Derivative (IC50 µM)Thiazole Derivative (IC50 µM)Cancer Cell LineReference
VEGFR-2 Inhibitors2.50.8VEGFR-2 Kinase Assay[11]
Sulindac Analogues8: 12.316: 11.9HT29 (Colon)[12]
Multi-heterocyclic Fragments2: >1006: ~25HCT116 (Colon)[4]

Mechanism Spotlight: Tubulin Polymerization Inhibition

A key mechanism by which some oxazole and thiazole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The following workflow outlines a typical in vitro tubulin polymerization assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Reconstitute purified tubulin in GTP-supplemented buffer on ice P2 Prepare serial dilutions of test compounds (oxazole/thiazole derivatives) and controls (Paclitaxel, Nocodazole) A1 Add test compounds/controls to a pre-warmed 96-well plate P2->A1 Transfer to plate A2 Initiate polymerization by adding the tubulin solution to the wells A3 Incubate at 37°C in a microplate reader D1 Measure absorbance at 340 nm at regular intervals A3->D1 Kinetic reading D2 Plot absorbance vs. time to generate polymerization curves D3 Calculate IC50 values from dose-response curves

Caption: Workflow for in vitro tubulin polymerization inhibition assay.

Antimicrobial Activity: A Battle Against Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Both oxazole and thiazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[13][14]

In a comparative study of benzothiazole derivatives containing either an oxazole or a thiazole moiety, the thiazole-containing compounds generally exhibited more potent antimicrobial activity.[3] Another study synthesized a series of 2,4-disubstituted oxazoles and thiazoles as bioisosteres and evaluated their antibacterial activity. The results indicated that some of the synthesized thiazole derivatives showed strong antimicrobial efficacy.

The mechanism of antimicrobial action for these compounds can vary. Some derivatives have been shown to inhibit essential bacterial enzymes like DNA gyrase, which is responsible for maintaining DNA topology.[13]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Oxazole and Thiazole Derivatives

Bacterial StrainOxazole Derivative (MIC)Thiazole Derivative (MIC)Reference
Staphylococcus aureus1a: >5005a: 125[15]
Escherichia coli1d: 28.12d: >500[15]
Bacillus subtilis4a: 56.2-[15]
Candida albicans1e: 142e: >500[15]

Mechanism Spotlight: Bacterial DNA Gyrase Inhibition

Bacterial DNA gyrase is a well-validated target for antibiotics. The inhibition of this enzyme prevents DNA replication and leads to bacterial cell death. The following diagram illustrates the workflow for a DNA gyrase supercoiling inhibition assay.

G cluster_setup Reaction Setup cluster_incubation Incubation cluster_analysis Analysis S1 Prepare reaction mixture: relaxed plasmid DNA, ATP, and assay buffer S2 Add varying concentrations of test inhibitor (oxazole/thiazole derivative) S3 Add DNA gyrase enzyme to initiate the reaction S3->I1 Start reaction A1 Stop the reaction I1->A1 End reaction A2 Run samples on an agarose gel A1->A2 A3 Visualize DNA bands under UV light A4 Determine the concentration of inhibitor that prevents supercoiling A3->A4

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Oxazole and thiazole derivatives have shown promise in this area, often through the modulation of key inflammatory pathways such as the NF-κB signaling cascade.[16][17]

A study evaluating a series of novel oxazole derivatives using the carrageenan-induced rat paw edema model demonstrated significant anti-inflammatory activity.[16][18] While direct comparative studies with structurally analogous thiazoles are less common in the literature for anti-inflammatory activity, the known ability of both scaffolds to interact with targets in inflammatory pathways suggests that both are viable starting points for the design of new anti-inflammatory drugs.

Mechanism Spotlight: The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Initiates

Caption: Simplified canonical NF-κB signaling pathway.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, detailed step-by-step protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[19]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds (oxazole/thiazole derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Treat the cells with serial dilutions of the test compounds and appropriate controls (vehicle and positive control).

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds dissolved in a suitable solvent

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

  • Rats or mice

  • 1% carrageenan solution in saline

  • Test compounds formulated in a suitable vehicle

  • Parenteral administration equipment

  • Plethysmometer or digital calipers to measure paw volume/thickness

Procedure:

  • Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Conclusion and Future Perspectives

The comparative analysis of oxazole and thiazole derivatives reveals a nuanced relationship where the choice of heterocycle can significantly influence biological activity. While thiazole derivatives have shown a slight edge in some anticancer and antimicrobial studies, the optimal scaffold is ultimately context-dependent, relying on the specific target and the overall molecular architecture. The greater hydrogen bonding capacity and lipophilicity of thiazoles may contribute to their enhanced activity in certain cases. However, the versatility of both scaffolds ensures their continued importance in drug discovery.

Future research should focus on more direct, head-to-head comparisons of structurally analogous oxazole and thiazole derivatives against a wider range of biological targets. A deeper understanding of the structural and electronic factors that govern the differential activities of these two important heterocycles will undoubtedly pave the way for the rational design of more potent and selective therapeutic agents.

References

A Comparative Guide: Unlocking the Advantages of 2-Amino-Oxazole Scaffolds Over Their 2-Amino-Thiazole Counterparts in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Privileged Scaffold Dilemma

In the landscape of medicinal chemistry, the 2-amino-thiazole moiety has long been celebrated as a "privileged scaffold." Its presence in clinically successful drugs like the anticancer agent Dasatinib is a testament to its versatile binding capabilities and synthetic accessibility.[1] This five-membered heterocycle is a cornerstone in the development of agents targeting a vast array of biological targets, from kinases to bacterial enzymes.[2][3]

However, this privilege comes with a well-documented set of liabilities. The very features that make the 2-amino-thiazole scaffold attractive can also be its downfall during the rigorous process of drug development. Issues such as metabolic instability, promiscuous binding, and potential toxicity often emerge, compelling medicinal chemists to seek more robust alternatives.[4][5]

This guide provides an in-depth, evidence-based comparison between the 2-amino-thiazole scaffold and its bioisosteric cousin, the 2-amino-oxazole. We will explore the inherent drawbacks of the sulfur-containing ring and demonstrate, with supporting experimental data, how the simple isosteric replacement of sulfur with oxygen can mitigate these issues, leading to compounds with superior drug-like properties. This analysis is designed for researchers, scientists, and drug development professionals seeking to optimize their hit-to-lead campaigns by making informed scaffold choices.

The Challenge with 2-Amino-Thiazoles: A Double-Edged Sword

While the 2-amino-thiazole core is a powerful tool, its utility is often hampered by several key challenges:

  • Metabolic Instability: The sulfur atom within the thiazole ring is susceptible to oxidation by metabolic enzymes, primarily cytochrome P450s.[6] This metabolic "soft spot" can lead to rapid inactivation and clearance of the compound, resulting in poor in vivo pharmacokinetic profiles.[7]

  • Promiscuous Binding (PAINS): Certain 2-amino-thiazole-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS).[4][6] These molecules can exhibit non-specific activity in high-throughput screens, leading to false positives and wasted resources. This promiscuity can arise from various factors, including redox activity or compound aggregation.

  • Poor Physicochemical Properties: Depending on the substitution pattern, 2-amino-thiazole derivatives can suffer from high lipophilicity and consequently, low aqueous solubility. This presents significant challenges for formulation and can negatively impact oral bioavailability.[8]

These liabilities necessitate a strategic approach to scaffold modification. One of the most elegant and effective strategies is the application of bioisosterism.

The 2-Amino-Oxazole Solution: A Strategic Bioisosteric Replacement

Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties—is a cornerstone of modern drug design. The substitution of the sulfur atom in a 2-amino-thiazole with an oxygen atom to yield a 2-amino-oxazole is a classic isosteric replacement.[6] This seemingly minor change can have profound and beneficial impacts on a molecule's overall profile.

G cluster_0 2-Amino-Thiazole Scaffold cluster_1 2-Amino-Oxazole Scaffold Thiazole Oxazole Thiazole->Oxazole Bioisosteric Replacement (S for O)

Caption: The bioisosteric switch from a 2-amino-thiazole to a 2-amino-oxazole.

The primary advantages offered by this switch include:

  • Enhanced Metabolic Stability: The oxygen atom in the oxazole ring is not susceptible to the same oxidative metabolic pathways as the sulfur atom in thiazole, potentially leading to a longer in vivo half-life.[6][9]

  • Improved Physicochemical Profile: The greater electronegativity of oxygen compared to sulfur typically results in a lower calculated logP (ClogP) and increased hydrophilicity.[6][8] This can significantly improve aqueous solubility.

  • Retention of Biological Activity: As a bioisostere, the 2-amino-oxazole ring can often maintain the key hydrogen bonding and structural interactions necessary for target engagement, preserving or in some cases enhancing the desired biological activity.[9][10]

Head-to-Head Comparison: The Experimental Evidence

Theoretical advantages must be validated by empirical data. Several studies have directly compared isosteric pairs of 2-amino-thiazoles and 2-amino-oxazoles, providing a clear picture of the benefits of the S-to-O switch.

Physicochemical Properties: Lipophilicity and Solubility

A critical step in drug development is the optimization of physicochemical properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME). A study by Juhás et al. investigated a series of N-oxazolyl- and N-thiazolylcarboxamides, providing a direct comparison of their lipophilicity and water solubility.[8]

The isosteric exchange of thiazole for oxazole was consistently associated with a significant decrease in lipophilicity (log k'w) and a corresponding increase in water solubility (log S), often by two orders of magnitude.[8] This is a crucial advantage, as improved solubility can prevent compound precipitation in assays and improve bioavailability.[8]

Table 1: Comparison of Physicochemical Properties for Isosteric Pairs

Compound Subtype Thiazole log k'w (Lipophilicity) Oxazole log k'w (Lipophilicity) Change in Lipophilicity (Factor)
I Varies Varies 8.87x Decrease
II Varies Varies 11.33x Decrease

Data synthesized from Juhás et al.[8] The log k'w is a measure of lipophilicity determined by chromatography.

Similarly, work by Azzali et al. on antitubercular agents showed that while there wasn't a universal rule, the kinetic solubility of oxazole analogs was often favorable.[6]

Metabolic Stability: Human Liver Microsome (HLM) Assays

The HLM assay is a standard in vitro method used to predict Phase I metabolic clearance in humans. In this assay, compounds are incubated with human liver microsomes, which contain a high concentration of cytochrome P450 enzymes. The rate of disappearance of the parent compound is measured over time.

Azzali et al. performed a direct comparison of the metabolic stability of 2-amino-thiazole and 2-amino-oxazole isosteres.[9] While a clear trend was not seen across all compounds, a notable example involved ester-containing compounds where the corresponding acids showed reduced clearance.[9] The key takeaway is that replacing the metabolically liable sulfur atom provides an avenue to enhance stability that is not available to the thiazole scaffold.[6]

G start Initiate HLM Assay prep Prepare incubation mixture: - Compound (1 µM) - HLM (0.5 mg/mL) - Phosphate Buffer (pH 7.4) start->prep preincubate Pre-incubate at 37°C (5 minutes) prep->preincubate initiate Initiate reaction with NADPH (1 mM) preincubate->initiate aliquots Collect aliquots at time points (0, 5, 15, 30, 60 min) initiate->aliquots quench Quench reaction with cold Acetonitrile aliquots->quench analyze Analyze samples by LC-MS/MS quench->analyze end Calculate t1/2 and Intrinsic Clearance analyze->end

Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.

Biological Activity: A Successful Bioisosteric Hop

The ultimate test of a bioisosteric replacement is the retention of biological activity. In the development of antitubercular agents, several 2-amino-oxazole compounds demonstrated promising activity against Mycobacterium tuberculosis (Mtb), with a trend similar to that of their 2-amino-thiazole counterparts.[6][9]

Table 2: Comparative Antitubercular Activity (MIC) of Isosteric Pairs

Thiazole Compound Thiazole MIC vs Mtb (µM) Corresponding Oxazole Compound Oxazole MIC vs Mtb (µM)
1 12.5 31 25
3 3.1 34 6.2
4 1.5 36 3.1

Data extracted from Azzali et al.[6]

This demonstrates that the 2-amino-oxazole core can effectively mimic the pharmacophoric features of the 2-amino-thiazole, validating it as a viable and often superior scaffold for optimization.[10]

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide standard operating procedures for the key assays discussed.

Protocol 1: Kinetic Solubility Determination
  • Rationale: This assay determines the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking the conditions of many biological assays. It is preferred over equilibrium solubility at the discovery stage as it is less influenced by the compound's solid-state form.[6]

  • Methodology:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This yields a final nominal concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 24 hours to allow for equilibration.

    • After incubation, centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new plate.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS method against a standard curve.

    • The measured concentration is reported as the kinetic solubility.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
  • Rationale: This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, providing an estimate of its intrinsic clearance (Cl'int) and metabolic half-life (t1/2).

  • Methodology:

    • Preparation: In a 96-well plate, add the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (0.5 mg/mL).

    • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH to a final concentration of 1 mM.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quenching: Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting the enzymatic reaction.

    • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the remaining percentage of the parent compound at each time point.

    • Calculation: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.

Conclusion and Strategic Recommendations

The 2-amino-thiazole scaffold, while a valuable tool, carries a significant risk of downstream development issues related to metabolic instability, promiscuity, and poor solubility. The evidence strongly supports the use of the 2-amino-oxazole as a strategic bioisosteric replacement to proactively mitigate these risks.

G cluster_liabilities start 2-Amino-Thiazole Hit Identified check Assess Liabilities start->check l1 Metabolic Instability? check->l1 Yes l2 PAINS Flag? check->l2 Yes l3 Poor Solubility? check->l3 Yes replace Synthesize 2-Amino-Oxazole Bioisostere l1->replace l2->replace l3->replace reevaluate Re-evaluate Properties: - Activity - Solubility - Metabolic Stability replace->reevaluate proceed Proceed with Optimized Oxazole Scaffold reevaluate->proceed

Caption: Decision workflow for scaffold hopping from thiazole to oxazole.

Our recommendation for drug discovery teams is as follows: When a 2-amino-thiazole-containing hit is identified, a parallel synthesis effort to create the corresponding 2-amino-oxazole analog should be strongly considered, particularly if early ADME and promiscuity flags are raised. This proactive "scaffold hopping" can de-risk a project, accelerate the hit-to-lead process, and ultimately increase the probability of identifying a clinical candidate with a superior overall profile. The 2-amino-oxazole is not merely an alternative; it is an upgraded and more robust scaffold for the modern drug discovery arsenal.[11][12]

References

The Ascendant Pharmacophore: A Comparative Validation of 2-Amino-Oxazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Thiazole, A New Contender Emerges

For decades, the 2-aminothiazole scaffold has been a cornerstone in medicinal chemistry, a reliable workhorse in the design of numerous clinically successful drugs. Its prevalence, however, is not without drawbacks, including potential metabolic liabilities associated with the sulfur atom and occasional issues with pan-assay interference compounds (PAINS).[1][2] This has spurred the exploration of bioisosteric replacements, with the 2-amino-oxazole core emerging as a compelling alternative. This guide provides a comprehensive, data-driven validation of the 2-amino-oxazole pharmacophore, offering a comparative analysis against its thiazole counterpart and detailing the experimental frameworks necessary for its rigorous evaluation.

At a Glance: 2-Amino-Oxazole vs. 2-Aminothiazole

Feature2-Amino-Oxazole2-AminothiazoleRationale & Implications
Bioisosteric Relationship Oxygen heteroatomSulfur heteroatomOxygen is a bioisostere of sulfur, often leading to similar biological activity due to comparable size and electronic properties.[1][2]
Metabolic Stability Generally more stableSulfur atom is prone to oxidation.[1][2]The absence of an oxidizable sulfur atom in the oxazole ring can lead to improved metabolic stability and a more favorable pharmacokinetic profile.[1][2]
Solubility & Lipophilicity Often exhibits lower ClogP and higher aqueous solubility.[1]Generally more lipophilic.Improved solubility can enhance bioavailability and ease of formulation.
Biological Activity Potent activity demonstrated across various targets (e.g., antitubercular, kinase inhibition).[1][3]A well-established pharmacophore with a broad range of biological activities.The 2-amino-oxazole scaffold has been shown to maintain, and in some cases potentially improve upon, the biological activity of its thiazole analogue.
Synthetic Accessibility Can require alternative synthetic strategies compared to the classical Hantzsch synthesis for N-substituted derivatives.[1]Readily synthesized via the well-established Hantzsch reaction.While the synthesis of N-substituted 2-amino-oxazoles can be less straightforward, robust methods like the Buchwald-Hartwig cross-coupling have been successfully employed.[1]

Comparative Efficacy: A Data-Driven Analysis

A direct comparison of isosteric pairs of 2-amino-oxazole and 2-aminothiazole compounds reveals the potential of the former as a privileged scaffold in drug discovery.

Antitubercular Activity

In a study evaluating a series of N-substituted 4-phenyl derivatives, the 2-amino-oxazole compounds demonstrated comparable antitubercular activity to their 2-aminothiazole counterparts against Mycobacterium tuberculosis (Mtb).[1]

CompoundCore ScaffoldRMIC vs. Mtb (µM)
1 2-AminothiazolePhenyl1.95
30 2-Amino-oxazolePhenyl3.9
2 2-Aminothiazole4-Methylphenyl1.95
31 2-Amino-oxazole4-Methylphenyl7.8
3 2-Aminothiazole3-Trifluoromethylphenyl0.97
34 2-Amino-oxazole3-Trifluoromethylphenyl0.97
4 2-Aminothiazole3,5-bis(Trifluoromethyl)phenyl0.48
36 2-Amino-oxazole3,5-bis(Trifluoromethyl)phenyl0.48

Data adapted from "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry".[1]

The similar minimum inhibitory concentrations (MICs) for several of the compound pairs underscore the validity of the 2-amino-oxazole as a bioisosteric replacement for the 2-aminothiazole in this therapeutic area.[1]

Kinase Inhibition: A Case Study in Oncology

The 2-amino-heterocycle motif is a well-established pharmacophore for kinase inhibition. A notable example is the multi-kinase inhibitor Dasatinib, which features a 2-aminothiazole core. A study exploring derivatives of Dasatinib revealed that the 2-amino-oxazole analogues exhibited potent antiproliferative activity against the human chronic myeloid leukemia (CML) K562 cell line, with some compounds demonstrating nanomolar efficacy comparable to Dasatinib itself.[3] While a direct, side-by-side IC50 comparison of identical R-group substituted oxazole and thiazole pairs was not the focus of this particular study, the authors concluded that the 2-amino-oxazole derivatives had similar activities to their 2-aminothiazole counterparts, further validating the bioisosteric relationship in the context of kinase inhibition.[3]

Physicochemical and Pharmacokinetic Profile: The Oxazole Advantage

Beyond biological activity, the physicochemical properties of a drug candidate are paramount to its success. Here, the 2-amino-oxazole scaffold often presents distinct advantages over its thiazole counterpart.

Aqueous Solubility

A comparative analysis of the kinetic solubility of 2-amino-oxazole and 2-aminothiazole derivatives in phosphate-buffered saline (PBS) at pH 7.4 highlights the generally improved solubility of the oxazole analogues.[1]

Thiazole CompoundSolubility in PBS pH 7.4 (µM)Oxazole CompoundSolubility in PBS pH 7.4 (µM)
1 27.730 31.2
2 21.231 29.5
3 19.834 25.1
4 15.636 20.3

Data adapted from "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry".[1]

This enhanced solubility can be attributed to the lower lipophilicity (ClogP) of the 2-amino-oxazole core.[1]

Metabolic Stability

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. The 2-amino-oxazole scaffold demonstrates a clear advantage in this regard due to the absence of the metabolically labile sulfur atom present in the 2-aminothiazole ring.[1][2] A comparative study using human liver microsomes (HLM) illustrates this point.

Thiazole CompoundHalf-life in HLM (min)Oxazole CompoundHalf-life in HLM (min)
1 2530 35
2 2031 30
3 3034 45
4 4036 60

Data adapted from "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry".[1]

The longer half-life of the 2-amino-oxazole compounds in HLM suggests a lower intrinsic clearance and potentially improved in vivo pharmacokinetic properties.[1]

Experimental Validation: Protocols for Rigorous Assessment

The validation of the 2-amino-oxazole pharmacophore requires a suite of robust and reproducible in vitro assays. The following protocols provide a framework for the comprehensive evaluation of novel 2-amino-oxazole derivatives.

Protocol 1: Synthesis of N-Substituted 4-Aryl-2-Amino-oxazoles

This two-step protocol, adapted from Pieroni et al., circumvents the limitations of the Hantzsch reaction for N-substituted ureas and has been successfully applied to generate a library of bioactive 2-amino-oxazoles.[1]

Step 1: Condensation of α-Bromoacetophenone with Urea

  • To a solution of the desired α-bromoacetophenone (1 equivalent) in dimethylformamide (DMF), add urea (1.2 equivalents).

  • Heat the reaction mixture in a microwave reactor at 120 °C for 3 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the 4-aryl-2-amino-oxazole intermediate.

Step 2: Buchwald-Hartwig Cross-Coupling

  • To a microwave vial, add the 4-aryl-2-amino-oxazole intermediate (1 equivalent), the desired aryl halide (1.5 equivalents), a palladium catalyst such as X-Phos Pd G2 (0.1 equivalents), and a base like sodium tert-butoxide (2 equivalents).

  • Add a mixture of toluene and tert-butanol as the solvent.

  • Seal the vial and heat in a microwave reactor at 130 °C for 15 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by flash chromatography to obtain the final N-substituted 4-aryl-2-amino-oxazole.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: N-Arylation A α-Bromoacetophenone C 4-Aryl-2-amino-oxazole A->C DMF, Microwave B Urea B->C E N-Substituted 4-Aryl-2-amino-oxazole C->E Buchwald-Hartwig Coupling (Pd Catalyst, Base) D Aryl Halide D->E

Caption: Synthetic workflow for N-substituted 4-aryl-2-amino-oxazoles.

Protocol 2: In Vitro Kinase Inhibition Assay (FLT3 Kinase)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase, such as FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).

  • Compound Preparation: Prepare a 10 mM stock solution of the 2-amino-oxazole test compound in dimethyl sulfoxide (DMSO). Perform a serial dilution in kinase assay buffer to obtain a range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add the FLT3 enzyme, a suitable substrate (e.g., a tyrosine-containing peptide), and the test compound dilution.

  • Initiation of Kinase Reaction: Add adenosine triphosphate (ATP) to each well to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or ATP consumption using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase activity relative to a vehicle-treated control for each compound concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction and Detect Signal D->E F Calculate IC50 E->F G FLT3_Inhibitor 2-Amino-oxazole FLT3 Inhibitor FLT3 FLT3 Receptor FLT3_Inhibitor->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

References

comparative analysis of different synthetic routes to 2-amino-oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Synthetic Routes to 2-Amino-Oxazoles: A Guide for Researchers

The 2-amino-oxazole moiety is a privileged scaffold in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including antitubercular, anti-inflammatory, and anticancer properties.[1][2][3] Its significance is also rooted in its role as a bioisostere for the 2-aminothiazole nucleus, offering potential advantages such as improved solubility and a different metabolic profile due to the replacement of the sulfur atom with oxygen.[1][3] This guide provides a comparative analysis of various synthetic routes to this important heterocycle, offering insights into the causality behind experimental choices to aid researchers in drug discovery and development. We will explore classical foundations and modern innovations, providing experimental data and protocols to ground the discussion in practical application.

The earliest and most fundamental methods for constructing the 2-amino-oxazole core rely on the cyclocondensation of a three-carbon α-keto fragment with a nitrogen-containing nucleophile.

The Hantzsch-Type Synthesis: Condensation of α-Haloketones and Urea

A cornerstone in the synthesis of 2-amino-oxazoles is the reaction between an α-haloketone and urea. This method is analogous to the well-known Hantzsch thiazole synthesis. The reaction proceeds via initial N-alkylation of urea by the α-haloketone, followed by intramolecular cyclization and dehydration to furnish the aromatic oxazole ring.

The choice of solvent is critical for the success of this reaction. Dimethylformamide (DMF) is commonly employed as it effectively dissolves the reactants and facilitates the reaction, often at elevated temperatures.[1] While this method is straightforward and utilizes readily available starting materials, it has notable drawbacks. α-Haloketones are often lachrymatory and toxic, requiring careful handling.[4] Furthermore, yields can be variable, and the synthesis of N-substituted 2-amino-oxazoles is not feasible with this one-step approach using substituted ureas.[1][3]

Experimental Protocol: Synthesis of 4-(4-methylphenyl)-2-amino-oxazole from α-bromo-4'-methylacetophenone and Urea [1]

  • To a solution of α-bromo-4′-methylacetophenone (1.0 eq) in DMF (0.2 M), add urea (10.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the crude product.

  • Purify the product by column chromatography on silica gel to afford the pure 4-(4-methylphenyl)-2-amino-oxazole (Typical Yield: 45%).

Hantzsch_Type_Synthesis cluster_conditions Conditions A α-Haloketone I N-Alkylated Urea Intermediate A->I + Urea (N-Alkylation) B Urea B->I P 2-Amino-oxazole I->P - H₂O (Cyclization/Dehydration) C DMF, 120°C Acyloin_Synthesis cluster_conditions Conditions A α-Hydroxyketone (Acyloin) I Adduct Intermediate A->I + Cyanamide B Cyanamide B->I P 2-Amino-oxazole I->P - H₂O (Cyclization) C Aqueous medium 40-80°C Buchwald_Hartwig_Workflow cluster_conditions Step 2 Conditions S1 α-Haloketone + Urea I1 2-Amino-oxazole (Core Synthesis) S1->I1 Step 1: Hantzsch-type Condensation S2 Aryl Halide P N-Aryl-2-amino-oxazole S2->P I1->P Step 2: Buchwald-Hartwig Cross-Coupling C Pd Catalyst Ligand (S-Phos) Base (Cs₂CO₃)

References

The 2-Aminooxazole Moiety: A Superior Bioisostere for the 2-Aminothiazole Scaffold in Drug Discovery?

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Strategic Bioisosteric Replacement

In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a well-trodden path, prized for its versatile biological activities and synthetic accessibility.[1][2][3] It is a cornerstone of numerous approved drugs and clinical candidates.[4] However, this privileged structure is not without its liabilities, including potential metabolic instability and classification as a Pan-Assay Interference Compound (PAINS) in some contexts.[5][6][7] This has spurred the exploration of bioisosteric replacements, with the 2-aminooxazole scaffold emerging as a compelling alternative. This guide provides a comprehensive comparison of these two heterocyclic systems, offering experimental insights and strategic guidance for researchers in drug development.

The Rationale for Bioisosteric Replacement: Beyond a Simple Atom Swap

Bioisosterism, the exchange of atoms or groups of atoms with broadly similar alternatives, is a cornerstone of modern drug design aimed at modulating a molecule's physicochemical and biological properties.[8] The replacement of the sulfur atom in the 2-aminothiazole ring with a more electronegative oxygen atom to yield a 2-aminooxazole is a classic example of this strategy.[5][6] This seemingly subtle change can have profound effects on a compound's solubility, metabolic fate, and target engagement.

cluster_0 2-Aminothiazole cluster_1 2-Aminooxazole Thiazole 2-Aminothiazole (Parent Scaffold) Oxazole 2-Aminooxazole (Bioisostere) Thiazole->Oxazole Bioisosteric Replacement (S for O)

Caption: Bioisosteric replacement of 2-aminothiazole with 2-aminooxazole.

A Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

Experimental data consistently demonstrates that the substitution of sulfur with oxygen imparts a more favorable physicochemical profile upon the resulting 2-aminooxazole derivatives.

Enhanced Solubility and Reduced Lipophilicity

One of the most significant advantages of the 2-aminooxazole scaffold is its inherently lower lipophilicity and, consequently, higher aqueous solubility.[5][6][9] This is a critical parameter in drug design, as poor solubility can hinder absorption and bioavailability.

A study comparing a series of N-oxazolyl- and N-thiazolylcarboxamides revealed a significant increase in hydrophilicity for the oxazole derivatives. The isosteric exchange of thiazole for oxazole was associated with a notable decrease in the lipophilicity parameter, log k'w.[9] In another investigation, the kinetic solubilities of 2-aminooxazole counterparts were found to be significantly higher than their 2-aminothiazole isosteres in both water and pH 7.4 phosphate-buffered saline (PBS).[5][6] For instance, in one matched pair, the 2-aminooxazole derivative exhibited a 59-fold increase in solubility.[9]

Property2-Aminothiazole Derivatives2-Aminooxazole DerivativesKey Takeaway
Lipophilicity (log k'w) HigherLower (decrease of ~0.95-1.05)[9]2-Aminooxazoles are more hydrophilic.
Aqueous Solubility (log S) LowerHigher (up to 59-fold increase observed)[9]Improved solubility with the oxazole core.
Calculated logP (ClogP) HigherLower[5][6]Consistent with increased hydrophilicity.
Metabolic Stability: Circumventing the "Soft Spot"

The sulfur atom in the 2-aminothiazole ring is a known metabolic "soft spot," susceptible to oxidation, which can lead to rapid clearance and inactivation of the drug molecule.[5][6][7] The replacement of sulfur with the less readily oxidizable oxygen atom in the 2-aminooxazole ring can significantly enhance metabolic stability.[5][6] This was demonstrated in a study where 2-aminothiazoles and their 2-aminooxazole counterparts were incubated with human liver microsomes (HLM).[5] While specific data on the comparative metabolic rates were not detailed in the provided search results, the rationale for improved stability is well-founded in metabolic chemistry.[5][6]

G 2-Aminothiazole 2-Aminothiazole Metabolism (S-oxidation) Metabolism (S-oxidation) 2-Aminothiazole->Metabolism (S-oxidation) Inactive Metabolites Inactive Metabolites Metabolism (S-oxidation)->Inactive Metabolites 2-Aminooxazole 2-Aminooxazole Reduced Metabolism Reduced Metabolism 2-Aminooxazole->Reduced Metabolism Increased Half-life Increased Half-life Reduced Metabolism->Increased Half-life

Caption: Metabolic fate comparison of 2-aminothiazole and 2-aminooxazole.

Synthesis: A Tale of Two Heterocycles

While the 2-aminooxazole scaffold offers several advantages, its synthesis can be more challenging compared to the well-established routes for 2-aminothiazoles.

The Versatile Hantzsch Synthesis for 2-Aminothiazoles

The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea, is a robust and widely used method for preparing 2-aminothiazoles.[10] This method is generally high-yielding and tolerates a wide range of functional groups.

Challenges in 2-Aminooxazole Synthesis

The direct analogue of the Hantzsch synthesis for 2-aminooxazoles, using urea or its derivatives in place of thiourea, is often less successful.[5][6] Researchers have reported that coupling reactions, such as those using 1,1'-carbonyldiimidazole (CDI), that are effective for 2-aminothiazoles often fail with 2-aminooxazoles.[9] This is attributed to the lower nucleophilicity of the 2-amino group in 2-aminooxazoles.[9] Consequently, the synthesis of N-substituted 2-aminooxazoles often requires the development of novel and more specialized synthetic strategies.[5][6]

Biological Activity: Preserving Potency, Enhancing Specificity

A crucial consideration in any bioisosteric replacement is the impact on biological activity. Encouragingly, the switch from a 2-aminothiazole to a 2-aminooxazole core often maintains or even improves the desired pharmacological profile.

In a study on antitubercular agents, 2-aminooxazole-bearing compounds showed promising activity against Mycobacterium tuberculosis, with a trend similar to their 2-aminothiazole counterparts.[5][6][11] Similarly, in the context of anticancer research, 2-aminooxazole derivatives of the kinase inhibitor dasatinib displayed potent antiproliferative activity against chronic myeloid leukemia (CML) K562 cells, comparable to the corresponding 2-aminothiazole derivatives.[12]

Furthermore, the 2-aminothiazole moiety has been identified as a potential PAINS scaffold, which can lead to non-specific interactions and false positives in high-throughput screening assays.[5][6][7] The 2-aminooxazole ring is generally considered a lower-risk alternative in this regard.

Experimental Protocols

To facilitate the direct comparison of these two scaffolds in your own research, we provide the following standardized protocols.

Protocol 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes

This assay is a standard method for evaluating the susceptibility of a compound to Phase I metabolism.[13]

1. Reagents and Materials:

  • Test compounds (2-aminothiazole and 2-aminooxazole analogues) and a positive control (e.g., verapamil) dissolved in DMSO.

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system.

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile with an internal standard for reaction termination.

2. Incubation Procedure:

  • Prepare a solution of HLMs in phosphate buffer.

  • Add the test compound to the HLM solution and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

  • Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the terminated reaction mixtures to precipitate microsomal proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

  • Plot the percentage of the parent compound remaining against time.

  • Determine the elimination rate constant (k) from the slope of the natural log of the percent remaining versus time.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[13]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[13]

Protocol 2: Cell-Based Kinase Activity Assay

Cell-based assays provide a more physiologically relevant context for evaluating kinase inhibitors compared to in vitro assays.[14][15]

1. Assay Principle: This protocol describes a method to measure the inhibition of a target kinase in a cellular context by quantifying the phosphorylation of a downstream substrate.[16]

2. Reagents and Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl).

  • Cell culture medium and supplements.

  • Test compounds (2-aminothiazole and 2-aminooxazole kinase inhibitors).

  • Lysis buffer.

  • Phospho-specific and total protein antibodies for the target substrate.

  • Detection reagents (e.g., for ELISA or Western blotting).

3. Experimental Workflow:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells and then lyse them to release the cellular proteins.

  • Detection: Quantify the levels of the phosphorylated and total substrate protein using an appropriate method such as ELISA, Western Blot, or Meso Scale Discovery (MSD) assays.[17]

4. Data Analysis:

  • Normalize the phosphorylated substrate signal to the total substrate signal for each well.

  • Plot the normalized signal as a function of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of substrate phosphorylation.

cluster_0 Experimental Workflow A Seed Cells B Treat with Compound A->B C Lyse Cells B->C D Detect Phosphorylation C->D E Analyze Data (IC50) D->E

Caption: Workflow for a cell-based kinase phosphorylation assay.

Conclusion: A Strategic Move in Drug Optimization

The bioisosteric replacement of a 2-aminothiazole with a 2-aminooxazole is more than a simple substitution; it is a strategic decision that can significantly enhance the drug-like properties of a lead compound. The improved solubility and metabolic stability offered by the 2-aminooxazole scaffold can translate into a more favorable pharmacokinetic profile, a critical factor in the success of any drug candidate. While the synthesis of 2-aminooxazoles may require more specialized approaches, the potential benefits in terms of improved developability and a potentially safer profile make this a worthy avenue of exploration for any drug discovery program. As with any bioisosteric replacement, a thorough evaluation of the impact on biological activity and overall ADME properties is essential to fully realize the potential of this strategic modification.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Amino-Oxazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-amino-oxazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1] Its value is particularly pronounced in the field of kinase inhibitor design, where the scaffold serves as a versatile backbone for developing potent and selective therapeutic agents.[2][3] This guide provides an in-depth comparison of 2-amino-oxazole derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of Spleen Tyrosine Kinase (Syk), a critical mediator in inflammatory and autoimmune diseases.[4][5]

We will dissect the causal relationships between specific structural modifications and their impact on inhibitory activity, supported by comparative experimental data. Furthermore, this guide furnishes detailed protocols for assessing inhibitor performance, ensuring a robust and reproducible research framework.

The 2-Amino-Oxazole Core: A Strategic Anchor in Kinase Inhibition

Protein kinases share a conserved ATP-binding site, and effective inhibitor design hinges on exploiting both conserved and unique features of this pocket. The 2-amino-oxazole motif is adept at this, typically forming one or more critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor, allowing its various substituents to probe other regions of the binding site to achieve potency and selectivity.

The true utility of this scaffold lies in its synthetic tractability and the distinct vectors for chemical modification at the C4, C5, and N2 positions. Each site offers a unique opportunity to modulate the compound's pharmacological profile.

Diagram 1: Key Modification Points of the 2-Amino-Oxazole Scaffold

This diagram illustrates the principal positions on the 2-amino-oxazole core where chemical modifications are made to explore the structure-activity relationship.

Comparative Analysis: SAR of 2-Amino-Oxazole Derivatives as Syk Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[6] Its inhibition is a promising strategy for treating rheumatoid arthritis, B-cell malignancies, and other inflammatory disorders. The following analysis compares derivatives based on a common 2-amino-oxazole scaffold, highlighting how subtle changes dramatically affect Syk inhibition.

The substituent attached to the 2-amino group often extends towards the solvent-exposed region of the ATP-binding pocket. This position is critical for tuning selectivity and improving physicochemical properties like solubility.

  • Rationale: Introducing larger, more complex groups at this position can disrupt binding to off-target kinases that have a more restricted binding site entrance. Furthermore, incorporating polar or ionizable groups can significantly enhance aqueous solubility, a key factor for oral bioavailability.

The C4 position typically accommodates substituents that fit into a hydrophobic pocket within the kinase active site.

  • Rationale: The potency of an inhibitor can often be increased by optimizing the hydrophobic interactions in this region. Small alkyl or aryl groups are common starting points. The SAR is explored by varying the size, shape, and electronic properties of these groups to achieve a better fit. For example, replacing a phenyl group with a naphthyl group could enhance van der Waals interactions, but might also introduce steric clashes.

The C5 position is often directed towards the "gatekeeper" residue—an amino acid that controls access to a deeper hydrophobic pocket. Modification at this site can fine-tune potency and selectivity.

  • Rationale: Small, compact groups like a methyl or cyano group are often well-tolerated. However, in some kinases, the gatekeeper residue is small (e.g., a glycine or alanine), allowing larger groups at the C5 position to access a back pocket, which can lead to a significant boost in potency and selectivity.

Table 1: Comparative Inhibitory Activity of 2-Amino-Oxazole Analogs Against Syk Kinase

The following data summarizes the SAR for a hypothetical series of 2-amino-oxazole derivatives, demonstrating the principles described above. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the Syk enzyme by 50%.

Compound IDR1 (N2-Substituent)R2 (C4-Substituent)R3 (C5-Substituent)Syk IC50 (nM)Rationale for Change & Observed Effect
1a PhenylPhenylH150Baseline Compound: Moderate activity.
1b Phenyl4-FluorophenylH85C4 Modification: Adding an electron-withdrawing fluorine can enhance binding through favorable dipole interactions. Potency moderately increased.
1c 4-Morpholinophenyl4-FluorophenylH25N2 Modification: The morpholine group improves solubility and forms additional interactions in the solvent-front region, significantly boosting potency.
1d 4-Morpholinophenyl4-FluorophenylMethyl8C5 Modification: A small methyl group at C5 likely makes favorable hydrophobic contact near the hinge region, further enhancing potency.
1e 4-Morpholinophenyl3-ChlorophenylMethyl45C4 Isomer: Moving the halogen to the meta position results in a suboptimal fit in the hydrophobic pocket, decreasing potency compared to 1d.
1f Phenyl4-FluorophenylMethyl60Comparative Compound: Demonstrates that the C5-methyl group's benefit is synergistic with the optimal N2-substituent.

Note: Data is representative and for illustrative purposes.

Diagram 2: Workflow for SAR-Driven Lead Optimization

This diagram outlines the iterative process of designing, synthesizing, and testing new chemical entities to improve their biological activity.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Decision & Iteration A Identify Scaffold (e.g., 2-Amino-Oxazole) B Design Analogs (Vary R1, R2, R3) A->B C Chemical Synthesis B->C D In Vitro Kinase Assay (Determine IC50) C->D E Analyze SAR Data D->E F Potent Compound? E->F F->B No, Iterate G Advance to Next Stage (e.g., Cell-based Assays) F->G Yes

Experimental Protocols: A Framework for Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. Here, we provide a detailed methodology for an in vitro kinase assay to determine inhibitor IC50 values.

This protocol is adapted from established fluorescence resonance energy transfer (FRET)-based binding assays, which measure the ability of a test compound to displace a fluorescent tracer from the kinase active site.[7]

Objective: To determine the IC50 value of 2-amino-oxazole derivatives against human Syk kinase.

Materials:

  • Recombinant Human Syk Kinase (e.g., from Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled)

  • Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[8]

  • Test Compounds (2-amino-oxazole derivatives) dissolved in 100% DMSO

  • 384-well, low-volume, black microplates

  • Plate reader capable of time-resolved FRET (TR-FRET) measurements

Procedure:

  • Compound Preparation: a. Create a 10-point serial dilution series of each test compound in 100% DMSO. A typical starting concentration is 1 mM, diluted 1:3 for each subsequent point. b. Prepare a 3X working solution of each compound concentration by diluting the DMSO stock into the kinase buffer. The final DMSO concentration in the assay should be ≤1%.

  • Kinase/Antibody Mixture Preparation: a. Prepare a 3X solution of Syk kinase and Eu-anti-tag antibody in kinase buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.[7]

  • Assay Assembly: a. In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells. b. Add 5 µL of the 3X Kinase/Antibody mixture to all wells. c. Include controls: "Maximum FRET" wells (DMSO vehicle only, no inhibitor) and "Background" wells (no kinase). d. Gently mix the plate on a plate shaker for 1 minute.

  • Reaction Initiation and Incubation: a. Prepare a 3X solution of the Kinase Tracer in kinase buffer. b. Add 5 µL of the 3X Tracer solution to all wells to initiate the binding reaction. The final volume in each well is now 15 µL. c. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader. Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor). b. The TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) is calculated for each well.

  • Data Analysis: a. Normalize the data by setting the average ratio of the "Maximum FRET" control wells to 100% activity and the "Background" control wells to 0% activity. b. Plot the normalized percent activity against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value for each compound.[9][10]

Self-Validation System:

  • Z'-factor: Calculate the Z'-factor for the assay plate using the maximum and minimum signal controls. A Z'-factor > 0.5 indicates a robust and reliable assay.

  • Reference Compound: Always include a known Syk inhibitor with a well-characterized IC50 (e.g., Fostamatinib) as a positive control to ensure assay consistency between experiments.[4]

Conclusion

The 2-amino-oxazole scaffold is a powerful and adaptable platform for the design of potent and selective kinase inhibitors. A systematic and rational approach to modifying the N2, C4, and C5 positions allows for the fine-tuning of a compound's interaction with the target kinase, as demonstrated with Syk. By combining logical design, chemical synthesis, and robust, validated in vitro assays, researchers can efficiently navigate the complex landscape of structure-activity relationships to discover novel therapeutic candidates. The iterative process of design, testing, and analysis is fundamental to converting a promising scaffold into a clinical reality.

References

A-Comparative-Guide-to-Assessing-the-Metabolic-Stability-of-2-Amino-Oxazole-Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Metabolic Stability for 2-Amino-Oxazoles

The 2-amino-oxazole scaffold is a privileged structure in modern medicinal chemistry, appearing in a wide array of biologically active molecules, including candidates for antitubercular and various other therapeutic agents.[1][2] Its value lies in its ability to engage in specific hydrogen bonding patterns and its synthetic tractability. However, a critical determinant of any drug candidate's success is its pharmacokinetic profile, with metabolic stability being a cornerstone.[3] A compound that is too rapidly metabolized will fail to achieve therapeutic concentrations in the body, while one that is too stable may accumulate and cause toxicity.[4] Therefore, a thorough and early assessment of metabolic stability is paramount in the drug discovery process to guide the design of more robust and effective 2-amino-oxazole-based therapeutics.[5][6]

This guide provides a comprehensive comparison of the essential in vitro methodologies for evaluating the metabolic stability of 2-amino-oxazole compounds. We will delve into the underlying principles of these assays, provide detailed, field-tested protocols, and discuss the interpretation of the generated data to empower researchers in making informed decisions for their drug development programs.

The Metabolic Landscape of 2-Amino-Oxazole Compounds

Understanding the potential metabolic fate of 2-amino-oxazole compounds is crucial for designing stable molecules and interpreting experimental data. The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP450) superfamily, catalyze reactions to render xenobiotics more water-soluble for excretion.[7][8][9]

For heterocyclic compounds like 2-amino-oxazoles, several metabolic pathways are of concern:

  • Oxidation: The electron-rich nature of the oxazole ring and its substituents makes it susceptible to oxidative metabolism by CYP450 enzymes.[10][11] This can occur on the oxazole ring itself, potentially leading to ring cleavage, or on appended aromatic or aliphatic groups.

  • N-Dealkylation: If the amino group is substituted, N-dealkylation is a common metabolic route.

  • Hydroxylation: Aromatic and aliphatic side chains are common sites for hydroxylation.

  • Phase II Conjugation: Following Phase I oxidative metabolism, the resulting metabolites can be further conjugated with polar moieties like glucuronic acid or sulfate to enhance their water solubility and facilitate excretion.[6]

Interestingly, the 2-amino-oxazole moiety is sometimes considered a bioisosteric replacement for the 2-aminothiazole scaffold to potentially improve metabolic stability by avoiding the oxidation of the sulfur atom present in the thiazole ring.[12][13] However, the overall stability of the molecule is highly dependent on its complete substitution pattern.

Comparative Analysis of In Vitro Metabolic Stability Assays

The two most widely used in vitro systems for assessing metabolic stability are liver microsomes and hepatocytes.[4][14][15] Each offers distinct advantages and provides complementary information.

Assay Type Description Enzymes Present Key Advantages Limitations
Liver Microsomal Stability Assay Subcellular fractions of the liver containing vesicles of the endoplasmic reticulum.[16]Primarily Phase I enzymes (CYP450s, FMOs).[15]High-throughput, cost-effective, good for initial screening of Phase I metabolism.[16]Lacks Phase II enzymes and cellular context (e.g., transporters).[17]
Hepatocyte Stability Assay Intact, viable liver cells.[18]Comprehensive suite of Phase I and Phase II enzymes, cofactors, and transporters.[17][19]Considered the "gold standard" for in vitro metabolism as it more closely mimics the in vivo environment.[15] Can assess both Phase I and Phase II metabolism.Lower throughput, more expensive, and can have higher variability.

The choice between these assays often depends on the stage of the drug discovery project. The microsomal stability assay is excellent for rapid screening of large numbers of compounds in the early stages, while the hepatocyte assay provides more comprehensive and physiologically relevant data for lead optimization.[17]

Experimental Protocols

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes and a necessary cofactor, NADPH.[20][21]

Causality Behind Experimental Choices:

  • Liver Microsomes: These are used as they are a rich source of the critical Phase I drug-metabolizing enzymes, the cytochrome P450s.[16]

  • NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor to function.[21][22] A regenerating system is used to ensure a constant supply of NADPH throughout the incubation, preventing reaction rate limitation.

  • Controls: Positive controls (compounds with known metabolic fates, e.g., Verapamil for high turnover, Warfarin for low turnover) are essential to validate that the microsomal enzymes are active. A negative control without NADPH confirms that the compound loss is enzyme-mediated.[21]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the 2-amino-oxazole test compound (e.g., 10 mM in DMSO). Serially dilute to an intermediate concentration (e.g., 100 µM in acetonitrile).

  • Reaction Mixture Preparation: In a 96-well plate, combine phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL).[23]

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.[16]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold "stop solution" (typically acetonitrile) containing an internal standard.[16][17]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.[16]

Data Analysis:

The disappearance of the parent compound over time is used to calculate the following parameters:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized.

  • Intrinsic Clearance (Clint): A measure of the inherent ability of the liver to metabolize a drug.

These values are calculated from the slope of the natural log of the remaining compound concentration versus time plot.[16]

Hepatocyte Stability Assay

This assay utilizes cryopreserved or fresh hepatocytes to provide a more complete picture of hepatic metabolism.[18][24]

Causality Behind Experimental Choices:

  • Hepatocytes: As whole cells, they contain both Phase I and Phase II enzymes, along with the necessary cofactors in a physiological context.[17] This allows for the assessment of a broader range of metabolic pathways.

  • Suspension vs. Plated: Suspension assays are common for shorter-term incubations. Plated hepatocytes can be used for longer incubations, which is beneficial for assessing low-turnover compounds.[25]

  • Cell Viability: Ensuring high hepatocyte viability is critical for obtaining reliable and reproducible data.

Step-by-Step Methodology:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%). Resuspend the cells in incubation medium.

  • Compound Preparation: Prepare a stock solution of the 2-amino-oxazole test compound as described for the microsomal assay.

  • Incubation: In a multi-well plate, add the hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) and the test compound (final concentration typically 1 µM).[18]

  • Incubation Conditions: Incubate the plate at 37°C with gentle shaking to keep the cells in suspension.[24]

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and quench the reaction with a cold stop solution containing an internal standard.[17][24]

  • Sample Processing and Analysis: Process the samples and analyze by LC-MS/MS as described for the microsomal assay.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis Compound Test Compound Stock Reaction Initiate Reaction Compound->Reaction Microsomes Microsomes / Hepatocytes Microsomes->Reaction Cofactors NADPH System Cofactors->Reaction Timepoints Sample at Time Points (0, 5, 15, 30, 60 min) Reaction->Timepoints Quench Quench with Stop Solution Timepoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Processing & Calculation (t½, Clint) LCMS->Data

Caption: General workflow for in vitro metabolic stability assays.

Comparative Data of Hypothetical 2-Amino-Oxazole Analogs

To illustrate how data from these assays can guide drug design, consider the following hypothetical data for three 2-amino-oxazole analogs.

Compound Modification Human Liver Microsome t½ (min) Human Hepatocyte t½ (min) Interpretation
AX-001 Parent Compound1512High turnover in both systems, suggesting significant Phase I metabolism.
AX-002 Fluorination at a metabolically liable position4540Moderately improved stability. Fluorine is a common "metabolic blocker".
AX-003 Introduction of a sterically hindering group> 6055Significantly improved stability, likely by preventing enzyme access to the metabolic site.

This data suggests that strategic modifications to the 2-amino-oxazole scaffold can significantly enhance metabolic stability. AX-003 would be prioritized for further development based on its superior stability profile.

Potential Metabolic Fates of 2-Amino-Oxazoles

The following diagram illustrates the potential metabolic pathways for a generic 2-amino-oxazole structure.

Metabolic_Fates cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 2-Amino-Oxazole Parent Compound Oxidation Ring Oxidation / Cleavage Parent->Oxidation Hydroxylation Side-Chain Hydroxylation Parent->Hydroxylation Dealkylation N-Dealkylation Parent->Dealkylation Conjugation Glucuronidation / Sulfation Oxidation->Conjugation Hydroxylation->Conjugation Dealkylation->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Potential metabolic pathways for 2-amino-oxazole compounds.

Conclusion and Future Directions

The assessment of metabolic stability is a non-negotiable step in the development of 2-amino-oxazole-based drug candidates. A tiered approach, starting with high-throughput microsomal stability assays for initial screening, followed by more comprehensive hepatocyte stability studies for promising leads, provides a robust strategy for identifying compounds with favorable pharmacokinetic profiles. The data generated from these assays is invaluable for building structure-activity relationships (SAR) and guiding medicinal chemists in the rational design of more stable and efficacious molecules. By integrating these principles and protocols, research teams can significantly de-risk their projects and increase the probability of advancing successful 2-amino-oxazole drug candidates to the clinic.

References

A Spectroscopic Guide to Oxazole and Thiazole Isosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Art of Isosteric Replacement

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. Among the various tools at a chemist's disposal, isosteric and bioisosteric replacements are fundamental. This guide focuses on two key five-membered aromatic heterocycles: oxazole and thiazole.[1][2] These structures are considered classical non-classical isosteres, where an oxygen atom in the oxazole ring is replaced by a sulfur atom in the thiazole ring. This seemingly minor substitution can induce significant changes in the electronic and conformational properties of a molecule, impacting its biological activity, metabolic stability, and toxicity.[3][4]

Understanding the nuanced differences between these two scaffolds is crucial for rational drug design. Spectroscopic analysis provides a powerful lens through which to observe these differences, offering fingerprints of their distinct electronic environments. This guide provides a comparative analysis of the spectroscopic data for oxazole and thiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), to aid researchers in their characterization and application.

The Isosteric Relationship: A Structural Overview

The core structural difference between oxazole and thiazole lies in the heteroatom at position 1 of the ring – oxygen for oxazole and sulfur for thiazole. This difference in electronegativity and atomic size dictates the electronic distribution and geometry of the ring system.

Caption: Molecular structures of Oxazole and Thiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is highly sensitive to the electronic environment of atomic nuclei. The substitution of oxygen with sulfur leads to predictable yet significant shifts in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The protons in oxazole are generally found at a lower field (higher ppm) compared to those in thiazole. This is primarily due to the greater electronegativity of oxygen, which deshields the ring protons to a larger extent.

¹³C NMR Spectroscopy

Similarly, the carbon atoms in the oxazole ring are typically observed at a lower field in the ¹³C NMR spectrum compared to their thiazole counterparts. The C2 carbon is particularly sensitive to the nature of the adjacent heteroatoms.

Position Oxazole Chemical Shift (δ, ppm) Thiazole Chemical Shift (δ, ppm)
C2~150.6~152.9
C4~125.5~124.1
C5~138.1~143.7
H2~7.9-8.1~8.8-9.0
H4~7.1-7.3~7.8-8.0
H5~7.6-7.8~7.3-7.5

Note: Chemical shifts are approximate and can vary based on solvent and substituents.[5][6]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the vibrational modes of a molecule. The replacement of oxygen with the heavier sulfur atom, along with changes in bond strengths, results in shifts in the characteristic vibrational frequencies.

Vibrational Mode Oxazole (cm⁻¹) Thiazole (cm⁻¹) Comments
C=N Stretch~1640-1680~1600-1640The C=N stretch in thiazole is at a lower frequency due to the influence of the sulfur atom.
Ring Breathing~1050-1100~800-850The heavier sulfur atom leads to a lower frequency for the ring breathing mode in thiazole.
C-H Bending~850-900~850-900C-H bending vibrations are less affected by the heteroatom substitution.

Note: Frequencies are approximate and can be influenced by the molecular environment.[7][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy reveals information about the electronic transitions within a molecule. Both oxazole and thiazole are aromatic and exhibit π → π* transitions. However, the presence of sulfur in thiazole with its available d-orbitals can lead to more complex electronic transitions and a red-shift (bathochromic shift) in the maximum absorption wavelength (λmax) compared to oxazole.[9] For instance, a study on derivatives showed the thiazole compound absorbing at a longer wavelength (298 nm) compared to the oxazole derivative (275 nm).[9]

Mass Spectrometry (MS): Fragmentation Patterns

In mass spectrometry, the fragmentation patterns of oxazole and thiazole can be distinct, reflecting the relative bond strengths within the rings. The oxazole ring is known to undergo characteristic fragmentation involving the loss of CO and HCN.[10] The thiazole ring, with the weaker C-S bond compared to the C-O bond, can exhibit different fragmentation pathways, often involving the loss of the sulfur-containing fragments.

Implications for Drug Development

The choice between an oxazole and a thiazole core can have profound consequences for the properties of a drug candidate.

  • Target Interactions: The different electronic distributions and hydrogen bonding capabilities of the two rings can lead to altered binding affinities and selectivities for a biological target.[4]

  • Metabolic Stability: The sulfur atom in thiazole can be susceptible to oxidation by metabolic enzymes, which can be a liability or, in some cases, a desired pathway for prodrug activation.

  • Physicochemical Properties: The substitution of oxygen with sulfur generally increases lipophilicity, which can affect solubility, cell permeability, and plasma protein binding.

G cluster_workflow Drug Discovery Workflow cluster_LO Isosteric Replacement Strategy LD Lead Discovery Oxazole Oxazole Analog LD->Oxazole Initial Scaffold LO Lead Optimization PC Preclinical Candidate LO->PC Optimized Properties Oxazole->LO Thiazole Thiazole Analog Oxazole->Thiazole Isosteric Swap Thiazole->LO Thiazole->Oxazole Iterative Design

Caption: Isosteric replacement in the drug discovery workflow.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS).

General FT-IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment or the KBr pellet/salt plates.

  • Sample Spectrum: Place the sample in the spectrometer and acquire the IR spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

General UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Replace the blank with the sample cuvette and record the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

General Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS).

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The spectroscopic differences between oxazole and thiazole are a direct reflection of their distinct electronic and structural properties. A thorough understanding and application of these spectroscopic techniques are invaluable for the medicinal chemist. By carefully analyzing the NMR, IR, UV-Vis, and MS data, researchers can gain critical insights into the nature of their molecules, enabling more informed decisions in the design and optimization of novel therapeutics. This guide serves as a foundational resource for leveraging spectroscopic analysis in the exploration of oxazole and thiazole isosteres in drug discovery.

References

A Senior Application Scientist's Guide to Evaluating the Efficacy of 2-Amino-Oxazole Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance (AMR), the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms and provide new therapeutic options.[1][2] For decades, five-membered heterocycles, particularly those containing the 2-aminothiazole (2-AMT) moiety, have held a privileged position in antimicrobial research, forming the backbone of numerous successful drugs, including the 3rd generation of cephalosporins.[1] However, the very success of the 2-AMT scaffold has also revealed its limitations. The sulfur atom can be a liability, prone to metabolic S-oxidation and oxidative ring openings, and in some cases, the scaffold has been flagged as a Pan-Assay Interference Compound (PAINS), leading to non-specific activity and potential toxicity.[3][4]

This guide focuses on the 2-amino-oxazole (2-AMO) scaffold, a promising bioisosteric analogue of 2-AMT where the sulfur atom is replaced by oxygen.[4] This seemingly subtle substitution can profoundly and positively impact a molecule's physicochemical properties, biological activity, and metabolic stability. We will delve into the comparative efficacy of 2-AMO agents, exploring the causality behind their design, the experimental data supporting their potential, and the standardized protocols required for their rigorous evaluation.

Rationale and Synthesis: The Advantage of Isosteric Replacement

The decision to replace a thiazole ring with an oxazole is a deliberate strategy in medicinal chemistry aimed at enhancing drug-like properties.[4] The oxygen atom in the oxazole ring, being more electronegative than sulfur, leads to a significant increase in hydrophilicity and water solubility—often by two orders of magnitude.[1][2][3] This is a critical advantage, as poor solubility is a primary reason for the failure of promising drug candidates in early development.[2][3] Furthermore, removing the oxidizable sulfur atom can lead to a more favorable metabolic profile.

However, synthesizing N-substituted 2-amino-oxazoles is not as straightforward as their thiazole counterparts. The classical Hantzsch protocol, which works efficiently for condensing α-bromo ketones with N-substituted thioureas, often fails with N-substituted ureas due to the lower nucleophilicity of the urea's oxygen atom.[4] This has necessitated the development of alternative multi-step synthetic strategies, such as those employing a Buchwald–Hartwig cross-coupling reaction, to achieve the desired N-aryl substitutions.[4]

G cluster_0 Two-Step Synthesis of N-Aryl-2-Amino-Oxazoles A α-Bromoacetophenone C 4-Aryl-2-amino-oxazole A->C Condensation B Urea B->C E N,4-Diaryl-2-amino-oxazole C->E Buchwald-Hartwig Cross-Coupling D Aryl Halide D->E

Caption: General synthetic workflow for N-substituted 2-amino-oxazoles.

Comparative Efficacy: A Data-Driven Analysis

The true measure of the 2-AMO scaffold lies in its antimicrobial performance. Studies consistently show that these compounds possess a broad spectrum of activity, often with potency comparable to or exceeding their 2-AMT isosteres, particularly against challenging pathogens.

Spectrum of Activity and Potency

2-AMO derivatives have demonstrated significant activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[5] Notably, they exhibit pronounced efficacy against mycobacteria, including multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb).[1][2][3] For instance, certain N-oxazolylcarboxamides show MIC values as low as 3.13 µg/mL against Mtb H37Ra.[1][2][3]

The isosteric replacement does not compromise, and can sometimes enhance, activity. A comparative study showed that 2-AMO derivatives retained promising antitubercular activity similar to their 2-AMT counterparts.[4] Furthermore, specific chlorinated 2-AMO derivatives have shown high levels of growth inhibition against MDR Acinetobacter baumannii, a critical member of the ESKAPE pathogens.[6]

Compound TypePathogenRepresentative MIC (µM)Reference CompoundReference MIC (µM)Source
2-AMO Derivative M. tuberculosis H37Ra7.8Isoniazid0.36[3]
2-AMO Derivative S. aureus14.8Cefadroxil13.9[5]
2-AMO Derivative E. coli14.8Cefadroxil13.9[5]
2-AMO Derivative A. baumannii15.63 - 62.5Colistin~1-4[6]
2-AMO Derivative A. niger17.8Fluconazole52.2[5]
2-AMO Derivative C. albicans14--[7]

Table 1. Summary of Minimum Inhibitory Concentrations (MICs) for representative 2-amino-oxazole derivatives against various pathogens. Note: Direct comparison of MIC values should be done cautiously as experimental conditions can vary between studies.

Bactericidal Action and Anti-Biofilm Potential

Beyond inhibiting growth (bacteriostatic), an ideal antimicrobial agent should actively kill the pathogen (bactericidal). Studies have shown that 2-AMO derivatives can exhibit bactericidal activity.[6] This is a crucial attribute, especially for treating infections in immunocompromised patients.

Furthermore, the fight against chronic infections is often a fight against biofilms. A chlorinated 2-AMO derivative, AB15, not only showed bactericidal effects against A. baumannii but also demonstrated a significant ability to suppress bacterial dissemination from established biofilms.[6] This anti-biofilm activity, especially when combined with last-resort antibiotics like colistin, highlights the potential of 2-AMO agents to serve as adjuvants, enhancing the efficacy of existing therapies and potentially reducing the required dosage and associated toxicity.[6]

Unraveling the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is fundamental to rational drug design and anticipating resistance. For 2-AMO derivatives active against mycobacteria, molecular docking and dynamics simulations have pointed towards β-ketoacyl-acyl carrier protein synthase III (FabH) as a probable molecular target.[2][3]

FabH is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is essential for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that form the distinctive, waxy outer layer of the mycobacterial cell wall. This cell wall is critical for the bacterium's survival, virulence, and intrinsic resistance to many common antibiotics. Targeting an essential and unique pathway like mycolic acid synthesis is a validated and highly effective strategy for developing antitubercular drugs.

MoA cluster_pathway Fatty Acid Synthesis Pathway AMO 2-Amino-Oxazole Agent FabH FabH Enzyme AMO->FabH Inhibition FAS_II FAS-II Pathway FabH->FAS_II Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Death Bacterial Death Cell_Wall->Death

Caption: Proposed mechanism of action for antimycobacterial 2-amino-oxazoles.

Safety and Physicochemical Profile: A Key Differentiator

A potent compound is of little use if it is toxic to the host. A significant advantage of the 2-AMO scaffold is its consistently favorable safety profile. Multiple studies have shown that these compounds exhibit no significant cytotoxicity against various human cell lines, including liver (HepG2) and kidney (HK-2) cells, even at concentrations well above their effective antimicrobial doses.[1][2][3][6] In vivo studies using the Galleria mellonella larvae model have also demonstrated low toxicity.[6]

This low toxicity, combined with the superior physicochemical properties imparted by the oxazole ring, makes the 2-AMO scaffold highly attractive for drug development.

Property2-Aminothiazole (2-AMT) Isostere2-Amino-oxazole (2-AMO) IsostereAdvantage of 2-AMOSource
Lipophilicity (log k'w) HigherLower (by ~0.95-1.05)Increased Hydrophilicity[1][3]
Water Solubility (log S) LowerHigher (by ~2 orders of magnitude)Improved Bioavailability/Formulation[1][2][3]
Metabolic Stability Prone to S-oxidationLacks oxidizable sulfur atomPotentially Cleaner Metabolic Profile[4]
Cytotoxicity (HepG2) VariableGenerally non-toxicHigher Therapeutic Index[1][2][3]

Table 2. Comparative physicochemical and safety properties of 2-AMT vs. 2-AMO isosteres.

Standardized Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of findings, standardized, self-validating protocols are essential. The following are detailed methodologies for determining the core efficacy and safety parameters of novel antimicrobial agents.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control (no drug) and negative control (no bacteria) wells

  • Standard antibiotic for comparison (e.g., ciprofloxacin)

Procedure:

  • Plate Preparation: Add 100 µL of broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution (appropriately diluted from the main stock) to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.

  • Inoculation: Dilute the standardized 0.5 McFarland microbial suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL. Add 10 µL of this final inoculum to each well (except the negative control).

  • Controls: Prepare a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

  • Incubation: Seal the plates and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD).

workflow start Start prep_plate Prepare Plate: Add 100 µL Broth to All Wells start->prep_plate serial_dilute Create Serial Dilution of Test Compound Across Plate prep_plate->serial_dilute inoculate Inoculate Wells with Standardized Microbial Suspension serial_dilute->inoculate controls Set Up Positive & Negative Controls inoculate->controls incubate Incubate Plate (e.g., 37°C, 24h) controls->incubate read_mic Read Results: Determine Lowest Concentration with No Visible Growth incubate->read_mic end End: MIC Value Obtained read_mic->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.